molecular formula C36H41N3O6 B1674757 Lercanidipine CAS No. 100427-26-7

Lercanidipine

Cat. No.: B1674757
CAS No.: 100427-26-7
M. Wt: 611.7 g/mol
InChI Key: ZDXUKAKRHYTAKV-UHFFFAOYSA-N
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Description

Lercanidipine is a diarylmethane.
This compound is a calcium channel blocker of the dihydropyridine class. It is sold under various commercial names including Zanidip.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 2 investigational indications.
See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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InChI

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXUKAKRHYTAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2048327
Record name Lercanidipine
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Molecular Weight

611.7 g/mol
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Physical Description

Solid
Record name Lercanidipine
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Solubility

1.56e-04 g/L
Record name Lercanidipine
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CAS No.

100427-26-7
Record name Lercanidipine
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Foundational & Exploratory

Lercanidipine mechanism of action on L-type calcium channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Lercanidipine on L-type Calcium Channels

Introduction

This compound is a third-generation dihydropyridine (DHP) class of L-type calcium channel blocker (CCB) utilized in the management of essential hypertension.[1][2][3] It exerts its primary therapeutic effect by inducing systemic vasodilation through the selective inhibition of calcium ion (Ca²⁺) influx in vascular smooth muscle cells.[4][5] Key characteristics that distinguish this compound from earlier-generation DHPs include its high lipophilicity, significant vascular selectivity, and a slow onset with a prolonged duration of action, which contributes to a favorable side-effect profile, notably a reduced incidence of reflex tachycardia.[1][2][6]

This technical guide provides a comprehensive examination of the molecular and cellular mechanisms underpinning this compound's interaction with L-type calcium channels (LTCCs), its key pharmacological properties, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: L-type Calcium Channel Blockade

The principal mechanism of this compound is the high-affinity, competitive blockade of voltage-gated L-type calcium channels (predominantly the CaV1.2 subtype) located in the plasma membrane of arterial smooth muscle cells.[1][6][7] These channels are fundamental to the regulation of vascular tone.

Under physiological conditions, depolarization of the vascular smooth muscle cell membrane triggers the opening of LTCCs. This allows for the influx of extracellular Ca²⁺ down its electrochemical gradient. The resultant increase in intracellular Ca²⁺ concentration leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain. This phosphorylation enables the interaction between actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.[1][2]

This compound binds to the dihydropyridine binding site on the α1 subunit of the LTCC, stabilizing the channel in a closed or inactivated conformation.[1][7] This action effectively prevents or reduces the influx of Ca²⁺ upon membrane depolarization. The subsequent decrease in intracellular Ca²⁺ availability leads to reduced MLCK activity, dephosphorylation of the myosin light chain, and ultimately, vascular smooth muscle relaxation (vasodilation).[1][2] This widening of the arterioles reduces systemic vascular resistance, thereby lowering blood pressure.[2]

G cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell cluster_2 Lerca This compound LTCC L-type Ca²⁺ Channel (CaV1.2) Lerca->LTCC BLOCKS Relaxation Vasodilation Lerca->Relaxation promotes Ca_ext Ca²⁺ Membrane Ca_int ↑ Intracellular Ca²⁺ LTCC->Ca_int Ca²⁺ Influx Depol Membrane Depolarization Depol->LTCC opens CaM Calmodulin (CaM) Ca_int->CaM binds Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM MLCK_i MLCK (inactive) Ca_CaM->MLCK_i MLCK_a MLCK (active) MLCK_i->MLCK_a activates MLC Myosin Light Chain (MLC) MLCK_a->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Vasoconstriction MLC_P->Contraction leads to

Diagram 1: Core mechanism of this compound on L-type calcium channels.

Key Pharmacological Properties

High Lipophilicity and Membrane Interaction

This compound is distinguished by its high lipophilicity, which significantly influences its pharmacokinetic and pharmacodynamic profile.[2][6] This property allows the drug to readily partition into the lipid bilayer of cell membranes, creating a local depot from which it can diffuse to its receptor binding site on the calcium channel.[8][9] This high membrane partition coefficient is correlated with a slow onset of action and a prolonged therapeutic effect, which persists despite a relatively short plasma half-life of 8-10 hours.[5][6] The slow washout from the membrane compartment contributes to its long duration of action, allowing for effective once-daily dosing.[10][11]

Vascular Selectivity

This compound exhibits a high degree of vascular selectivity, showing a greater inhibitory effect on calcium channels in vascular smooth muscle compared to those in cardiac muscle.[1][12] This property is clinically advantageous as it minimizes cardiodepressant effects, such as negative inotropy (reduced cardiac contractility) or chronotropy (reduced heart rate).[1][5] The vasoselectivity is attributed to its high lipophilicity and its voltage-dependent interaction with the LTCC. Vascular smooth muscle cells exist in a more depolarized state than cardiac myocytes, which favors the binding of this compound to the channel.[1]

Stereoselectivity

This compound is administered as a racemate, a 1:1 mixture of the (S)- and (R)-enantiomers. The antihypertensive activity is predominantly attributed to the (S)-enantiomer, which is significantly more potent in blocking L-type calcium channels than the (R)-enantiomer.[1] This stereoselectivity is a common feature among dihydropyridine CCBs and arises from the specific three-dimensional conformation required for optimal binding to the channel protein.[1]

Quantitative Analysis of this compound's Effects

Quantitative data from various in vitro studies highlight this compound's potency, selectivity, and membrane interaction properties.

ParameterThis compoundAmlodipineNifedipineReference TissueSource
Vasorelaxant Potency (IC₅₀) 0.5 nmol/L0.8 nmol/L5.9 nmol/LHuman Arteria Mammaria[12]
Negative Inotropic Potency (IC₅₀) 127 nmol/L48 nmol/L3.5 nmol/LHuman Right Atrial Trabeculae[12]
Vasoselectivity Ratio (IC₅₀ Cardiac / IC₅₀ Vascular) 260600.6Human Cardiovascular Tissue[12]
Relaxing Potency (IC₅₀) vs K⁺ More potent than Nitrendipine--Rat Aorta[7]
Table 1: Potency and Vasoselectivity of this compound vs. Other CCBs.

In addition to its primary action on LTCCs, this compound also demonstrates inhibitory activity on T-type calcium channels (CaV3.x), which may contribute to its beneficial renal-protective effects.[1][13]

Compound (1 µM)% L-type Current Blockade% T-type Current BlockadeT/L Selectivity RatioSource
(S)-Lercanidipine Low (<20%)Significant1.05[14][15]
(R)-Lercanidipine Low (<20%)Significant1.15[14][15]
Amlodipine Low (<20%)4.3%Low[14][15]
Lacidipine >60%SignificantLow[14][15]
Table 2: L-type vs. T-type Calcium Channel Blocking Activity in Guinea-Pig Ventricular Myocytes.

The high lipophilicity of this compound is quantified by its membrane partition coefficient.

DrugMembrane Partition Coefficient (Kₚ)Washout Half-Life (t₁/₂)Source
This compound High84 min[10]
Lacidipine High45 - 61 min[10]
Table 3: Membrane Interaction Properties of this compound.

Downstream Signaling Effects

Beyond direct vasodilation, this compound has been shown to influence intracellular signaling pathways that contribute to its broader therapeutic profile, including potential anti-atherogenic properties.[4][16]

Studies have demonstrated that this compound can inhibit vascular smooth muscle cell (VSMC) proliferation and migration.[16] This anti-proliferative effect is mediated by the inhibition of signaling cascades downstream of growth factors like platelet-derived growth factor (PDGF). This compound has been shown to suppress the activation of key signaling molecules including Ras, MEK1/2, ERK1/2, and Akt.[16] This is achieved, in part, by reducing the production of intracellular reactive oxygen species (ROS), which act as second messengers in these proliferative pathways.[16] By inactivating the Ras-ERK1/2 and PI3K-Akt pathways, this compound blocks the progression of the cell cycle from the G₀/G₁ to the S phase, thereby attenuating neointima formation after vascular injury.[16]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR binds ROS Intracellular ROS PDGFR->ROS generates Ras Ras PDGFR->Ras PI3K PI3K PDGFR->PI3K ROS->Ras activates MEK MEK1/2 Ras->MEK activates ERK ERK1/2 MEK->ERK activates Proliferation VSMC Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt activates Akt->Proliferation Lerca This compound Lerca->ROS INHIBITS Lerca->Ras INHIBITS

Diagram 2: Downstream anti-proliferative signaling pathway inhibited by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

Electrophysiology: Whole-Cell Patch-Clamp

This technique is used to directly measure the flow of ions through calcium channels in isolated cells.

  • Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig) via enzymatic dissociation.[14][15]

  • Recording Configuration: The whole-cell patch-clamp configuration is established, allowing control of the cell's membrane potential (voltage-clamp) and measurement of the resulting ionic currents.[14]

  • Solutions: To isolate Ca²⁺ currents, cells are superfused with solutions free of Na⁺ and K⁺ ions to eliminate overlapping currents. The external solution contains Ca²⁺ as the charge carrier, and the internal pipette solution contains a Ca²⁺ buffer.[14][15]

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit and differentiate between L-type and T-type currents. For example, from a holding potential of -90 mV, depolarizing steps to potentials around -30 mV primarily activate T-type channels, while steps to +20 mV activate L-type channels.[13][14]

  • Drug Application: this compound, dissolved in a suitable solvent like DMSO and diluted to final concentrations (e.g., 0.1-10 µM), is added to the superfusion solution.[14]

  • Data Analysis: The peak inward current amplitude before and after drug application is measured. The percentage of current blockade is calculated to determine the inhibitory effect of this compound on each channel type.[14][15]

G start Start prep Isolate single cells (e.g., ventricular myocytes) start->prep patch Establish whole-cell patch-clamp configuration prep->patch isolate Isolate Ca²⁺ currents using Na⁺/K⁺-free solutions patch->isolate protocol Apply voltage-clamp protocol to elicit ICa,L and ICa,T isolate->protocol record_c Record control currents protocol->record_c apply_drug Superfuse cell with This compound solution record_c->apply_drug record_d Record currents in presence of drug apply_drug->record_d analyze Measure peak current amplitude and calculate % blockade record_d->analyze end End analyze->end

Diagram 3: Experimental workflow for whole-cell patch-clamp analysis.
Functional Studies in Isolated Tissues

These experiments assess the physiological effect of this compound on contractility in isolated blood vessels and cardiac muscle.

  • Tissue Preparation: Human or animal tissues are dissected and prepared. For example, rings of human arteria mammaria or trabeculae from human right atria are mounted in organ baths.[12]

  • Organ Bath Setup: The tissues are placed in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (95% O₂, 5% CO₂). The tissue is connected to an isometric force transducer to record contractile force.[7][12]

  • Contraction Induction: Tissues are pre-contracted with an agent like high-concentration potassium chloride (KCl) to induce depolarization-dependent contraction (for vascular rings) or electrically stimulated (for cardiac tissue).[7][12]

  • Drug Application: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation (for vascular tissue) or reduction in contractile force (for cardiac tissue) is measured.[12]

  • Data Analysis: Concentration-response curves are generated, and IC₅₀ values (the concentration of drug that causes 50% of the maximal inhibitory effect) are calculated to determine potency.[12]

Radioligand Binding Assays

These assays are used to determine the binding affinity and competitiveness of this compound for the dihydropyridine binding site on the LTCC.

  • Membrane Preparation: A tissue source rich in LTCCs (e.g., rat cerebral cortex or heart) is homogenized, and a membrane fraction is prepared by centrifugation.

  • Assay Conditions: The membrane preparation is incubated with a radiolabeled dihydropyridine (e.g., [³H]-nitrendipine) in the presence of varying concentrations of unlabeled this compound.[7]

  • Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the ligand bound to the channels, is quantified using liquid scintillation counting.

  • Data Analysis: The data are used to calculate the Kᵢ (inhibitory constant) for this compound, which reflects its binding affinity. A competitive interaction is indicated if this compound increases the apparent Kₔ of the radioligand without changing the Bₘₐₓ (maximum number of binding sites).[7]

Conclusion

This compound is a potent, third-generation dihydropyridine calcium channel blocker whose therapeutic efficacy is rooted in a sophisticated mechanism of action. Its primary effect is the selective, high-affinity blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][4] This core mechanism is enhanced by unique pharmacological properties, including high lipophilicity that ensures a prolonged duration of action, and marked vasoselectivity that minimizes cardiac side effects.[6][12] Furthermore, this compound's influence extends to the inhibition of T-type calcium channels and downstream anti-proliferative signaling pathways, which may contribute to its organ-protective benefits.[14][16] A thorough understanding of these molecular and cellular actions, validated through rigorous experimental protocols, confirms this compound's role as a highly effective and well-tolerated agent in the modern management of hypertension.

References

(S)-Lercanidipine stereoselectivity and vascular selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereoselectivity and Vascular Selectivity of (S)-Lercanidipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a potent antihypertensive agent recognized for its favorable safety profile, particularly its low incidence of reflex tachycardia and peripheral edema.[1][2][3] This technical guide provides a comprehensive examination of two key pharmacological properties that contribute to its clinical efficacy and tolerability: stereoselectivity and vascular selectivity. The antihypertensive activity of this compound, which is administered as a racemate, resides predominantly in the (S)-enantiomer.[1][4] Furthermore, this compound exhibits a high degree of selectivity for vascular smooth muscle over cardiac muscle, minimizing cardiodepressant effects.[1][5] This document details the quantitative data supporting these characteristics, provides in-depth experimental methodologies for their assessment, and visualizes the underlying molecular mechanisms and experimental workflows.

Stereoselectivity of this compound

This compound is a chiral molecule, and its pharmacological activity is stereoselective, with the (S)-enantiomer being significantly more potent in blocking L-type calcium channels than the (R)-enantiomer.[1][4] This is a common feature among dihydropyridine calcium channel blockers and is attributed to the specific three-dimensional conformation required for optimal binding to the channel protein.[1]

Quantitative Comparison of (S)- and (R)-Lercanidipine Activity

The superior potency of the (S)-enantiomer has been demonstrated in various in vitro studies. The following table summarizes the inhibitory concentrations (IC50) of the enantiomers on L-type calcium channels.

Parameter (S)-Lercanidipine (R)-Lercanidipine Fold Difference (S vs. R) Reference
IC50 (Vascular L-type Ca2+ channel, CaV1.2b) 1.8 x 10-8 M7.4 x 10-8 M~4.1[NA]
Affinity for L-type calcium channel --100- to 200-fold greater for (S)-enantiomer[NA]
Enantioselective Pharmacokinetics

While the (S)-enantiomer is the pharmacologically active form, this compound is administered as a racemic mixture. Studies in healthy volunteers have shown modest differences in the pharmacokinetic profiles of the two enantiomers.

Pharmacokinetic Parameter (S)-Lercanidipine (R)-Lercanidipine (S)/(R) Ratio Reference
Cmax (ng/mL) 2.0711.6811.23[NA]
AUC0-24 (ng·h/mL) 12.35210.0631.23[NA]
AUC0-∞ (ng·h/mL) --1.21[NA]
Cl/f (L/h) 732.161891.840.39[NA]

Vascular Selectivity of this compound

A key clinical advantage of this compound is its high vascular selectivity, meaning it preferentially inhibits calcium channels in vascular smooth muscle compared to those in cardiac muscle.[1][5] This selectivity minimizes negative cardiac side effects such as reduced heart rate and contractility.[1] The high lipophilicity of this compound allows it to accumulate in the lipid membranes of smooth muscle cells, from where it gradually reaches the calcium channels, contributing to its prolonged pharmacological activity despite a relatively short plasma half-life.[6]

Mechanisms of Vascular Selectivity

The vasoselectivity of this compound is multifactorial:

  • High Lipophilicity: this compound's high lipophilicity leads to a high concentration in the phospholipid bilayer of smooth muscle cell membranes.[6] This creates a local reservoir from which the drug can access the L-type calcium channels.

  • Voltage-Dependent Binding: The binding of this compound to the L-type calcium channel is voltage-dependent. Vascular smooth muscle cells have a more depolarized resting membrane potential compared to cardiac myocytes, which favors the binding of this compound to the calcium channels in the vasculature.[1][5]

  • Splice Variant-Predominant Agonism: Studies on different splice variants of the L-type calcium channel pore subunit have suggested a novel mechanism contributing to vasoselectivity. (S)-lercanidipine shows a more pronounced agonistic effect on the cardiac (CaV1.2a) splice variant at lower concentrations, which may counteract its antagonistic effects in the heart. [NA]

Quantitative Assessment of Vascular Selectivity

Vascular selectivity is often expressed as the ratio of the IC50 value for the negative inotropic effect in cardiac tissue to the IC50 value for the vasorelaxant effect in vascular tissue. A higher ratio indicates greater vascular selectivity.

Drug IC50 Cardiac Tissue (nmol/L) IC50 Vascular Tissue (nmol/L) Vasoselectivity Ratio (Cardiac/Vascular) Reference
This compound 1270.5260[2][7]
Amlodipine 480.860[2][7]
Nifedipine 3.55.90.6[2][7]
Lacidipine --193[1]
Felodipine --6[1]
Nitrendipine --3[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current Measurement

This protocol is designed to measure the effect of (S)-Lercanidipine on L-type calcium currents in isolated vascular smooth muscle cells or a suitable heterologous expression system (e.g., HEK293 cells expressing the CaV1.2 channel).

Methodology:

  • Cell Preparation: Isolate single vascular smooth muscle cells from arterial tissue using enzymatic digestion (e.g., collagenase and papain). Alternatively, use a cell line stably expressing the L-type calcium channel of interest.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV to inactivate T-type calcium channels.

    • Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit L-type calcium currents.

  • Drug Application: Perfuse the cells with the external solution containing various concentrations of (S)-Lercanidipine.

  • Data Analysis: Measure the peak inward calcium current before and after drug application. Construct a concentration-response curve and calculate the IC50 value.

Isolated Aortic Ring Assay for Vascular Reactivity

This ex vivo protocol assesses the vasorelaxant effect of (S)-Lercanidipine on isolated arterial segments.

Methodology:

  • Tissue Preparation:

    • Euthanize a rabbit or rat and excise the thoracic aorta.

    • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, 11.1 glucose), maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Pre-contraction: After an equilibration period, pre-contract the aortic rings with a high concentration of KCl (e.g., 80 mM) or an alpha-agonist like phenylephrine (e.g., 1 µM).

  • Drug Application: Once a stable contraction is achieved, cumulatively add increasing concentrations of (S)-Lercanidipine to the organ bath.

  • Data Analysis: Measure the relaxation response as a percentage of the pre-contraction tension. Plot the concentration-response curve and determine the EC50 value.

Western Blot for ERK1/2 Phosphorylation

This protocol can be used to investigate the downstream signaling effects of this compound, such as its potential to inhibit vascular smooth muscle cell proliferation by affecting the Ras-ERK1/2 pathway.[8]

Methodology:

  • Cell Culture and Treatment: Culture vascular smooth muscle cells and treat them with a mitogen (e.g., PDGF) in the presence or absence of (S)-Lercanidipine for a specified time.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

Visualizations

Signaling Pathways and Experimental Workflows

L_type_calcium_channel_signaling Depolarization Membrane Depolarization L_type_Ca_channel L-type Ca2+ Channel (Open) Depolarization->L_type_Ca_channel Activates Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_activation MLCK Activation Ca_Calmodulin->MLCK_activation Myosin_phosphorylation Myosin Light Chain Phosphorylation MLCK_activation->Myosin_phosphorylation Contraction Vascular Smooth Muscle Contraction Myosin_phosphorylation->Contraction S_this compound (S)-Lercanidipine L_type_Ca_channel_blocked L-type Ca2+ Channel (Blocked) S_this compound->L_type_Ca_channel_blocked Binds and stabilizes inactive state L_type_Ca_channel_blocked->Ca_influx Inhibits

Caption: Signaling pathway of L-type calcium channel blockade by (S)-Lercanidipine.

vascular_selectivity_mechanism S_this compound (S)-Lercanidipine High_Lipophilicity High Lipophilicity S_this compound->High_Lipophilicity Voltage_Dependence Voltage-Dependent Binding S_this compound->Voltage_Dependence Membrane_Accumulation Accumulation in Lipid Membrane High_Lipophilicity->Membrane_Accumulation Leads to Vascular_Selectivity High Vascular Selectivity Membrane_Accumulation->Vascular_Selectivity Contributes to Depolarized_VSMC More Depolarized State of Vascular Smooth Muscle Cells (VSMC) Voltage_Dependence->Depolarized_VSMC Favored by Depolarized_VSMC->Vascular_Selectivity Contributes to

Caption: Proposed mechanism of (S)-Lercanidipine's vascular selectivity.

experimental_workflow_aortic_ring Start Start Aorta_Isolation Isolate Thoracic Aorta Start->Aorta_Isolation Ring_Preparation Prepare Aortic Rings (2-3 mm) Aorta_Isolation->Ring_Preparation Mounting Mount in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate Mounting->Equilibration Pre_contraction Pre-contract with KCl or Phenylephrine Equilibration->Pre_contraction Drug_Addition Cumulative Addition of (S)-Lercanidipine Pre_contraction->Drug_Addition Measurement Measure Relaxation Drug_Addition->Measurement Analysis Data Analysis (EC50 Calculation) Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the isolated aortic ring assay.

References

Molecular basis for Lercanidipine's prolonged therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Molecular Basis for Lercanidipine's Prolonged Therapeutic Effect

Introduction

This compound is a third-generation dihydropyridine (DHP) calcium channel blocker used for the management of hypertension.[1] A defining characteristic of this compound is its prolonged antihypertensive effect, which allows for convenient once-daily dosing.[2][3] This is particularly noteworthy given its relatively short plasma half-life of 8-10 hours.[3][4][5] This technical guide elucidates the molecular mechanisms that underpin this discrepancy, focusing on the physicochemical properties of this compound that enable a sustained therapeutic action independent of systemic circulation times. The core of its prolonged effect lies in its high lipophilicity, leading to significant interaction with the lipid bilayer of vascular smooth muscle cells.[1][2][6]

Core Mechanism of Action: L-type Calcium Channel Blockade

Like other dihydropyridine calcium channel blockers, this compound's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (CaV1.2).[1][6] These channels are prevalent in the smooth muscle cells of blood vessels.[5][6] By binding to the channel, this compound stabilizes it in a closed or inactivated state.[1] This action prevents the influx of extracellular calcium ions (Ca²⁺) into the cell, a critical step in the cascade of events that leads to muscle contraction.[6][7] The resulting inhibition of contractile processes in vascular smooth muscle leads to vasodilation, a reduction in total peripheral resistance, and consequently, a lowering of blood pressure.[1][7][8]

This compound exhibits a high degree of vascular selectivity, with a greater inhibitory effect on calcium channels in vascular smooth muscle compared to those in cardiac muscle.[1][4] This selectivity minimizes cardiodepressant side effects, such as reflex tachycardia, which can be associated with other, less selective dihydropyridines.[4][6]

The "Membrane Depot" Hypothesis: Key to Prolonged Action

The dissociation between this compound's short plasma half-life and its long duration of antihypertensive action is explained by the "membrane depot" or "membrane-controlled kinetics" model.[4][9][10] This model is predicated on the molecule's pronounced lipophilicity.

High Lipophilicity and Membrane Partitioning: this compound is a highly lipophilic molecule, a property that governs its interaction with biological membranes.[2][3][6] This affinity for lipid environments is quantified by the membrane partition coefficient (Kp), which measures the equilibrium distribution of the drug between the lipid bilayer and the surrounding aqueous phase.[11] this compound possesses a very high Kp, indicating that it preferentially accumulates within the cell membranes of arteriolar smooth muscle cells.[4][11] This partitioning into the lipid bilayer allows the cell membrane to act as a reservoir or "depot" for the drug.[5]

From this intramembrane depot, this compound molecules are slowly released to the nearby L-type calcium channels, their site of action.[3][12] This creates a sustained, high local concentration of the drug at the receptor level, ensuring prolonged channel blockade even after plasma concentrations have significantly declined.[4] The antihypertensive effect, therefore, lasts for at least 24 hours, making it suitable for once-daily administration.[3][5]

Furthermore, this compound's ability to reside in cell membranes is maintained even in the presence of high cholesterol levels, which can occur in atherosclerotic disease.[4][13][14] This "high cholesterol tolerance" suggests that its efficacy is not compromised in patients with varying degrees of atherosclerosis.[11][13][14]

Data Presentation

Quantitative data regarding the pharmacokinetic and physicochemical properties of this compound are summarized below.

Table 1: Pharmacokinetic Properties of this compound

ParameterValueReference
Plasma Half-life8–10 hours[3][4][5]
Time to Peak Plasma Concentration (Tmax)1.5–3 hours[3][5][15]
Bioavailability~10% (due to extensive first-pass metabolism)[5][8]
Protein Binding>98%[5][16]
Duration of Antihypertensive Action≥ 24 hours[5]

Table 2: Membrane Partition Coefficient (Kp) of this compound Compared to Other Calcium Channel Blockers

DrugMembrane Partition Coefficient (Kp)Reference
This compound ~26,000 [11]
LacidipineHigh, comparable to this compound[11]
AmlodipineLower than this compound[9]
NifedipineLower than this compound[17]

(Note: Specific Kp values can vary based on the experimental model of the lipid membrane used. The data presented reflects the general trend of high lipophilicity for this compound.)

Experimental Protocols

Protocol 1: Determination of Membrane-Water Partition Coefficient (Kp)

This protocol describes a general method for determining the Kp of a lipophilic drug like this compound using derivative spectrophotometry with model membranes (liposomes).

Objective: To quantify the equilibrium distribution of this compound between a lipid bilayer and an aqueous buffer.

Materials:

  • This compound hydrochloride

  • Phospholipids (e.g., Dimyristoylphosphatidylcholine - DMPC)

  • Aqueous buffer (e.g., HEPES or Tris buffer, pH 7.4)

  • Dual-beam UV-Vis spectrophotometer with derivative spectroscopy capabilities

  • Extrusion equipment for liposome preparation

  • Water bath or temperature controller

Methodology:

  • Liposome Preparation:

    • Dissolve a known amount of DMPC in an organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass tube.

    • Remove residual solvent under vacuum for at least 2 hours.

    • Hydrate the lipid film with the aqueous buffer by vortexing, creating multilamellar vesicles (MLVs).

    • Prepare unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extruding the MLV suspension through polycarbonate filters with a specific pore size.

  • Derivative Spectrophotometry:

    • The absorption spectrum of this compound shifts when it moves from an aqueous to a hydrophobic (lipid) environment. Derivative spectrophotometry enhances the detection of these subtle shifts.[18]

    • Prepare a series of samples containing a fixed concentration of this compound and varying concentrations of liposomes in the aqueous buffer.

    • Incubate the samples at a controlled temperature to reach equilibrium.

    • Record the UV-Vis absorption spectra for each sample.

    • Calculate the second or fourth derivative of the spectra to quantify the amount of drug partitioned into the membrane.

  • Calculation of Kp:

    • The Kp is calculated using the following equation: Kp = ([Drug]lipid / [Lipid]) / ([Drug]water)

    • Where:

      • [Drug]lipid is the concentration of drug in the lipid phase.

      • [Lipid] is the molar concentration of the lipid.

      • [Drug]water is the concentration of drug in the aqueous phase.

    • The concentrations are determined from the spectral data by comparing the derivative peak heights/areas to a calibration curve.

Protocol 2: L-type Calcium Current Measurement via Patch-Clamp Electrophysiology

This protocol outlines a whole-cell voltage-clamp experiment to measure the inhibitory effect of this compound on L-type calcium channels in isolated vascular smooth muscle cells (VSMCs) or a suitable cell line (e.g., A7r5).

Objective: To characterize the concentration-dependent blockade of L-type Ca²⁺ currents by this compound.

Materials:

  • Isolated VSMCs or cultured cells expressing L-type calcium channels.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulators and microscope.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution containing (in mM): e.g., 137 Tris, 20 CsCl, 1 MgCl₂, 5.4 CaCl₂, 5 Glucose, pH 7.4 with HCl (Na⁺ and K⁺-free to isolate Ca²⁺ currents).[19]

  • Intracellular (pipette) solution containing (in mM): e.g., 125 CsCl, 20 TEA-Cl, 5 Mg-ATP, 15 EGTA, pH 7.2 with HEPES/CsOH.[19]

  • Stock solutions of this compound in a suitable solvent (e.g., DMSO).

Methodology:

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for microscopy.

    • Place a coverslip in the experimental chamber on the microscope stage and perfuse with the extracellular solution.

  • Whole-Cell Configuration:

    • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Under visual guidance, approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell interior.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure channels are in a resting, available state.[19]

    • Apply depolarizing voltage steps (e.g., to potentials between -50 mV and +50 mV for 200 ms) to elicit inward L-type Ca²⁺ currents.[19]

    • Record the resulting currents. The peak inward current typically occurs around +20 mV.[19]

  • Drug Application:

    • Establish a stable baseline recording of the Ca²⁺ currents in the control extracellular solution.

    • Perfuse the chamber with solutions containing increasing concentrations of this compound (e.g., 0.1 µM to 10 µM).[19]

    • Allow sufficient time at each concentration for the drug effect to reach a steady state before recording the currents again.

  • Data Analysis:

    • Measure the peak inward current amplitude at a specific test potential (e.g., +20 mV) before (Icontrol) and after (Idrug) the application of each drug concentration.

    • Calculate the percentage of current inhibition: % Inhibition = (1 - (Idrug / Icontrol)) * 100.

    • Plot the % Inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of the current).

Mandatory Visualizations

G cluster_membrane Vascular Smooth Muscle Cell Lercanidipine_Membrane This compound (Membrane Depot) Ca_Channel L-type Ca²⁺ Channel (CaV1.2) Lercanidipine_Membrane->Ca_Channel Inhibition Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Vasodilation Vasodilation & Blood Pressure Reduction Contraction->Vasodilation Inhibition leads to Lercanidipine_Plasma This compound (Plasma) Lercanidipine_Plasma->Lercanidipine_Membrane High Kp Partitioning

Caption: Signaling pathway for this compound's antihypertensive action.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare LUVs (e.g., DMPC liposomes) B Prepare samples: Fixed [Drug] + Variable [Liposome] A->B C Incubate samples to reach equilibrium B->C D Record UV-Vis spectra C->D E Calculate derivative spectra (e.g., d²/dλ²) D->E F Quantify [Drug] in lipid and aqueous phases E->F G Calculate Kp F->G

Caption: Experimental workflow for determining the Membrane Partition Coefficient (Kp).

G Lipophilicity High Lipophilicity (Physicochemical Property) Kp High Membrane Partition Coefficient (Kp) Lipophilicity->Kp leads to Depot Forms Membrane 'Depot' in Vascular Smooth Muscle Kp->Depot results in Release Slow, Sustained Release to Ca²⁺ Channel Depot->Release enables Duration Prolonged Duration of Action (≥ 24 hours) Release->Duration causes HalfLife Short Plasma Half-Life (8-10 hours) Duration->HalfLife is independent of

Caption: Relationship between this compound's properties and its prolonged effect.

Conclusion

The prolonged therapeutic effect of this compound is a direct consequence of its unique molecular design, specifically its high lipophilicity. This property facilitates the drug's partitioning into the lipid bilayer of vascular smooth muscle cells, creating a local depot from which it is slowly released to its target, the L-type calcium channel. This "membrane-controlled kinetics" model effectively uncouples the duration of antihypertensive action from the systemic plasma half-life. Understanding this molecular basis is crucial for appreciating the clinical advantages of this compound, such as its suitability for once-daily dosing and its favorable side-effect profile, making it a valuable agent in the long-term management of hypertension.

References

The Stereoselective Pharmacology of Lercanidipine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] Administered as a racemic mixture, it comprises two enantiomers, (S)-lercanidipine and (R)-lercanidipine. While the therapeutic effect is primarily attributed to the (S)-enantiomer, a comprehensive understanding of the distinct pharmacological profiles of each enantiomer is crucial for optimizing its clinical application and for the development of future cardiovascular therapies. This technical guide provides an in-depth analysis of the stereoselective pharmacokinetics and pharmacodynamics of this compound's enantiomers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Stereoselective Pharmacokinetics

Pharmacokinetic studies have consistently demonstrated a significant difference in the systemic exposure of the two enantiomers following oral administration of racemic this compound. The (S)-enantiomer exhibits a higher maximum plasma concentration (Cmax) and a larger area under the plasma concentration-time curve (AUC), indicating greater overall exposure compared to the (R)-enantiomer.[2][3] This stereoselectivity is a critical consideration in understanding the drug's efficacy and safety profile.

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Healthy Volunteers (Single 20 mg Oral Dose)
Parameter(S)-Lercanidipine(R)-LercanidipineReference
Cmax (ng/mL) 2.0711.681[2]
AUC(0-24) (ng·h/mL) 12.35210.063[2]
Apparent Total Clearance (Cl/f) (L/h) 732.161891.84[2]

Stereoselective Pharmacodynamics

The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels (CaV1.2) in arterial smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[4][5] This activity is highly stereoselective, with the (S)-enantiomer possessing a significantly greater affinity for L-type calcium channels than the (R)-enantiomer. In vitro studies have shown that the (S)-enantiomer is 100 to 200 times more potent in blocking these channels.

Interestingly, both enantiomers of this compound have also been shown to interact with T-type calcium channels, which may contribute to their renal protective effects.[1][6] The blockade of T-type calcium channels in the efferent arterioles of the glomerulus helps to reduce intraglomerular pressure.[1] Studies on the T/L selectivity ratio indicate that both enantiomers exhibit a noticeable affinity for T-type channels.[7][8]

Table 2: Calcium Channel Blocking Activity of this compound Enantiomers
Parameter(S)-Lercanidipine(R)-LercanidipineRacemic this compoundReference
L-type Ca2+ Channel Affinity 100-200 fold higher than (R)-enantiomerLower affinity-
T/L Selectivity Ratio 1.051.15-[7][8]
% Blockade of ICa,T at 1 µM 9.9 ± 3.820.3 ± 8.310.5 ± 5.6[7]
% Blockade of ICa,L at 1 µM 5.8 ± 4.211.1 ± 4.45.1 ± 3.5[7]

Anti-Atherosclerotic Effects and Associated Signaling Pathways

Beyond its primary antihypertensive action, this compound has demonstrated potential anti-atherosclerotic properties. In vitro and in vivo studies have shown that both this compound and its (R)-enantiomer can inhibit vascular smooth muscle cell (VSMC) proliferation and migration, key events in the development of atherosclerotic plaques.[9] Notably, these effects appear to be independent of L-type calcium channel blockade, suggesting an alternative mechanism of action.

Research indicates that this compound's anti-proliferative effects are mediated through the inhibition of intracellular reactive oxygen species (ROS) and the subsequent inactivation of the Ras-ERK1/2 signaling pathway.[9] this compound has been shown to inhibit PDGF-receptor beta chain phosphorylation and the activation of downstream signaling molecules such as Ras, MEK1/2, and ERK1/2.[9]

PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR ROS Intracellular ROS PDGFR->ROS This compound This compound ((S)- and (R)-enantiomers) This compound->ROS Ras Ras This compound->Ras ROS->Ras MEK MEK1/2 Ras->MEK ERK ERK1/2 MEK->ERK Proliferation VSMC Proliferation & Migration ERK->Proliferation

This compound's Inhibition of VSMC Proliferation Signaling.

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a method for the enantioselective analysis of this compound in pharmaceutical formulations.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.[10]

  • Column: Chiral OJ-H (150 x 4.0mm, 5µm).[10]

  • Mobile Phase: A mixture of 10mM Ammonium acetate and Acetonitrile (35:65 v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 10 µL.[10]

  • Detection Wavelength: 240 nm.[10]

  • Sample Preparation:

    • Prepare stock solutions of racemic this compound and individual enantiomers (if available) in methanol.

    • For tablet analysis, crush a tablet and dissolve the powder in a known volume of methanol.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The two enantiomers will be resolved into separate peaks, allowing for their individual quantification.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Tablet Tablet Dissolve Dissolve Tablet->Dissolve in Methanol Filter Filter Dissolve->Filter 0.45 µm Injection Injection Filter->Injection 10 µL Separation Separation Injection->Separation Chiral Column Detection Detection Separation->Detection UV at 240 nm Quantification Quantification Detection->Quantification

Workflow for Chiral HPLC Analysis of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement

This protocol is designed to measure the effect of this compound enantiomers on L-type and T-type calcium currents in isolated cells.

  • Cell Preparation: Isolate single ventricular myocytes from guinea pigs or use a suitable cell line expressing the calcium channels of interest.[4][8]

  • Solutions:

    • External Solution (for L-type current): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).[4]

    • Internal (Pipette) Solution: Containing (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2).[4] Cesium is used to block potassium channels.

    • External Solution (for T-type current): Na+ and K+ free solution to abolish overlapping currents.[7][8]

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a single cell.[4][11]

    • Set the holding potential to -90 mV.[8]

    • Apply depolarizing voltage steps to elicit calcium currents (e.g., to -30 mV for T-type and +20 mV for L-type).[7]

    • Record baseline currents.

    • Perfuse the chamber with solutions containing various concentrations of the this compound enantiomer being tested.

    • Record the currents at each concentration to determine the dose-dependent inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the calcium currents in the absence and presence of the drug.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a dose-response curve and determine the IC50 value.

cluster_0 Preparation cluster_1 Recording cluster_2 Drug Application & Analysis Cell_Isolation Cell_Isolation Pipette_Fabrication Pipette_Fabrication Cell_Isolation->Pipette_Fabrication Giga_Seal Giga_Seal Pipette_Fabrication->Giga_Seal Formation Whole_Cell Whole_Cell Giga_Seal->Whole_Cell Configuration Voltage_Clamp Voltage_Clamp Whole_Cell->Voltage_Clamp Protocol Current_Recording Current_Recording Voltage_Clamp->Current_Recording Drug_Perfusion Drug_Perfusion Current_Recording->Drug_Perfusion Dose_Response Dose_Response Drug_Perfusion->Dose_Response Analysis IC50_Determination IC50_Determination Dose_Response->IC50_Determination

Experimental Workflow for Patch-Clamp Analysis.

Conclusion

The pharmacological profile of this compound is characterized by significant stereoselectivity. The (S)-enantiomer is primarily responsible for the drug's potent L-type calcium channel blocking activity and, consequently, its antihypertensive effect. However, both enantiomers exhibit complex interactions with T-type calcium channels and possess anti-atherosclerotic properties that are independent of L-type calcium channel blockade. A thorough understanding of these distinct enantiomeric profiles is essential for the rational design of future clinical studies and the development of more targeted and effective cardiovascular therapies. This technical guide provides a foundational resource for researchers and drug development professionals working in this area.

References

Lercanidipine's Impact on Endothelial Nitric Oxide Bioavailability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which lercanidipine, a third-generation dihydropyridine calcium channel blocker, enhances the bioavailability of endothelial nitric oxide (eNO). The document synthesizes findings from preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism: Attenuation of Oxidative Stress

This compound's primary influence on endothelial nitric oxide (eNO) bioavailability stems from its potent antioxidant properties.[1][2][3] In hypertensive states, increased production of reactive oxygen species (ROS) leads to the scavenging of NO, forming peroxynitrite and thereby reducing its vasodilatory and vasoprotective effects. This compound counteracts this by mitigating oxidative stress through several interconnected pathways.

This compound has been shown to inhibit key enzymatic sources of intracellular ROS, including NADPH oxidase, xanthine oxidase, and cyclooxygenase.[3] By reducing the production of superoxide anions, this compound preserves the local concentration of NO, allowing for sustained endothelium-dependent vasodilation.[2][4]

Quantitative Effects on Oxidative Stress and Endothelial Function

Clinical studies have demonstrated this compound's significant impact on biomarkers of oxidative stress and endothelial health. The following tables summarize the quantitative data from key clinical trials.

Table 1: Effect of this compound on Plasma Markers of Oxidative Stress

BiomarkerBaseline (Mean ± SD)Post-Lercanidipine Treatment (Mean ± SD)Percentage ChangeP-valueReference
Lipoperoxides (μmol/L)4.9 ± 3.22.6 ± 2.0-46.9%P=0.0003[4]
Isoprostanes (μmol/L)291.8 ± 161.9218.2 ± 95.8-25.2%P=0.03[4]
Malondialdehyde (MDA) (μmol/L)8.1 ± 2.96.1 ± 2.8-24.7%P=0.0003[4]
Ferric Reducing Ability of Plasma (FRAP) (μmol/L)305.0 ± 31.3435.7 ± 142.9+42.8%P=0.005[4]
Free Radicals (Carr Units)541 ± 54398 ± 33-26.4%P<0.02[5]

Table 2: Effect of this compound on Endothelial Progenitor Cells (EPCs)

EPC PhenotypeBaseline (cells/10^6 Lin- mononuclear cells)Post-Lercanidipine Treatment (cells/10^6 Lin- mononuclear cells)P-valueReference
CD34+/CD133+/VEGFR-2+46.6 ± 32.878.3 ± 64.5p < 0.05[6][7]
CD34+/VEGFR-2+1026 ± 155987996 ± 165116p < 0.05[6][7]

Signaling Pathways and Molecular Mechanisms

This compound's influence on eNO bioavailability is a multifactorial process involving the modulation of several key signaling pathways.

Inhibition of NADPH Oxidase and Reduction of Asymmetric Dimethylarginine (ADMA)

A crucial mechanism is the drug's ability to reduce the activity of NADPH oxidase, a major source of vascular oxidative stress.[3] Furthermore, this compound has been shown to decrease plasma levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (eNOS).[1][3] By reducing ADMA, this compound effectively increases the catalytic activity of eNOS, leading to enhanced NO production.

This compound This compound NADPH_Oxidase NADPH_Oxidase This compound->NADPH_Oxidase inhibits ADMA Asymmetric Dimethylarginine (ADMA) This compound->ADMA reduces levels ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces NO Nitric Oxide (NO) ROS->NO scavenges eNOS Endothelial Nitric Oxide Synthase (eNOS) ADMA->eNOS inhibits eNOS->NO produces Vasodilation Endothelium-Dependent Vasodilation NO->Vasodilation

This compound's primary mechanism of action on eNO bioavailability.
Potential Involvement of the PI3K/Akt Pathway

Emerging evidence suggests a potential role for the phosphatidylinositol 3-kinase (PI3K)/Akt pathway in mediating the effects of some dihydropyridine calcium channel blockers on eNOS activation.[8][9][10] The PI3K/Akt pathway is a known upstream regulator of eNOS, and its activation can lead to eNOS phosphorylation and subsequent NO production. While direct evidence for this compound's action through this pathway is still under investigation, its structural and functional similarities to other dihydropyridines that do engage this pathway make it a plausible secondary mechanism.

This compound This compound PI3K PI3K This compound->PI3K may activate (hypothesized) Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates and activates NO Nitric Oxide eNOS->NO

Hypothesized involvement of the PI3K/Akt pathway.

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess this compound's effects on endothelial function.

Assessment of Endothelium-Dependent Vasodilation

A widely used method to evaluate the functional consequence of increased eNO bioavailability is the measurement of forearm blood flow in response to an endothelium-dependent vasodilator.

Protocol: Strain-Gauge Plethysmography

  • Subject Preparation: Patients are studied in a supine position in a temperature-controlled room. A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.

  • Forearm Blood Flow (FBF) Measurement: FBF is measured using a strain-gauge plethysmograph. A mercury-in-silastic strain gauge is placed around the thickest part of the forearm. Venous occlusion is achieved by inflating a cuff on the upper arm to 40-50 mmHg.

  • Drug Infusion:

    • Baseline: Saline is infused to establish baseline FBF.

    • Bradykinin Infusion: The endothelium-dependent vasodilator, bradykinin, is infused at increasing doses (e.g., 5, 15, 50 ng/100 mL/min) to stimulate NO production.

    • L-NMMA Co-infusion: To confirm the role of NO, the experiment is repeated with the co-infusion of N(G)-monomethyl-L-arginine (L-NMMA), an eNOS inhibitor (e.g., 100 µ g/100 mL/min).

    • Post-Lercanidipine Treatment: The entire protocol is repeated after a course of this compound treatment (e.g., 10-20 mg daily for 3 months).

  • Data Analysis: The change in FBF from baseline in response to bradykinin, with and without L-NMMA, is calculated before and after this compound treatment. A greater vasodilator response to bradykinin that is attenuated by L-NMMA after treatment indicates improved NO-dependent endothelial function.[2][11]

cluster_pre Pre-Lercanidipine cluster_post Post-Lercanidipine pre_baseline Baseline FBF (Saline Infusion) pre_bradykinin Bradykinin Infusion pre_baseline->pre_bradykinin pre_lnmma Bradykinin + L-NMMA Infusion pre_bradykinin->pre_lnmma treatment This compound Treatment (e.g., 10-20mg/day for 3 months) pre_lnmma->treatment post_baseline Baseline FBF (Saline Infusion) post_bradykinin Bradykinin Infusion post_baseline->post_bradykinin post_lnmma Bradykinin + L-NMMA Infusion post_bradykinin->post_lnmma treatment->post_baseline

Workflow for assessing endothelium-dependent vasodilation.
Measurement of eNOS Activity

While direct measurement of eNO is challenging due to its short half-life, eNOS activity can be assessed by quantifying the conversion of L-arginine to L-citrulline or by measuring the stable end-products of NO, nitrite and nitrate (NOx).

Protocol: Colorimetric Assay for eNOS Activity

  • Sample Collection: Endothelial cells or tissue homogenates are used. For clinical studies, red blood cell lysates can be utilized as a surrogate for endothelial eNOS activity.[12][13]

  • Assay Principle: The assay measures the accumulation of nitrite and nitrate. Nitrate is first reduced to nitrite using nitrate reductase.

  • Griess Reaction: The total nitrite is then quantified using the Griess reagent, which converts nitrite into a colored azo compound. The absorbance of this compound is measured spectrophotometrically at a specific wavelength (typically ~540 nm).

  • NADPH Recycling System: To enhance sensitivity, an NADPH recycling system can be incorporated to ensure an adequate supply of this essential cofactor for eNOS.[12]

  • Alternative Nitrate Reduction: Vanadium chloride can be used as an alternative to nitrate reductase for the reduction of nitrate to nitrite.[12]

  • Quantification: The concentration of NOx is determined by comparing the sample absorbance to a standard curve generated with known concentrations of sodium nitrite. eNOS activity is expressed as the rate of NOx production per unit of protein per unit of time.

Conclusion

This compound enhances endothelial nitric oxide bioavailability primarily through its robust antioxidant effects, which mitigate the detrimental impact of reactive oxygen species on NO signaling. This is further supported by its ability to reduce the levels of the endogenous eNOS inhibitor, ADMA. The resulting increase in NO availability contributes to improved endothelium-dependent vasodilation and may underlie some of the vasoprotective benefits observed with this compound treatment beyond its blood pressure-lowering effects. Further research into the potential involvement of the PI3K/Akt pathway will provide a more complete understanding of its molecular mechanisms.

References

Unveiling the Renal Shield: An In-depth Technical Guide to the Nephroprotective Properties of Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB), has emerged as a promising agent not only for its primary indication of hypertension management but also for its significant nephroprotective effects. This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and clinical data supporting the use of this compound in preserving renal function. Through a detailed examination of its unique dual-blocking action on L-type and T-type calcium channels, this document elucidates the multifaceted pathways through which this compound exerts its beneficial effects on the kidneys. This includes vasodilation of both afferent and efferent glomerular arterioles, reduction of intraglomerular pressure, and attenuation of proteinuria. Furthermore, this guide delves into the anti-inflammatory, antioxidant, and anti-proliferative properties of this compound that contribute to its overall nephroprotective profile. Data from key preclinical and clinical studies are presented in a structured format to facilitate comparative analysis. Detailed experimental protocols for relevant assays and visualizations of key signaling pathways are also provided to aid researchers in their investigation of this compound and other potential nephroprotective compounds.

Introduction

Chronic kidney disease (CKD) is a growing global health concern, often developing insidiously and leading to end-stage renal disease (ESRD) if not effectively managed.[1] Hypertension is a major risk factor for the initiation and progression of CKD. Therefore, antihypertensive therapies with added renoprotective benefits are of paramount importance. This compound, a highly lipophilic and vasoselective third-generation dihydropyridine CCB, has demonstrated a unique pharmacological profile that extends beyond blood pressure control to offer significant protection to the kidneys.[1][2] This guide aims to provide a detailed technical resource for researchers and drug development professionals on the nephroprotective properties of this compound.

Mechanisms of Nephroprotection

This compound's nephroprotective effects are multifactorial, stemming from its unique pharmacological properties.

Dual Blockade of L-type and T-type Calcium Channels

The primary mechanism underlying this compound's renal benefits is its ability to block both L-type and T-type voltage-gated calcium channels.[1][3]

  • L-type Calcium Channels: Primarily located on the afferent (pre-glomerular) arterioles, their blockade by this compound leads to vasodilation, increasing renal blood flow.[4][5]

  • T-type Calcium Channels: Found on both afferent and, notably, efferent (post-glomerular) arterioles, their inhibition by this compound results in efferent vasodilation.[1][4] This dual action is crucial as it reduces the pressure within the glomeruli, a key factor in the pathogenesis of hypertensive nephropathy.[4][5]

This balanced vasodilation of both afferent and efferent arterioles helps to normalize intraglomerular pressure, thereby reducing glomerular hyperfiltration and subsequent damage.[1][5]

Hemodynamic Effects on Renal Microcirculation

The dual channel blockade translates to favorable hemodynamic changes within the kidney. By dilating both the "inflow" and "outflow" vessels of the glomerulus, this compound effectively lowers the pressure gradient across the glomerular filtration barrier.[1][4] This reduction in intraglomerular pressure is a key factor in mitigating proteinuria and slowing the progression of renal damage.[1]

Anti-proteinuric Effect

Clinical studies have consistently demonstrated the ability of this compound to reduce albuminuria, a key marker of kidney damage.[6][7] This effect is attributed to the reduction in intraglomerular pressure and potentially to direct protective effects on the podocytes and the glomerular basement membrane.[1]

Anti-inflammatory and Antioxidant Properties

This compound has been shown to possess anti-inflammatory and antioxidant properties that contribute to its nephroprotective effects.[1][8] It can reduce the infiltration of inflammatory cells into the renal interstitium and decrease the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and inflammation-mediated renal injury.[1]

Anti-proliferative and Anti-fibrotic Effects

In preclinical models, this compound has been observed to inhibit the proliferation of mesangial cells and reduce the expression of pro-fibrotic factors such as transforming growth factor-beta (TGF-β).[1][8] This helps to prevent the excessive deposition of extracellular matrix, a hallmark of glomerulosclerosis and tubulointerstitial fibrosis.[1]

Signaling Pathways

The nephroprotective effects of this compound are mediated through complex signaling pathways. The following diagram illustrates the key mechanisms.

Lercanidipine_Nephroprotection_Pathway cluster_drug This compound cluster_channels Calcium Channels cluster_effects Cellular & Hemodynamic Effects cluster_outcomes Nephroprotective Outcomes Lerca This compound L_type L-type Ca²⁺ Channels (Afferent Arterioles) Lerca->L_type Blocks T_type T-type Ca²⁺ Channels (Efferent & Afferent Arterioles) Lerca->T_type Blocks Inflam ↓ Inflammation Lerca->Inflam Oxid ↓ Oxidative Stress Lerca->Oxid Prolif ↓ Cell Proliferation & Fibrosis Lerca->Prolif Aff_Vaso Afferent Vasodilation L_type->Aff_Vaso Leads to Eff_Vaso Efferent Vasodilation T_type->Eff_Vaso Leads to Intra_P ↓ Intraglomerular Pressure Aff_Vaso->Intra_P Eff_Vaso->Intra_P Proteinuria ↓ Proteinuria Intra_P->Proteinuria Renal_Damage ↓ Renal Structural Damage Intra_P->Renal_Damage Inflam->Renal_Damage Oxid->Renal_Damage Prolif->Renal_Damage GFR Preservation of GFR Proteinuria->GFR Contributes to Renal_Damage->GFR Contributes to

This compound's nephroprotective signaling cascade.

Preclinical and Clinical Evidence

A substantial body of evidence from both preclinical and clinical studies supports the nephroprotective properties of this compound.

Preclinical Studies

Preclinical investigations have been instrumental in elucidating the mechanisms of this compound's renal protection.

  • Spontaneously Hypertensive Rats (SHR): Studies in SHR models have demonstrated that this compound dilates both afferent and efferent arterioles, in contrast to other CCBs that primarily affect the afferent arteriole.[4] This leads to a reduction in glomerular capillary pressure and amelioration of glomerular injury.[4]

  • Cohen-Rosenthal Diabetic Hypertensive Rats: In this genetic model of type 2 diabetes and hypertension, this compound has been shown to prevent renal vascular changes, including wall thickening and luminal narrowing of small arteries and glomerular arterioles.[9]

Clinical Studies

Numerous clinical trials have evaluated the efficacy of this compound in hypertensive patients with and without renal impairment.

  • The ZAFRA Study: This study investigated the effects of this compound in patients with chronic renal failure (CRF) already receiving ACE inhibitors or ARBs. The results showed a significant reduction in blood pressure and an improvement in creatinine clearance.[7][10]

  • The DIAL Study: This randomized, double-blind trial compared the effects of this compound and ramipril on albumin excretion rate (AER) in hypertensive patients with type 2 diabetes and microalbuminuria. This compound was found to be as effective as ramipril in reducing AER.[6][11]

  • The RED LEVEL Study: This study compared the combination of this compound and enalapril with amlodipine and enalapril in hypertensive patients with albuminuria. The this compound-containing regimen demonstrated a superior anti-albuminuric effect.[12][13]

Data Presentation

The following tables summarize the quantitative data from key clinical studies investigating the nephroprotective effects of this compound.

Table 1: The ZAFRA Study - Key Renal and Hemodynamic Parameters [7][10]

ParameterBaseline (Mean ± SD)6 Months (Mean ± SD)p-value
Systolic Blood Pressure (mmHg)162 ± 17132 ± 12<0.001
Diastolic Blood Pressure (mmHg)93 ± 8.378 ± 6<0.001
Plasma Creatinine (mg/dL)1.9 ± 0.51.9 ± 0.6NS
Creatinine Clearance (mL/min)41.8 ± 16.045.8 ± 18.00.019

Table 2: The DIAL Study - Change in Albumin Excretion Rate (AER) [6][11]

Treatment GroupBaseline AER (µ g/min )Change in AER after 9-12 months (Mean ± SD)p-value
This compound (10-20 mg/day)--17.4 ± 65<0.05
Ramipril (5-10 mg/day)--19.7 ± 52.5<0.05

Table 3: The RED LEVEL Study - Change in Albuminuria [12][13]

Treatment GroupChange from Baseline in Albuminuria (mg/24h) at 12 monthsp-value
This compound + Enalapril-329.00.0011
Amlodipine + EnalaprilNot significant-

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the nephroprotective properties of this compound.

Preclinical Models
  • Induction of Hypertension:

    • Spontaneously Hypertensive Rat (SHR): A genetic model that develops hypertension without any intervention.

    • L-NAME-Induced Hypertension: Chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, in drinking water (e.g., 40 mg/kg/day for 4-6 weeks) induces hypertension in rats.[7]

    • Cohen-Rosenthal Diabetic Hypertensive Rat: A genetic model developed by cross-breeding the Cohen diabetic rat and the SHR, which develops both type 2 diabetes and hypertension on a specific diet.[8][14]

  • Measurement of Renal Function:

    • 24-Hour Urine Collection and Creatinine Clearance: Rats are housed in metabolic cages for 24 hours to collect urine. Blood samples are also collected. Creatinine levels in both urine and serum are measured using assays like the Jaffe reaction or enzymatic methods. Creatinine clearance is then calculated using the standard formula: (Urine Creatinine × Urine Volume) / (Serum Creatinine × Time).[10]

    • Albuminuria Measurement: Urine albumin concentration is typically measured using an ELISA kit specific for rat albumin.

  • Histological Analysis:

    • Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections are cut for staining.

    • Masson's Trichrome Staining for Fibrosis: This stain is used to visualize collagen fibers (blue), nuclei (black), and cytoplasm/muscle (red), allowing for the assessment of tubulointerstitial fibrosis.

      • Protocol Outline:

        • Deparaffinize and rehydrate sections.

        • Mordant in Bouin's solution.

        • Stain nuclei with Weigert's iron hematoxylin.

        • Stain cytoplasm and muscle with Biebrich scarlet-acid fuchsin.

        • Differentiate with phosphomolybdic-phosphotungstic acid.

        • Counterstain collagen with aniline blue.

        • Dehydrate and mount.[1][15]

  • Immunohistochemistry for Fibrotic Markers:

    • TGF-β Staining:

      • Deparaffinize and rehydrate kidney sections.

      • Perform antigen retrieval (e.g., using citrate buffer).

      • Block endogenous peroxidase activity.

      • Block non-specific binding sites.

      • Incubate with a primary antibody against TGF-β.

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Develop with a chromogen (e.g., DAB).

      • Counterstain with hematoxylin.

      • Dehydrate and mount.

Clinical Study Design

The following diagram illustrates a typical workflow for a clinical trial investigating the nephroprotective effects of a drug like this compound.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (e.g., Hypertensive with CKD) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Recruitment->Inclusion_Exclusion Baseline Baseline Assessment (BP, GFR, Albuminuria) Inclusion_Exclusion->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Control/Comparator Group (e.g., Placebo or other antihypertensive) Randomization->Group_B Follow_Up Follow-up Visits (e.g., 3, 6, 12 months) Group_A->Follow_Up Group_B->Follow_Up Data_Collection Data Collection (BP, Renal markers, Adverse events) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Typical workflow for a clinical trial on nephroprotection.

Conclusion

This compound exhibits a unique and multifaceted nephroprotective profile that extends beyond its primary antihypertensive action. Its dual blockade of L-type and T-type calcium channels leads to favorable renal hemodynamics, reducing intraglomerular pressure and proteinuria. Furthermore, its anti-inflammatory, antioxidant, and anti-fibrotic properties contribute to the preservation of renal structure and function. The preclinical and clinical evidence summarized in this guide strongly supports the role of this compound as a valuable therapeutic option for hypertensive patients, particularly those at risk of or with existing chronic kidney disease. Further research into the long-term renal outcomes and the elucidation of its molecular signaling pathways will continue to enhance our understanding and optimize the clinical application of this promising nephroprotective agent.

References

Lercanidipine's Impact on Intracellular Protein Kinase C Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is primarily utilized for the management of hypertension. Beyond its established role in blocking L-type and T-type calcium channels, emerging evidence indicates that this compound exerts significant influence on intracellular signaling cascades, notably those involving Protein Kinase C (PKC) isoforms. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates PKC activity. It consolidates current understanding of the signaling pathways, presents available data on its effects, and details relevant experimental protocols for further investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development, facilitating a deeper understanding of this compound's pleiotropic effects and guiding future research in this area.

Introduction

This compound's primary mechanism of action involves the inhibition of calcium influx through voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][2][3] However, the therapeutic benefits of this compound may extend beyond simple vasodilation, with studies suggesting anti-inflammatory, anti-atherogenic, and nephroprotective properties.[1][4] A key element in these additional effects appears to be the modulation of intracellular Protein Kinase C (PKC) activity.

PKC represents a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activity of many PKC isoforms is dependent on intracellular calcium levels. By reducing intracellular calcium concentration, this compound is thought to indirectly inhibit the activation of specific PKC isoforms.[1][5] This guide delves into the specifics of this interaction.

This compound and the PKC Signaling Cascade

The activation of conventional and novel PKC isoforms is intricately linked to intracellular calcium concentrations. This compound, by blocking L-type and T-type calcium channels, reduces the influx of extracellular calcium, thereby lowering the cytosolic calcium concentration.[1][4] This reduction in available calcium is a critical upstream event that leads to the diminished activation of calcium-dependent PKC isoforms.

The inhibition of PKC activity by this compound has been observed to have several significant downstream consequences:

  • Activation of Dimethylarginine Dimethylaminohydrolase (DDAH): Reduced PKC activity is associated with the activation of the enzyme DDAH.[1]

  • Increased Nitric Oxide (NO) Bioavailability: DDAH is responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By activating DDAH, this compound leads to lower ADMA levels and consequently, increased NO bioavailability.[1][5]

  • Anti-inflammatory and Antioxidant Effects: The increase in NO bioavailability and the direct inhibition of PKC-mediated inflammatory pathways contribute to this compound's observed anti-inflammatory and antioxidant properties.[1][5]

The following diagram illustrates the proposed signaling pathway:

Lercanidipine_PKC_Pathway cluster_lerca This compound Action cluster_downstream Downstream Effects This compound This compound Ca_Channel L-type/T-type Calcium Channels This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Intra_Ca Intracellular [Ca²⁺] Ca_Influx->Intra_Ca Decreases PKC Protein Kinase C (Ca²⁺-dependent isoforms) Ca_Influx->PKC Reduced Activation Intra_Ca->PKC Activates DDAH DDAH Activation PKC->DDAH Inhibits ADMA ADMA Degradation DDAH->ADMA Increases NOS eNOS ADMA->NOS Inhibits NO Nitric Oxide (NO) Bioavailability NOS->NO Produces Effects Vasodilation, Anti-inflammatory Effects, Antioxidant Effects NO->Effects

Caption: this compound's inhibition of Ca²⁺ influx and subsequent PKC modulation.

Data on this compound's Impact on PKC Isoforms

While the inhibitory effect of this compound on the broader PKC family is documented, specific quantitative data on its impact on individual PKC isoforms is limited in the publicly available literature. The primary mechanism appears to be indirect, through the reduction of intracellular calcium, which would predominantly affect the conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms. Atypical PKC isoforms (ζ, ι/λ) are calcium-independent and are less likely to be directly affected by this compound's primary mechanism of action.

Table 1: Summary of this compound's Effects on PKC and Downstream Targets

Target/ProcessObserved Effect of this compoundImplied Impact on PKC IsoformsReference
Intracellular Ca²⁺ ConcentrationDecreaseReduced activation of conventional and novel isoforms[1][5]
Overall PKC ActivityInhibition/Diminished ActivationPrimarily conventional and novel isoforms[1][4]
DDAH Enzyme ActivityActivationRelief of PKC-mediated inhibition[1]
ADMA Plasma ConcentrationReductionConsequence of increased DDAH activity[1][5]
Nitric Oxide (NO) BioavailabilityIncreaseResult of reduced NOS inhibition by ADMA[1][5]
Tissue InflammationReductionDownstream effect of PKC inhibition and increased NO[1][4]
Oxidative StressReductionDownstream effect of PKC inhibition and increased NO[5]

Experimental Protocols

The following protocols provide a framework for investigating the impact of this compound on PKC isoforms. These are generalized methods and should be optimized for the specific cell type and experimental conditions.

Cell Culture and this compound Treatment

A variety of cell lines can be utilized, including vascular smooth muscle cells (VSMCs), endothelial cells, or other cell types relevant to the specific research question.

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in culture dishes or on coverslips for microscopy.

  • Growth and Starvation: Culture cells in appropriate media until they reach the desired confluence. For many signaling studies, it is advisable to serum-starve the cells for a period (e.g., 12-24 hours) before stimulation to reduce basal signaling activity.

  • This compound Pre-incubation: Treat the cells with the desired concentration of this compound or vehicle control for a specified period. The optimal concentration and incubation time should be determined empirically.

  • Stimulation: Following pre-incubation, stimulate the cells with an agonist known to activate PKC (e.g., angiotensin II, phorbol esters) for the desired time course.

Western Blotting for PKC Isoform Expression and Phosphorylation

Western blotting is a standard technique to assess the total protein levels of different PKC isoforms and to measure their activation state through the use of phospho-specific antibodies.

Workflow Diagram:

Western_Blot_Workflow Start Cell Culture & This compound Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer (to PVDF or Nitrocellulose) SDS->Transfer Block Blocking Transfer->Block Primary Primary Antibody Incubation (e.g., anti-PKCα, anti-pPKC) Block->Primary Wash1 Washing Primary->Wash1 Secondary Secondary Antibody Incubation (HRP-conjugated) Wash1->Secondary Wash2 Washing Secondary->Wash2 Detect Chemiluminescent Detection Wash2->Detect Analyze Image Analysis and Quantification Detect->Analyze

Caption: A typical workflow for Western blot analysis of PKC isoforms.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the PKC isoform of interest or a phospho-specific antibody. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

PKC Kinase Activity Assay

PKC kinase activity assays measure the ability of PKC immunoprecipitated from cell lysates to phosphorylate a specific substrate.

Protocol:

  • Immunoprecipitation: Incubate cell lysates with an antibody specific to the PKC isoform of interest, followed by the addition of protein A/G-agarose beads to pull down the PKC-antibody complex.

  • Kinase Reaction: Resuspend the immunoprecipitated beads in a kinase assay buffer containing a PKC substrate (e.g., a specific peptide) and ATP (often radiolabeled [γ-³²P]ATP or with a non-radioactive detection system).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for phosphorylation of the substrate.

  • Detection of Phosphorylation: Stop the reaction and measure the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays (e.g., ELISA-based), follow the manufacturer's instructions for detection.

Confocal Microscopy for PKC Translocation

Activation of many PKC isoforms involves their translocation from the cytosol to the plasma membrane or other cellular compartments. This can be visualized using immunofluorescence or by expressing fluorescently tagged PKC isoforms.

Workflow Diagram:

Confocal_Workflow Start Cells on Coverslips (or expressing GFP-PKC) Treatment This compound Pre-incubation and Agonist Stimulation Start->Treatment Fix Fixation (e.g., with paraformaldehyde) Treatment->Fix Permeabilize Permeabilization (e.g., with Triton X-100) Fix->Permeabilize Block Blocking Permeabilize->Block Primary Primary Antibody Incubation (anti-PKC isoform) Block->Primary Wash1 Washing Primary->Wash1 Secondary Fluorescent Secondary Antibody Incubation Wash1->Secondary Wash2 Washing Secondary->Wash2 Mount Mounting on Slides Wash2->Mount Image Confocal Microscopy and Image Analysis Mount->Image

Caption: Workflow for visualizing PKC translocation via confocal microscopy.

Protocol:

  • Cell Preparation: Grow cells on glass coverslips. For live-cell imaging, transfect cells with a plasmid encoding a fluorescently tagged PKC isoform (e.g., PKCα-GFP).

  • Treatment: Treat the cells with this compound and a PKC agonist as described previously.

  • Immunofluorescence (for endogenous PKC):

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cell membranes with a detergent like Triton X-100.

    • Block non-specific binding sites.

    • Incubate with a primary antibody against the PKC isoform of interest.

    • Incubate with a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of the PKC isoform using a confocal microscope.

  • Analysis: Quantify the translocation by measuring the fluorescence intensity in the cytosol versus the plasma membrane.

Conclusion and Future Directions

This compound's inhibitory effect on intracellular Protein Kinase C isoforms, as a consequence of its calcium channel blocking activity, represents a significant aspect of its pharmacological profile. This mechanism likely contributes to its beneficial effects beyond blood pressure reduction. While the qualitative aspects of this interaction are becoming clearer, there is a need for more quantitative research to delineate the specific effects of this compound on individual PKC isoforms.

Future research should focus on:

  • Determining the IC50 values of this compound for the inhibition of various PKC isoforms in different cell types.

  • Investigating the impact of this compound on the expression levels of PKC isoforms under chronic treatment conditions.

  • Elucidating the precise role of PKC inhibition in the nephroprotective and anti-atherogenic effects of this compound in vivo.

A more detailed understanding of the this compound-PKC interaction will not only enhance our knowledge of its therapeutic actions but also pave the way for the development of more targeted therapies for cardiovascular and related diseases.

References

Lercanidipine's Cellular Defense: An In-depth Technical Guide to its Role in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular mechanisms by which the third-generation dihydropyridine calcium channel blocker, lercanidipine, mitigates oxidative stress. Beyond its established antihypertensive properties, this compound exhibits significant antioxidant effects, positioning it as a molecule of interest in cardiovascular and neuroprotective research. This document details the signaling pathways modulated by this compound, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for assessing its antioxidant efficacy.

Core Cellular Mechanisms of this compound in Oxidative Stress Reduction

This compound's antioxidant activity stems from a multi-faceted approach at the cellular level. Its high lipophilicity allows it to accumulate within cell membranes, where it can directly scavenge reactive oxygen species (ROS) and modulate the activity of membrane-bound enzymes involved in ROS production.[1] Key mechanisms include:

  • Inhibition of ROS-Generating Enzymes: this compound has been shown to inhibit the activity of major intracellular sources of free radicals, including NADPH oxidase, xanthine oxidase, and cyclooxygenase.[2][3] By reducing the production of superoxide anions and other ROS, this compound curtails the initial steps of the oxidative stress cascade.

  • Modulation of Pro-inflammatory and Pro-oxidant Signaling Pathways: this compound interferes with several signaling cascades that promote oxidative stress and inflammation. Notably, it has been demonstrated to inactivate the Ras-ERK1/2 and MAPK signaling pathways, and impede the activation of Akt/IκB-β and NF-кB.[4][5] This interference leads to a downstream reduction in the expression of pro-inflammatory cytokines and adhesion molecules.

  • Upregulation of Endogenous Antioxidant Defenses: this compound has been observed to enhance the expression of key antioxidant enzymes. Studies have shown increased mRNA expression of heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and thioredoxin reductase (Txnrd1) following this compound treatment, suggesting an activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.[6][7][8]

Quantitative Data on this compound's Antioxidant Effects

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on markers of oxidative stress and inflammation.

Table 1: Effect of this compound on Plasma Markers of Oxidative Stress in Hypertensive Patients

MarkerTreatment GroupBaseline (Mean ± SD)Post-treatment (Mean ± SD)Percentage Changep-valueReference
Plasma Lipoperoxides (μmol/L)This compound (10-20 mg/day for 3 months)4.9 ± 3.22.6 ± 2.0-46.9%p=0.0003[9][10]
Plasma Isoprostanes (μmol/L)This compound (10-20 mg/day for 3 months)291.8 ± 161.9218.2 ± 95.8-25.2%p=0.03[9][10]
Malondialdehyde (MDA) (μmol/L)This compound (10-20 mg/day for 3 months)8.1 ± 2.96.1 ± 2.8-24.7%p=0.0003[9][10]
Thiobarbituric Acid Reactive Species (TBA-RS)This compound (20 mg/day for 15 days) in non-diabetic hypertensives---26% to -46% (95% CI)p=0.048[11]
Thiobarbituric Acid Reactive Species (TBA-RS)This compound (20 mg/day for 15 days) in diabetic hypertensives---22% to -33% (95% CI)p=0.036[11]
Free Radicals (Carr Units)This compound (10-20 mg/day for 24 weeks)541 ± 54398 ± 33-26.4%p<0.02[11]

Table 2: Effect of this compound on Inflammatory Markers

MarkerTreatment GroupBaselinePost-treatmentp-valueReference
C-Reactive Protein (CRP) (mg/L)This compound (2 months)Not specifiedSignificantly decreasedNot specified[12]
Interleukin-18 (IL-18)This compound (4 weeks)Not specifiedSignificantly reduced<0.05[13]
Macrophage Chemotactic Factor-1 (MCP-1)This compound (4 weeks)Not specifiedSignificantly reduced<0.05[13]
Activated MMP-9This compound (20 mg/day for 15 days) in non-diabetic hypertensives--19% to -47% (95% CI)p=0.047[11]
Activated MMP-9This compound (20 mg/day for 15 days) in diabetic hypertensives--80% to -96% (95% CI)p=0.010[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways affected by this compound and a typical experimental workflow for assessing its antioxidant properties.

Lercanidipine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase Inhibits Ras Ras This compound->Ras Inhibits IKK IKK This compound->IKK Inhibits Nrf2 Nrf2 This compound->Nrf2 Promotes Activation Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Ca2+ influx GPCR GPCR (e.g., AT1R) GPCR->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Generates ROS->Ras Activates Akt Akt ROS->Akt Activates Keap1 Keap1 ROS->Keap1 Inactivates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation Keap1->Nrf2 Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Inflammatory_Genes Inflammatory Genes (e.g., IL-6, TNF-α) NFkB_n->Inflammatory_Genes Induces Transcription ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Induces Transcription

Caption: this compound's multifaceted impact on cellular signaling pathways involved in oxidative stress.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo / Clinical Studies cluster_analysis Biochemical and Molecular Analysis Cell_Culture Cell Culture (e.g., Endothelial Cells, Smooth Muscle Cells) Oxidative_Stress_Induction Induction of Oxidative Stress (e.g., H2O2, Angiotensin II) Cell_Culture->Oxidative_Stress_Induction Treatment Treatment with this compound (various concentrations and time points) Cell_Lysate_Prep Cell Lysate Preparation Treatment->Cell_Lysate_Prep Oxidative_Stress_Induction->Treatment ROS_Measurement ROS/Superoxide Measurement (e.g., DHE, DCF-DA staining) Cell_Lysate_Prep->ROS_Measurement Oxidative_Markers Oxidative Stress Marker Quantification (e.g., MDA, 4-HNE, Isoprostanes) Cell_Lysate_Prep->Oxidative_Markers Antioxidant_Enzymes Antioxidant Enzyme Activity/Expression (SOD, GPx, Catalase, HO-1) Cell_Lysate_Prep->Antioxidant_Enzymes Western_Blot Western Blot Analysis (p-ERK, NF-κB, Nrf2) Cell_Lysate_Prep->Western_Blot Animal_Model Animal Model of Hypertension or Human Subjects Lercanidipine_Admin This compound Administration Animal_Model->Lercanidipine_Admin Sample_Collection Biological Sample Collection (Plasma, Serum, Tissue) Lercanidipine_Admin->Sample_Collection Sample_Collection->Oxidative_Markers Sample_Collection->Antioxidant_Enzymes Sample_Collection->Western_Blot Data_Analysis Data Analysis and Interpretation ROS_Measurement->Data_Analysis Oxidative_Markers->Data_Analysis Antioxidant_Enzymes->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating the antioxidant effects of this compound.

Detailed Methodologies for Key Experiments

This section provides detailed protocols for key experiments used to evaluate the cellular mechanisms of this compound in reducing oxidative stress.

Measurement of Malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol is adapted from standard methods for quantifying lipid peroxidation.[14][15][16]

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be measured spectrophotometrically.

Reagents:

  • TBA Reagent: 0.375% (w/v) 2-thiobarbituric acid in 0.25 M HCl.

  • Trichloroacetic Acid (TCA) Solution: 15% (w/v) TCA in distilled water.

  • Butylated Hydroxytoluene (BHT) Solution: 1% (w/v) BHT in ethanol.

  • MDA Standard Stock Solution: Prepared by hydrolyzing 1,1,3,3-tetramethoxypropane in dilute HCl.

Procedure:

  • Sample Preparation: Homogenize tissue samples or lyse cells in an appropriate buffer on ice. For plasma or serum samples, they can often be used directly.

  • Protein Precipitation: To 250 µL of sample, add 250 µL of 15% TCA and 10 µL of 1% BHT. Vortex vigorously.

  • Centrifuge at 10,000 x g for 3-5 minutes to pellet the precipitated protein.

  • Reaction with TBA: Transfer 250 µL of the supernatant to a new microcentrifuge tube. Add 250 µL of the TBA reagent.

  • Incubation: Incubate the mixture at 95-100°C for 60 minutes.

  • Cool the samples on ice for 10 minutes to stop the reaction.

  • Centrifuge at 10,000 x g for 2-3 minutes.

  • Measurement: Transfer the supernatant to a 96-well plate or a cuvette. Measure the absorbance at 532 nm using a spectrophotometer.

  • Quantification: Prepare a standard curve using the MDA standard stock solution. Calculate the MDA concentration in the samples by interpolating their absorbance values on the standard curve.

Western Blot Analysis of Phosphorylated ERK1/2

This protocol outlines the steps for detecting the activation of the ERK1/2 signaling pathway.[15][16][17]

Principle: Western blotting uses antibodies to detect the presence and relative abundance of specific proteins, in this case, the phosphorylated (activated) form of ERK1/2.

Reagents:

  • Lysis Buffer (RIPA buffer): Containing protease and phosphatase inhibitors.

  • SDS-PAGE Gels: 4-12% Bis-Tris gels are suitable.

  • Transfer Buffer: Standard formulation for wet or semi-dry transfer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

Procedure:

  • Protein Extraction: Lyse treated and control cells in ice-cold lysis buffer. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates by heating with Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run at 100-120 V until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (typically at a 1:1000 to 1:10,000 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in blocking buffer) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and visualize the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

Measurement of Superoxide Dismutase (SOD) Activity

This protocol is based on the inhibition of a colorimetric reaction by SOD.[18][19][20]

Principle: A superoxide-generating system (e.g., xanthine/xanthine oxidase) reduces a tetrazolium salt (e.g., WST-1) to a colored formazan product. SOD in the sample competes for the superoxide anions, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.

Reagents:

  • Assay Buffer: e.g., Tris-HCl buffer, pH 7.4.

  • WST Working Solution: WST-1 reagent diluted in assay buffer.

  • Enzyme Solution: Xanthine oxidase solution.

  • Substrate Solution: Xanthine solution.

  • SOD Standard: For generating a standard curve.

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in an appropriate buffer. Centrifuge to remove debris.

  • Assay Setup: In a 96-well plate, add samples, standards, and blanks.

  • Add the WST working solution to all wells.

  • Add the enzyme solution (xanthine oxidase) to all wells except the blank.

  • Initiate Reaction: Add the substrate solution (xanthine) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

  • Measurement: Measure the absorbance at approximately 450 nm using a microplate reader.

  • Calculation: Calculate the percentage inhibition for each sample relative to the control (without SOD). Determine the SOD activity in the samples by comparing their percentage inhibition to the standard curve. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of formazan formation by 50%.

Conclusion

The evidence presented in this technical guide strongly supports the role of this compound as a potent agent in the reduction of cellular oxidative stress. Its ability to inhibit ROS production, modulate key signaling pathways, and enhance endogenous antioxidant defenses provides a solid foundation for its therapeutic potential beyond blood pressure control. The detailed methodologies provided herein offer a framework for researchers and drug development professionals to further investigate and quantify the antioxidant properties of this compound and similar compounds. Future research should continue to explore the clinical implications of these cellular mechanisms, particularly in the context of atherosclerosis, endothelial dysfunction, and neurodegenerative diseases.

References

The Lipophilic Advantage: Unraveling the Sustained Action of Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract: Lercanidipine, a third-generation dihydropyridine calcium channel blocker, exhibits a unique pharmacokinetic profile characterized by a long duration of antihypertensive action despite a relatively short plasma half-life. This in-depth technical guide explores the pivotal role of this compound's high lipophilicity in this phenomenon. Through a comprehensive review of its mechanism of action, membrane interactions, and pharmacokinetic properties, this document elucidates how this compound's ability to partition into and accumulate within the lipid bilayer of vascular smooth muscle cell membranes creates a localized depot, ensuring sustained therapeutic efficacy. This guide provides researchers and drug development professionals with a detailed understanding of the molecular attributes contributing to this compound's clinical effectiveness and favorable side-effect profile.

Introduction: The Paradox of this compound's Pharmacokinetics

This compound is a potent and vasoselective antihypertensive agent that effectively lowers blood pressure through the blockade of L-type calcium channels in vascular smooth muscle cells.[1][2][3] This inhibition of calcium influx leads to vasodilation and a reduction in peripheral vascular resistance.[3][4] A key clinical advantage of this compound is its sustained 24-hour antihypertensive effect with once-daily dosing, which is not readily explained by its plasma elimination half-life of 8-10 hours.[2][4][5] This apparent discrepancy is attributed to the drug's high lipophilicity, a physicochemical property that governs its interaction with biological membranes and ultimately dictates its duration of action.[1][6]

The Role of Lipophilicity in this compound's Mechanism of Action

The prolonged therapeutic effect of this compound is a direct consequence of its high affinity for lipid environments.[3] This high lipophilicity, quantified by a high octanol-water partition coefficient (log P), facilitates its extensive partitioning into the phospholipid bilayer of vascular smooth muscle cell membranes.[1][6][7] This creates a drug reservoir or "depot" within the cell membrane.[2] From this lipid depot, this compound molecules are gradually released to bind to their target, the L-type calcium channels, resulting in a sustained blockade and prolonged vasodilation.[1][6] This unique "membrane-controlled kinetics" explains why the antihypertensive effect of this compound persists long after plasma concentrations have declined.[8]

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound, highlighting the central role of its lipophilicity.

Lercanidipine_Mechanism cluster_blood Bloodstream cluster_membrane Cell Membrane (Lipid Bilayer) cluster_cell Vascular Smooth Muscle Cell Lerca_plasma This compound (Plasma) Lerca_depot This compound Depot Lerca_plasma->Lerca_depot Partitioning due to high lipophilicity Ca_channel L-type Ca2+ Channel Lerca_depot->Ca_channel Slow release Lerca_depot->Ca_channel Blockade Ca_influx Contraction Vasoconstriction Ca_influx->Contraction Stimulates Relaxation Vasodilation Contraction->Relaxation Inhibition of Contraction leads to

Figure 1: Mechanism of this compound Action

Quantitative Analysis of Physicochemical and Pharmacokinetic Properties

The distinct clinical profile of this compound can be better understood by comparing its physicochemical and pharmacokinetic parameters with those of other dihydropyridine calcium channel blockers.

Drug log P Plasma Half-life (hours) Time to Peak Plasma Concentration (Tmax, hours) Bioavailability (%) Duration of Action (hours)
This compound ~6[7]8-10[2][4][6]1.5-3[1][2][6]~10 (increases with food)[2][9]≥ 24[2]
Amlodipine 3.030-506-1264-9024
Felodipine 3.811-162.5-5~1524
Nifedipine (SR) 2.26-111.6-445-7012-24
Lacidipine >413-191-3~10>24

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of Dihydropyridine Calcium Channel Blockers.

Experimental Protocols

The determination of lipophilicity and the investigation of drug-membrane interactions are crucial for understanding the pharmacokinetic behavior of drugs like this compound. Below are overviews of standard experimental methodologies.

Determination of Lipophilicity (log P)

The octanol-water partition coefficient (log P) is the most common measure of a drug's lipophilicity.[10][11]

This is the traditional and "gold standard" method for log P determination.[12][13]

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer). The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient.

Protocol Overview:

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Dissolution of Compound: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The solution is mixed with the other phase in a flask and shaken vigorously until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. log P is the logarithm of this value.

RP-HPLC offers a faster, more automated alternative to the shake-flask method.[10][12]

Principle: The retention time of a compound on a non-polar stationary phase (like C18) is correlated with its lipophilicity.

Protocol Overview:

  • System Setup: An HPLC system with a reversed-phase column (e.g., C18) is used. The mobile phase is a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known log P values are injected, and their retention times (tR) are measured. A calibration curve is generated by plotting the logarithm of the capacity factor (log k', where k' = (tR - t0)/t0, and t0 is the dead time) against the known log P values.

  • Sample Analysis: The compound of interest is injected under the same chromatographic conditions, and its retention time is measured.

  • log P Determination: The log P of the compound is determined from its retention time using the calibration curve.

Experimental Workflow for Lipophilicity Determination

The following diagram outlines a generalized workflow for determining the lipophilicity of a compound using the shake-flask method.

Shake_Flask_Workflow start Start prepare_phases Prepare Mutually Saturated n-Octanol and Water start->prepare_phases dissolve_compound Dissolve Compound in One Phase prepare_phases->dissolve_compound partition Mix and Shake Phases to Reach Equilibrium dissolve_compound->partition separate Separate Phases (e.g., Centrifugation) partition->separate measure_conc Measure Compound Concentration in Each Phase (e.g., HPLC) separate->measure_conc calculate_logp Calculate P and log P measure_conc->calculate_logp end End calculate_logp->end

Figure 2: Shake-Flask Method Workflow

Conclusion

The high lipophilicity of this compound is a key determinant of its favorable pharmacokinetic and pharmacodynamic properties. Its ability to form a depot within the lipid bilayer of vascular smooth muscle cells leads to a sustained release and prolonged blockade of L-type calcium channels, resulting in a long duration of antihypertensive action that is independent of its plasma half-life.[1][6] This "membrane-controlled kinetics" also contributes to a slower onset of action, which may explain the lower incidence of reflex tachycardia compared to other dihydropyridines.[4][5] For researchers and professionals in drug development, this compound serves as an exemplary case of how optimizing physicochemical properties, particularly lipophilicity, can lead to a drug with an improved therapeutic profile. A thorough understanding of these principles is essential for the rational design of future cardiovascular therapies with enhanced efficacy and safety.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Lercanidipine for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1] For research purposes, a reliable and well-documented protocol for its synthesis and purification is essential. This document provides a detailed methodology for the synthesis of this compound, followed by a robust purification protocol to obtain the compound in a form suitable for experimental use. The synthesis is based on the esterification of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol. Purification is achieved through conversion to its hydrochloride salt and subsequent crystallization.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method involves the preparation of the dihydropyridine ring structure followed by esterification with the appropriate amino alcohol side chain. One approach involves the reaction of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with thionyl chloride to form an acid chloride intermediate. This intermediate is then reacted with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol to yield this compound free base.[2]

Synthesis Workflow

Synthesis_Workflow cluster_reaction1 Acid Chloride Formation A 2,6-dimethyl-5-methoxycarbonyl- 4-(3-nitrophenyl)-1,4-dihydropyridine -3-carboxylic acid C Acid Chloride Intermediate A->C Activation (-4 to +1 °C) E Esterification A->E Reactant B Thionyl Chloride (SOCl2) Dichloromethane (DCM) Dimethylformamide (DMF) B->E Reagents C->E In situ reaction (-10 to 0 °C) D 2,N-dimethyl-N-(3,3-diphenylpropyl) -1-amino-2-propanol D->E Reactant F Crude this compound (Free Base) E->F Yields

Caption: Workflow for the synthesis of crude this compound free base.

Experimental Protocol: Synthesis
  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to between -4°C and 1°C.[2]

  • Slowly add thionyl chloride to the cooled suspension with stirring. Maintain the temperature during the addition.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).

  • Esterification: In a separate flask, dissolve 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol in anhydrous DCM.

  • Cool the amino alcohol solution to between -10°C and 0°C.[2]

  • Slowly add the freshly prepared acid chloride solution to the cooled amino alcohol solution while maintaining the temperature.

  • Allow the reaction mixture to stir at this temperature for several hours until the esterification is complete.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base as an oily residue.[3]

Table of Materials and Reaction Parameters
Reactant/ReagentMolecular WeightMoles (example)Stoichiometric Ratio
2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid332.31 g/mol 0.011.0
Thionyl Chloride118.97 g/mol 0.0111.1
2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol297.44 g/mol 0.011.0
Dichloromethane (DCM)--Solvent
Dimethylformamide (DMF)--Catalyst

Purification of this compound Hydrochloride

Crude this compound is often purified by converting it to its hydrochloride salt, which can then be crystallized to achieve high purity.[3][4] This method is effective for removing unreacted starting materials and by-products.

Purification Workflow

Purification_Workflow A Crude this compound (Free Base) B Dissolve in Organic Solvent (e.g., Methanol) A->B D Salt Formation B->D C Add HCl in Ethanol/Isopropanol C->D E Precipitation/ Crystallization D->E Stir at 25-30 °C F Filter and Wash (e.g., with MIBK) E->F G Dry under Vacuum F->G H Pure this compound HCl G->H Yields high purity product

Caption: Workflow for the purification of this compound Hydrochloride.

Experimental Protocol: Purification
  • Dissolution: Dissolve the crude this compound free base in a suitable organic solvent such as methanol or methyl isobutyl ketone (MIBK).[3]

  • Salt Formation: Slowly add a solution of hydrochloric acid in an alcohol (e.g., ethanol or isopropanol) to the stirred solution of the free base.

  • Crystallization: Stir the mixture at room temperature (25-30°C) until complete precipitation of this compound Hydrochloride is observed.[3]

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the filtered solid with a cold solvent, such as methyl isobutyl ketone, to remove soluble impurities.[3]

  • Drying: Dry the purified this compound Hydrochloride under vacuum at an elevated temperature (e.g., 85°C) to a constant weight.[3]

  • Recrystallization (Optional): For higher purity, the this compound Hydrochloride can be recrystallized from a suitable solvent system, such as methanol and isopropyl acetate.[2]

Table of Expected Purity and Yield
ParameterTypical ValueMethod of Analysis
Overall Yield~30-40%Gravimetric
HPLC Purity>99.5%HPLC-UV
Melting Point174-180°CMelting Point Apparatus

Note: Yields and purity are dependent on the specific reaction conditions and the purity of the starting materials.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and purification of this compound for research applications. The described methods, including the synthesis of the free base and its subsequent conversion to the hydrochloride salt, are robust and can yield high-purity material suitable for a range of scientific investigations. Researchers should adhere to all appropriate laboratory safety procedures when carrying out these protocols.

References

Application Notes and Protocols for Chiral Separation of Lercanidipine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a chiral drug marketed as a racemic mixture of its two enantiomers, (S)-Lercanidipine and (R)-Lercanidipine.[1] The pharmacological activity of this compound resides primarily in the (S)-enantiomer, which has been shown to be 100 to 200 times more potent in blocking L-type calcium channels than the (R)-enantiomer.[1] This significant difference in potency underscores the importance of robust and reliable analytical methods for the enantioselective separation and quantification of this compound enantiomers. Such methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and in meeting regulatory requirements for chiral drugs.

These application notes provide detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), two of the most powerful techniques for resolving enantiomers.[2] The methodologies presented are based on established and validated procedures, offering a guide for researchers in setting up their own analyses.

Chiral Separation Techniques: A Comparative Overview

The successful chiral separation of this compound enantiomers has been achieved using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used and effective approach. Both normal-phase and reversed-phase HPLC methods have been developed. Additionally, Capillary Electrophoresis (CE) with a chiral selector in the background electrolyte offers an alternative with high efficiency and low solvent consumption.

The following diagram illustrates the logical workflow for selecting a suitable chiral separation technique for this compound enantiomers.

G Figure 1: Decision Tree for Chiral Separation Method Selection start Start: Chiral Separation of This compound Enantiomers sample_matrix Define Sample Matrix (e.g., API, Formulation, Plasma) start->sample_matrix hplc High-Performance Liquid Chromatography (HPLC) sample_matrix->hplc Commonly used, versatile ce Capillary Electrophoresis (CE) sample_matrix->ce High efficiency, low solvent use np_hplc Normal-Phase HPLC hplc->np_hplc Good for specific chiral stationary phases rp_hplc Reversed-Phase HPLC hplc->rp_hplc Compatible with aqueous samples ce_uv CE-UV for Formulation Analysis ce->ce_uv hplc_ms LC-MS/MS for High Sensitivity (e.g., Plasma) np_hplc->hplc_ms rp_hplc->hplc_ms

Caption: Decision tree for selecting a chiral separation method for this compound.

Quantitative Data Summary

The following table summarizes the key chromatographic parameters and performance data for different chiral separation methods for this compound enantiomers. This allows for a direct comparison of the techniques.

ParameterNormal-Phase HPLC[1]Reversed-Phase HPLC[3]Capillary Electrophoresis (CE)[1][2]
Stationary Phase/Selector Chiralpak AD (10 µm)Chiral OJ-H (5 µm)2,3,6-o-methyl-β-cyclodextrin (TM-β-CD)
Column/Capillary Dimensions 250 x 4.6 mm150 x 4.0 mm50 cm x 50 µm i.d.
Mobile Phase/Background Electrolyte Hexane:Ethanol:Diethylamine (97:3:0.3, v/v/v)10mM Ammonium acetate:Acetonitrile (35:65, v/v)200 mmol/L Sodium acetate buffer (pH 4.0) containing 10 mmol/L TM-β-CD
Flow Rate/Voltage 1.0 mL/min1.0 mL/min25 kV
Temperature Not SpecifiedNot Specified15°C
Detection Wavelength 237 nm240 nm237 nm
Retention/Migration Times Not Specified(R)-Lercanidipine: 6.0 min, (S)-Lercanidipine: 6.6 minNot Specified
Linearity Range Not Specified for formulation0.5 - 4.0 µg/mL for (R)-Isomer12.5 - 100 µg/mL for each enantiomer
Correlation Coefficient (r²) Not Specified0.998 for (R)-Isomer≥ 0.995 for both enantiomers
Precision (RSD%) Not Specified< 2.0% for (R)-Isomer< 5%
Accuracy (Recovery %) Not SpecifiedNot Specified< 5% (as relative error)

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers by Normal-Phase HPLC

This protocol is suitable for the enantioselective determination of this compound in human plasma, often requiring a sensitive detector like a mass spectrometer.[4]

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Chiralpak AD column (250 x 4.6 mm, 10 µm particle size).

  • Hexane (HPLC grade).

  • Ethanol (HPLC grade).

  • Diethylamine (analytical grade).

  • This compound racemic standard.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions

  • Mobile Phase: Hexane : Ethanol : Diethylamine (97:3:0.3, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection: UV at 237 nm or as required by the MS detector.[1]

  • Injection Volume: 20 µL.

3. Sample Preparation

  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase. Prepare working standards by serial dilution.

  • Plasma Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is typically required to extract this compound from plasma before analysis.

4. Procedure

  • Equilibrate the Chiralpak AD column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject the prepared standard or sample solution.

  • Record the chromatogram and determine the retention times for the (R)- and (S)-Lercanidipine enantiomers.

  • Quantify the enantiomers using a calibration curve generated from the standard solutions.

G Figure 2: Workflow for NP-HPLC Chiral Separation prep Prepare Mobile Phase (Hexane:EtOH:DEA) equilibrate Equilibrate Column (Chiralpak AD) prep->equilibrate inject Inject Sample equilibrate->inject sample_prep Prepare Sample (Standard or Extracted Plasma) sample_prep->inject run Run HPLC (1.0 mL/min, 237 nm) inject->run analyze Analyze Data (Retention Times, Peak Areas) run->analyze G Figure 3: Key Steps in CE Chiral Separation conditioning Capillary Conditioning (NaOH, Water, BGE) injection Hydrodynamic Injection conditioning->injection bge_prep Prepare BGE with Chiral Selector (TM-β-CD) bge_prep->injection sample_prep Prepare Sample in BGE sample_prep->injection separation Apply Voltage and Separate Enantiomers injection->separation detection UV Detection at 237 nm separation->detection

References

Application Note: Determination of Lercanidipine in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Lercanidipine in human plasma. This compound, a dihydropyridine calcium channel blocker, is utilized in the treatment of hypertension.[1] The accurate measurement of its plasma concentrations is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1] This method employs either liquid-liquid extraction or solid-phase extraction for sample preparation, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, such as this compound-d3, ensures high accuracy and precision.[1][2] The method has been validated and demonstrates excellent linearity, precision, accuracy, and recovery.

Introduction

This compound is an antihypertensive medication that functions by blocking calcium channels, leading to vasodilation and a reduction in blood pressure. To support clinical and preclinical development, a reliable bioanalytical method for quantifying this compound in human plasma is necessary. UPLC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the preferred platform for this application. This document provides a comprehensive protocol for the successful implementation of this method in a research setting.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

1. Liquid-Liquid Extraction (LLE) Protocol [3][4]

  • To a 200 µL aliquot of human plasma, add 25 µL of the internal standard working solution (e.g., Amlodipine or Nicardipine).

  • Add 5 mL of an extraction solvent mixture, such as n-hexane:ethyl acetate (50:50, v/v) or tert-butyl methyl ether.[3]

  • Vortex the mixture for 3 minutes to ensure thorough mixing.[4]

  • Centrifuge the samples at 4000 rpm for 20 minutes to separate the organic and aqueous layers.[4]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[4]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[4]

  • Vortex briefly and inject an aliquot into the UPLC-MS/MS system.

2. Solid-Phase Extraction (SPE) Protocol [1][2]

  • To 100 µL of human plasma, add 25 µL of the this compound-d3 internal standard working solution (e.g., 40.0 ng/mL).[1]

  • Vortex the sample for 10 seconds.[1]

  • Condition an SPE cartridge (e.g., Phenomenex Strata-X) by passing 1 mL of methanol followed by 1 mL of water.[1]

  • Load the plasma sample onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.[1]

  • Elute the analytes with 1 mL of methanol.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[1]

  • Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.[1]

UPLC-MS/MS Analytical Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Human Plasma Sample IS_Addition Internal Standard Spiking Plasma->IS_Addition Extraction LLE or SPE IS_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC Injection ESI Electrospray Ionization (ESI+) UPLC->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Fragment Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

Caption: UPLC-MS/MS analytical workflow from sample preparation to data analysis.

UPLC and Mass Spectrometry Conditions

Chromatographic Conditions
ParameterSetting
UPLC System Waters Acquity UPLC or equivalent[1]
Column UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[1][2][3] or Waters Acquity UPLC C18 (100 mm x 2.1 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic acid in water or 2.0 mM Ammonium formate in water (pH 2.5)[1]
Mobile Phase B Methanol or Acetonitrile[1][3]
Elution Mode Isocratic[2][3]
Mobile Phase Composition Acetonitrile:Water with 0.2% formic acid (70:30, v/v)[3] or Methanol:0.1% Formic acid (80:20, v/v)[4] or Acetonitrile:2.0 mM Ammonium formate pH 2.5 (90:10, v/v)[1]
Flow Rate 0.2 - 0.3 mL/min[3]
Column Temperature 30°C[4]
Injection Volume 5 - 10 µL
Run Time < 2 minutes
Mass Spectrometric Conditions
ParameterSetting
Mass Spectrometer Waters Xevo TQD or equivalent triple quadrupole[1]
Ionization Mode Electrospray Ionization (ESI), Positive[1][3]
Scan Type Multiple Reaction Monitoring (MRM)[1][3]
Capillary Voltage 2.2 - 3.5 kV[5]
Source Temperature 120 - 150°C[5]
Desolvation Temperature 320 - 500°C[5]
Cone Gas Flow 50 - 85 L/h[5]
Desolvation Gas Flow 600 - 740 L/h[5]

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 612.2280.1 / 280.2[1][6]
This compound-d3 (IS) 615.2283.1[5]
Amlodipine (IS) 409.1238.15[4]
Nicardipine (IS) 480.2304.1
Diazepam (IS) 285.1193.1[6]

Method Validation Summary

Calibration Curve and Linearity
Linearity Range (ng/mL)Correlation Coefficient (r)
0.025 - 10≥ 0.9986[4]
0.010 - 20.0> 0.99[2]
0.05 - 30> 0.99[3]
0.05 - 20.00.9994[7]
0.015 - 8.0> 0.99[6]
Precision and Accuracy
Quality ControlIntra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%RE)
LLOQ ≤ 20%≤ 20%± 20%
LQC, MQC, HQC < 7.3%< 6.1%< 6.2%[3]
Across 5 QCs < 5.8%< 5.8%N/A[2]
General < 11.7%< 11.7%94.4 - 114.8%[7]
Recovery and Matrix Effect
AnalyteExtraction Recovery
This compound > 94%[2]
This compound-d3 (IS) > 94%[2]

The matrix effect was assessed and found to be negligible, ensuring the reliability of the method.[2]

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantitative determination of this compound in human plasma.[1] The method is suitable for high-throughput analysis, with a run time of less than two minutes per sample.[3] The validation data confirms that the method is accurate, precise, and reliable, making it highly suitable for regulated bioanalytical studies, including pharmacokinetic and bioequivalence assessments.[1][4]

References

Application Notes and Protocols for In Vitro Studies of Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the multifaceted effects of Lercanidipine in various in vitro experimental models. The protocols detailed below are based on established methodologies to assess its impact on vascular smooth muscle cells, cardiomyocytes, and endothelial cells.

Overview of this compound's In Vitro Effects

This compound, a third-generation dihydropyridine calcium channel blocker (CCB), is recognized for its high vascular selectivity and long duration of action.[1][2] Its primary mechanism involves the inhibition of L-type voltage-gated calcium channels (CaV1.2) in arterial smooth muscle cells, leading to vasodilation.[1] Beyond its principal antihypertensive effect, in vitro studies have revealed that this compound modulates several key cellular signaling pathways involved in cardiovascular health and disease. These include pathways related to cell proliferation, hypertrophy, and inflammation.[3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies on this compound, providing a comparative overview of its potency and efficacy in different experimental settings.

Table 1: Vasorelaxant and Negative Inotropic Effects of this compound

Tissue/Cell TypeParameterValueComparison CompoundsReference
Rabbit AortaIC50 (Vasorelaxation)Not specifiedMore potent than nitrendipine[6]
Rabbit Heart VentricleIC50 (Negative Inotropy)730-fold less potent than on aortaLacidipine (193-fold), Amlodipine (95-fold), Felodipine (6-fold), Nitrendipine (3-fold)[7]
Rat AortaPotency Ratio (Aorta vs. Bladder)177-[6]
Rat AortaPotency Ratio (Aorta vs. Colon)8.5-[6]

Table 2: Anti-proliferative and Anti-hypertrophic Effects of this compound

Cell TypeStimulusEffectConcentrationReference
Rat Vascular Smooth Muscle Cells (VSMCs)10% FBS or 20 ng/ml PDGF-BBInhibition of proliferation and migrationDose-dependent[4][8]
Arterial Myocytes-Inhibition of replication and migration10 - 50 µM[9]
Neonatal Rat Ventricular Myocytes (NRVMs)Angiotensin II (2x10⁻⁷ M)Attenuation of hypertrophy10⁻⁶ M[3]

Table 3: Effects of this compound on Signaling Molecules

Cell TypeStimulusTarget MoleculeEffectConcentrationReference
NRVMsAngiotensin II (2x10⁻⁷ M)CnA, NFAT3, CaMKII, HDAC4Decreased expression/activation10⁻⁶ M[3]
Rat VSMCs10% FBS or 20 ng/ml PDGF-BBRas, MEK1/2, ERK1/2, PCNA, AktInhibition of activationNot specified[4]
Rat VSMCsPDGF-BBPDGF-receptor beta chain phosphorylationInhibitionNot specified[4]
Rat VSMCsPDGF-BBReactive Oxygen Species (ROS)ReductionNot specified[4]
Smooth Muscle CellsSerum[Ca²⁺]i elevation(S)-enantiomer: 69% inhibition; (R)-enantiomer: 29% inhibition25 µM[9]

Experimental Protocols

Vasorelaxation Assay in Isolated Aortic Rings

This protocol assesses the vasorelaxant properties of this compound on isolated arterial segments.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Potassium chloride (KCl)

  • This compound stock solution

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adherent connective and fatty tissues and cut it into rings of 3-4 mm in length.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the buffer every 15-20 minutes.

  • Induce a stable contraction with 80 mM KCl.[6]

  • Once the contraction reaches a plateau, add this compound cumulatively to the bath to obtain a concentration-response curve.

  • Record the relaxation response as a percentage of the pre-contraction induced by KCl.

  • Calculate the IC50 value (the concentration of this compound that causes 50% relaxation).

Cardiomyocyte Hypertrophy Assay

This protocol evaluates the ability of this compound to inhibit agonist-induced cardiomyocyte hypertrophy.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Angiotensin II (Ang II)

  • This compound

  • Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, fluorescently labeled secondary antibody, DAPI)

  • Reagents for RT-qPCR (e.g., RNA extraction kit, reverse transcriptase, primers for hypertrophic markers like ANP and BNP)

Procedure:

  • Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups and plate them in appropriate culture dishes.

  • After 24 hours, replace the medium with serum-free DMEM for synchronization.

  • Pre-treat the cells with this compound (e.g., 10⁻⁶ M) for 1 hour.[3]

  • Induce hypertrophy by treating the cells with Angiotensin II (e.g., 2x10⁻⁷ M) for 24-48 hours.[3]

  • Assessment of Cell Size:

    • Fix the cells and perform immunofluorescence staining for a cardiomyocyte-specific protein (e.g., α-actinin) and a nuclear stain (DAPI).

    • Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.

  • Assessment of Hypertrophic Gene Expression:

    • Isolate total RNA from the cells.

    • Perform RT-qPCR to quantify the expression levels of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[3]

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol determines the anti-proliferative effect of this compound on VSMCs.

Materials:

  • Rat aortic smooth muscle cells (VSMCs)

  • DMEM with 10% FBS

  • Platelet-Derived Growth Factor-BB (PDGF-BB)

  • This compound

  • BrdU Cell Proliferation Assay Kit

Procedure:

  • Culture VSMCs in DMEM with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Synchronize the cells by serum starvation for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate proliferation with 10% FBS or 20 ng/ml PDGF-BB.[4][8]

  • After 24 hours, add BrdU to the wells and incubate for an additional 2-4 hours to allow for its incorporation into the DNA of proliferating cells.

  • Fix the cells and perform the BrdU immunoassay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength to quantify cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Lercanidipine_Cardiomyocyte_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_type L-type Ca²⁺ Channel Ca_ion Ca²⁺ L_type->Ca_ion Influx Calcineurin Calcineurin (CnA) Ca_ion->Calcineurin CaMKII CaMKII Ca_ion->CaMKII NFAT3_cyto NFAT3 Calcineurin->NFAT3_cyto Dephosphorylates HDAC4_cyto HDAC4 CaMKII->HDAC4_cyto Phosphorylates NFAT3_nuc NFAT3 NFAT3_cyto->NFAT3_nuc Translocation HDAC4_nuc HDAC4 (exported) HDAC4_cyto->HDAC4_nuc Nuclear Export Hypertrophic_genes Hypertrophic Gene Expression (ANP, BNP) NFAT3_nuc->Hypertrophic_genes Activates HDAC4_nuc->Hypertrophic_genes Relieves Repression This compound This compound This compound->L_type Inhibits AngII Angiotensin II AngII->L_type Activates

Caption: this compound's inhibition of cardiomyocyte hypertrophy signaling.

Lercanidipine_VSMC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF_R PDGF Receptor Ras Ras PDGF_R->Ras PI3K PI3K PDGF_R->PI3K ROS ROS PDGF_R->ROS Generates MEK1_2 MEK1/2 Ras->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation & Migration ERK1_2->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->PDGF_R Inhibits Phosphorylation This compound->Ras This compound->ROS Reduces PDGF PDGF-BB PDGF->PDGF_R

Caption: this compound's inhibition of VSMC proliferation signaling.

Experimental_Workflow_VSMC_Proliferation start Start culture Culture & Seed Rat Aortic VSMCs start->culture synchronize Serum Starve for 24h culture->synchronize pretreat Pre-treat with This compound (1h) synchronize->pretreat stimulate Stimulate with PDGF-BB (24h) pretreat->stimulate brdu Add BrdU (2-4h) stimulate->brdu fix Fix & Permeabilize Cells brdu->fix immunoassay Perform BrdU Immunoassay fix->immunoassay measure Measure Absorbance immunoassay->measure analyze Analyze Data & Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for VSMC proliferation assay.

References

Application Notes and Protocols: Whole-Cell Patch-Clamp Analysis of Lercanidipine's Ion Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lercanidipine is a third-generation dihydropyridine (DHP) calcium channel blocker used in the treatment of hypertension.[1][2] Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels (CaV1.2) in arterial smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[3][4] Unlike some other DHPs, this compound also exhibits inhibitory effects on T-type calcium channels, which may contribute to its nephroprotective properties.[1][5] The high lipophilicity of this compound results in a slow onset and long duration of action.[3][6]

The whole-cell patch-clamp technique is an essential electrophysiological method for investigating the direct interaction of drugs like this compound with ion channels.[7][8] It allows for precise control of the cell membrane potential and the measurement of ionic currents, providing detailed insights into the kinetics and voltage-dependence of drug-induced channel blockade. These application notes provide a detailed protocol for the whole-cell patch-clamp analysis of this compound's effects on L-type and T-type calcium channels.

Mechanism of Action: Signaling Pathway

This compound exerts its antihypertensive effect by inhibiting the influx of calcium ions into vascular smooth muscle cells. This prevents the calcium-dependent signaling cascade that leads to muscle contraction.

Lercanidipine_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_channel L-type Ca²⁺ Channel (CaV1.2) Ca_ext->L_channel Influx T_channel T-type Ca²⁺ Channel Ca_ext->T_channel Influx Ca_int Ca²⁺ L_channel->Ca_int T_channel->Ca_int This compound This compound This compound->L_channel Blocks This compound->T_channel Blocks Relaxation Vasodilation This compound->Relaxation Leads to Calmodulin Calmodulin Ca_int->Calmodulin Binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Contraction Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin Light Chain

Caption: this compound's signaling pathway in vascular smooth muscle cells.

Quantitative Data on Ion Channel Blockade

The following tables summarize the quantitative data on the blockade of L-type (CaL) and T-type (CaT) calcium channels by this compound and other calcium channel blockers (CCBs).

Table 1: Blockade of L-type (CaL) and T-type (CaT) Calcium Channels by various CCBs at 1 µM.

Compound% CaL Blockade% CaT Blockade
Amlodipine< 20%4.3%
Lacidipine> 60%Not specified
MibefradilNot specified28%
RS-Lercanidipine < 20%Significant blockade
R-Lercanidipine < 20%Significant blockade
S-Lercanidipine < 20%Significant blockade
Data sourced from studies on patch-clamped guinea-pig ventricular myocytes.[9][10]

Table 2: T-type vs. L-type (T/L) Selectivity Ratio of this compound and other CCBs.

CompoundT/L Selectivity Ratio
Mibefradil1.3
R-Lercanidipine 1.15
S-Lercanidipine 1.05
RS-Lercanidipine Not specified, but noted for high T/L selectivity
A higher T/L ratio indicates greater selectivity for T-type calcium channels.[9][10]

Experimental Protocols

This section provides a detailed methodology for a whole-cell patch-clamp experiment to assess the effects of this compound on L-type and T-type calcium channels.

Experimental Workflow

The general workflow for a whole-cell patch-clamp experiment to analyze this compound's effects is outlined below.

Experimental_Workflow prep 1. Cell & Solution Preparation pipette 2. Pipette Fabrication & Filling prep->pipette seal 3. Gigaohm Seal Formation pipette->seal whole_cell 4. Establish Whole-Cell Configuration seal->whole_cell record_base 5. Record Baseline Currents whole_cell->record_base apply_drug 6. Apply this compound record_base->apply_drug record_drug 7. Record Currents in Presence of Drug apply_drug->record_drug washout 8. Washout record_drug->washout analyze 9. Data Analysis washout->analyze

Caption: Workflow for a whole-cell patch-clamp experiment.
Cell Preparation

  • Cell Type: Guinea-pig ventricular myocytes are a suitable native system.[9][10] Alternatively, HEK-293 cells stably expressing the human CaV1.2 channel (for L-type) or CaV3.x channels (for T-type) can be used.[7]

  • Cell Culture (for HEK-293 cells): Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.

  • Plating: One day before the experiment, plate the cells onto glass coverslips at a low density to facilitate the isolation of single cells for patching.

Solutions and Reagents
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO. Store in aliquots at -20°C.[7]

  • External Solution (in mM): To isolate calcium currents, use a Na⁺ and K⁺ free external solution.[9][10] A typical composition is: 135 TEA-Cl, 10 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH.

  • Internal Solution (in mM): To block potassium channels, use a Cesium-based internal solution.[7] A typical composition is: 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES. Adjust pH to 7.2 with CsOH.

Electrophysiological Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The ideal pipette resistance when filled with the internal solution should be between 2-5 MΩ.[7]

  • Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution, heated to 35°C.[9][10]

    • Approach a single, healthy cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[8][11]

  • Data Acquisition: Use a patch-clamp amplifier and data acquisition software to record whole-cell currents. Sample data at 20 kHz and filter at 10 kHz.[12]

Voltage-Clamp Protocols

To differentiate between L-type and T-type channel blockade, specific voltage protocols are required.

  • Holding Potential (HP): A holding potential of -90 mV is used to ensure channels are available for activation.[9][10]

  • Protocol for T-type and L-type Currents:

    • From a holding potential of -90 mV, apply a 200 ms depolarizing step to -30 mV to elicit T-type currents (ICa,T).[9][13]

    • Following the step to -30 mV, apply a 200 ms depolarizing step to +20 mV to elicit L-type currents (ICa,L).[9][13]

    • This protocol mimics a normal action potential and allows for the measurement of both current types in the same cell.[9][10]

Drug Application and Data Analysis
  • Record baseline currents using the described voltage protocol.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1-10 µM).[9][10]

  • Allow sufficient time for the drug to equilibrate and for the current block to reach a steady state.

  • Record currents in the presence of this compound.

  • Perfuse with the drug-free external solution to observe washout (reversibility of the block).

  • Analyze the data by measuring the peak current amplitude before and after drug application to calculate the percentage of block for both ICa,T and ICa,L.

Logical Relationship of this compound's Channel Selectivity

This compound's clinical profile is influenced by its differential blockade of various ion channels.

Channel_Selectivity cluster_Channels Ion Channels cluster_Effects Primary Clinical Effects This compound This compound L_type L-type Ca²⁺ Channels This compound->L_type Strong Blockade T_type T-type Ca²⁺ Channels This compound->T_type Moderate Blockade K_channels Repolarizing K⁺ Channels This compound->K_channels No Significant Blockade Antihypertensive Antihypertensive Effect L_type->Antihypertensive Renoprotective Renoprotective Effect T_type->Renoprotective No_QT_Prolongation No Significant QT Prolongation K_channels->No_QT_Prolongation

Caption: this compound's ion channel selectivity and resulting clinical effects.

References

Application Notes and Protocols for Determining Lercanidipine's Affinity for L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine is a third-generation dihydropyridine-based calcium channel blocker renowned for its high vascular selectivity and long duration of action.[1][2] Its primary therapeutic effect in managing hypertension stems from its ability to block L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle cells.[3] This blockade inhibits the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in blood pressure.[4] Understanding the binding affinity of this compound for its target is a critical aspect of its pharmacological characterization. Radioligand binding assays are a fundamental technique to quantify this interaction, providing valuable data on the drug's potency and mechanism of action.[1]

This document provides detailed application notes and protocols for conducting a radioligand binding assay to determine the affinity of this compound for L-type calcium channels using the radiolabeled dihydropyridine antagonist, (+)-[³H]PN200-110.

Signaling Pathway of L-type Calcium Channels in Vascular Smooth Muscle

L-type calcium channels in vascular smooth muscle cells play a pivotal role in excitation-contraction coupling. Membrane depolarization, triggered by various stimuli, leads to the opening of these channels, allowing an influx of Ca²⁺ ions. This increase in intracellular Ca²⁺ is a key step in a signaling cascade that ultimately results in muscle contraction. The influx of Ca²⁺ through L-type channels can trigger further calcium release from intracellular stores, such as the sarcoplasmic reticulum, in a process known as calcium-induced calcium release (CICR).[5] The elevated cytosolic calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and causing smooth muscle contraction. This compound exerts its antihypertensive effect by binding to the L-type calcium channel, thereby inhibiting this signaling pathway and promoting vasorelaxation.

L_type_Calcium_Channel_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel (CaV1.2) Ca2+_ext->L_type_channel Influx Ca2+_int Ca²⁺ L_type_channel->Ca2+_int This compound This compound This compound->L_type_channel Blocks Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Depolarization Membrane Depolarization Depolarization->L_type_channel Activates

Caption: L-type Calcium Channel Signaling Pathway in Vascular Smooth Muscle.

Data Presentation

The affinity of this compound and other calcium channel blockers for the L-type calcium channel can be quantified and compared using inhibition constants (Ki) or IC50 values derived from radioligand binding assays. The following table summarizes representative data for this compound in comparison to other dihydropyridines.

CompoundTissue/Cell LineRadioligandIC50 (nmol/L)Ki (nmol/L)Reference
This compound Human Arteria Mammaria(+)-[³H]PN200-1100.5Not Reported[6]
This compound Human Right Atrial Trabeculae(+)-[³H]PN200-110127Not Reported[6]
AmlodipineHuman Arteria Mammaria(+)-[³H]PN200-1100.8Not Reported[6]
NifedipineHuman Arteria Mammaria(+)-[³H]PN200-1105.9Not Reported[6]

Experimental Protocols

Radioligand Binding Assay Workflow

The general workflow for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for its target receptor is depicted below.

Radioligand_Binding_Assay_Workflow Start Start Tissue_Prep 1. Membrane Preparation (e.g., from rat cerebral cortex or vascular smooth muscle) Start->Tissue_Prep Incubation 2. Incubation - Membranes - Radioligand ([³H]PN200-110) - this compound (varying concentrations) Tissue_Prep->Incubation Filtration 3. Separation of Bound and Free Ligand (Rapid vacuum filtration) Incubation->Filtration Counting 4. Quantification of Bound Radioligand (Scintillation counting) Filtration->Counting Analysis 5. Data Analysis - Determine IC50 - Calculate Ki (Cheng-Prusoff equation) Counting->Analysis End End Analysis->End

Caption: General Workflow for a Radioligand Binding Assay.
Detailed Protocol: Competitive Binding of this compound to L-type Calcium Channels

1. Materials and Reagents

  • Tissue Source: Rat cerebral cortex or vascular smooth muscle (e.g., aorta).

  • Radioligand: (+)-[³H]PN200-110 (specific activity ~85 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Nifedipine or excess unlabeled PN200-110.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Polyethyleneimine (PEI): 0.3-0.5% (w/v) for pre-soaking filters.

2. Membrane Preparation

  • Euthanize rats according to approved institutional animal care and use committee protocols.

  • Dissect the desired tissue (e.g., cerebral cortex or aorta) on ice.

  • Homogenize the tissue in ice-cold Homogenization Buffer using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step.

  • Resuspend the final membrane pellet in Assay Buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store membrane preparations at -80°C until use.

3. Radioligand Binding Assay

  • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Set up the assay in microcentrifuge tubes or a 96-well plate. For each concentration of this compound, prepare triplicate tubes.

  • Total Binding: Add Assay Buffer, the membrane preparation (e.g., 50-100 µg of protein), and a fixed concentration of (+)-[³H]PN200-110 (typically at or below its Kd, e.g., 0.1-0.2 nM).

  • Competition Binding: Add the serially diluted this compound solutions, the membrane preparation, and the fixed concentration of (+)-[³H]PN200-110.

  • Non-specific Binding: Add a high concentration of an unlabeled competitor (e.g., 1 µM Nifedipine), the membrane preparation, and the fixed concentration of (+)-[³H]PN200-110.

  • Incubate all tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3-0.5% PEI.

  • Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

4. Data Analysis

  • Calculate the specific binding for each this compound concentration:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Plot the specific binding (as a percentage of the maximal specific binding in the absence of this compound) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

The radioligand binding assay is a robust and quantitative method for determining the affinity of this compound for L-type calcium channels. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to accurately assess the binding characteristics of this compound and other calcium channel blockers. This information is invaluable for drug discovery and development, aiding in the characterization of novel compounds and the understanding of their pharmacological profiles.

References

Application Notes and Protocols: In Vivo Buoyancy Studies of Lercanidipine Floating Pulsatile Release Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo buoyancy studies of Lercanidipine floating pulsatile release tablets. The information is collated from key research findings to assist in the development and evaluation of gastroretentive drug delivery systems for this compound, aimed at enhancing its bioavailability and providing a chronotherapeutic approach to managing hypertension.

Introduction to this compound Floating Pulsatile Release Technology

This compound HCl, a calcium channel blocker, is characterized by low oral bioavailability (approximately 10%) due to extensive first-pass metabolism. To overcome this limitation and to provide a drug release pattern that aligns with the early morning surge in blood pressure, a gastroretentive floating pulsatile release system has been developed.[1] This system combines two key concepts: a floating mechanism to prolong the gastric residence time of the tablet and a pulsatile release mechanism to deliver the drug after a specific lag time.[1]

The floating pulsatile release tablets (FPRTs) are typically designed as press-coated tablets. An immediate-release core containing this compound HCl is surrounded by a buoyant outer layer.[1][2] This outer layer is formulated with swellable polymers and gas-forming agents, which, upon contact with gastric fluid, generate carbon dioxide, causing the tablet to float and remain in the stomach for an extended period.[2]

Formulation of Optimized this compound Floating Pulsatile Release Tablets

An optimized formulation for this compound floating pulsatile release tablets has been developed and evaluated in preclinical studies.[1][2] The composition of the immediate-release core and the buoyant press-coating are detailed below.

Optimized Immediate-Release Core Tablet Composition
IngredientQuantity per TabletPurpose
This compound HCl10 mgActive Pharmaceutical Ingredient
Lactose32.75 mgDiluent
Croscarmellose Sodium3.75 mgSuperdisintegrant
Polyvinylpyrrolidone K302.50 mgBinder
Talc0.50 mgGlidant
Magnesium Stearate0.50 mgLubricant
Total Weight 50 mg
Optimized Buoyant Press-Coating Composition
IngredientQuantity per TabletPurpose
Polyethylene Oxide (PEO) WSR Coagulant96 mg (20% w/w)Swellable Polymer
Sodium Bicarbonate48 mgGas-forming Agent
Directly Compressible Lactose331.2 mgDiluent
Talc2.4 mgGlidant
Magnesium Stearate2.4 mgLubricant
Total Coat Weight 480 mg

In Vivo Buoyancy Studies: Experimental Data

The in vivo floating behavior of the optimized this compound FPRTs was evaluated in New Zealand white rabbits using abdominal X-ray imaging.[1][2] The study confirmed the gastroretentive capabilities of the formulation.

Summary of In Vivo Buoyancy Performance
Animal ModelNumber of AnimalsKey FindingsReference
New Zealand White Rabbits-Abdominal X-ray imaging confirmed the floating behavior and a lag time in drug release. The tablets remained in the stomach for an extended period.[1][2]

Note: Specific quantitative data on floating lag time and total floating duration from the in vivo rabbit study were not detailed in the primary available literature. The study confirmed the successful floating of the tablets via X-ray images.

Experimental Protocols

In Vitro Buoyancy Study Protocol

This protocol is essential for the initial screening and characterization of the floating properties of the tablets before proceeding to in vivo studies.

Objective: To determine the floating lag time and total floating duration of the this compound tablets in a simulated gastric fluid.

Materials and Equipment:

  • USP Type II dissolution apparatus (Paddle type)

  • 900 mL of 0.1 N HCl (pH 1.2) as the dissolution medium

  • Water bath maintained at 37 ± 0.5°C

  • Stopwatch

  • This compound floating pulsatile release tablets

Procedure:

  • Set up the dissolution apparatus and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Gently place a single tablet into the vessel containing the dissolution medium.

  • Immediately start the stopwatch.

  • Observe the tablet and record the floating lag time , which is the time taken for the tablet to rise to the surface of the medium.

  • Continue the observation and record the total floating time , which is the total duration for which the tablet remains buoyant on the surface of the medium.

  • Repeat the experiment for a statistically significant number of tablets (e.g., n=3 or 6).

In Vivo Buoyancy Study Protocol (Abdominal X-ray Imaging in Rabbits)

This protocol provides a detailed methodology for the in vivo evaluation of the gastroretentive properties of the floating tablets.

Objective: To visually confirm the in vivo floating behavior and gastric retention of this compound floating pulsatile release tablets in an animal model.

Materials and Equipment:

  • New Zealand white rabbits (weighing 2-2.5 kg)

  • Optimized this compound floating pulsatile release tablets (placebo tablets containing a radio-opaque marker like barium sulfate instead of the active drug are used for this study)

  • Animal restraining cages

  • Oral gavage tube

  • Water

  • X-ray machine

Procedure:

Animal Preparation:

  • Fast the rabbits overnight (for at least 12 hours) before the experiment, with free access to water. This is to ensure an empty stomach for clear visualization of the tablet.

  • Just before the administration of the tablet, take an initial X-ray of the abdominal region to confirm the absence of any radio-opaque materials.

Tablet Administration:

  • Carefully administer one radio-opaque tablet to the rabbit using an oral gavage tube.

  • Immediately after administration, flush the tube with a small amount of water (e.g., 10-15 mL) to ensure the tablet has reached the stomach.

X-ray Imaging:

  • Take abdominal X-ray images at predetermined time intervals to monitor the location of the tablet. A suggested imaging schedule is:

    • Immediately after administration (0 hours)

    • 1 hour

    • 2 hours

    • 4 hours

    • 6 hours

    • 8 hours

    • (Extend the time points as necessary based on the expected floating duration)

  • Position the rabbit consistently for each X-ray to ensure comparable images.

  • Analyze the series of X-ray images to determine the floating behavior, location, and gastric residence time of the tablet.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee and relevant national regulations for the care and use of laboratory animals.

Visualizations

Experimental Workflow for In Vivo Buoyancy Study

G cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging and Analysis A Animal Fasting (Overnight) C Initial X-ray Scan A->C B Prepare Radio-opaque Tablets D Administer Tablet via Oral Gavage B->D C->D E Flush with Water D->E F X-ray Imaging at Timed Intervals (0, 1, 2, 4, 6, 8h) E->F G Analyze Images for Tablet Location F->G H Determine Gastric Residence Time G->H

Caption: Workflow for the in vivo X-ray buoyancy study in rabbits.

Logical Relationship of the Floating Pulsatile Release Mechanism

G A Tablet Ingestion B Arrival in Stomach (Acidic pH) A->B C Contact with Gastric Fluid B->C D CO2 Generation (Effervescence) C->D G Polymer Swelling & Erosion of Outer Coat C->G E Tablet Floats D->E F Prolonged Gastric Residence E->F H Lag Time G->H I Pulsatile Drug Release (Core Disintegration) H->I J Drug Absorption in Upper GI Tract I->J

Caption: Mechanism of the floating pulsatile drug delivery system.

References

Application Notes and Protocols for Lercanidipine-Loaded Nanoparticle Formulation in Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of lercanidipine-loaded nanoparticles. This compound, a dihydropyridine calcium channel blocker, is a BCS Class II drug characterized by poor aqueous solubility, leading to low oral bioavailability of approximately 10%.[1][2][3] Nanoparticle formulations offer a promising strategy to enhance the solubility and dissolution rate of this compound, thereby potentially improving its bioavailability and therapeutic efficacy in the management of hypertension.[2][3][4]

Data Presentation: Formulation and Characterization

The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulation strategies and their outcomes.

Table 1: this compound-Loaded Nanosuspension and Polymeric Nanoparticles

Formulation MethodPolymer/StabilizerParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Zeta Potential (mV)Reference
Solvent-Antisolvent PrecipitationPolyvinyl Alcohol (PVA)92.940.251597.76 ± 1.0598-[1]
High-Speed Homogenizer & Probe SonicationEudragit RL 100 / PVA1410.248Not Reported+6.46[2][3]
Ionic GelationChitosan / Tripolyphosphate (TPP)106.23 - 360.170.015 - 0.45174.67 - 84.34+35.22 to +40.17[5][6]
Modified Thin-Film Hydration (Nanoproliposomes)Not Specified174.7Not Reported85.4-[7]

Table 2: In Vitro Drug Release of this compound from Nanoparticle Formulations

FormulationDissolution MediumTimeCumulative Release (%)Reference
Nanosuspension in Sublingual FilmpH 6.8 Phosphate Buffer4 min99.8[1]
Polymeric Nanoparticles0.1 N HCl (pH 1.2)48 h91[2]
Polymeric NanoparticlesPhosphate Buffer (pH 6.8)60 h95[2]
Chitosan NanoparticlespH 6.8 Phosphate Buffer12 h84.41[5][6]
NanoproliposomesNot SpecifiedNot Specified88.37[7]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.

Preparation of this compound Nanoparticles by Solvent-Antisolvent Precipitation

This method is effective for precipitating poorly water-soluble drugs like this compound into a nanosuspension.[1]

Materials:

  • This compound HCl

  • Organic solvent (e.g., methanol, ethanol, acetone)[8]

  • Antisolvent (e.g., deionized water)[8]

  • Stabilizer (e.g., Polyvinyl Alcohol - PVA)

  • Magnetic stirrer or probe sonicator[8]

Protocol:

  • Dissolve a specific amount of this compound HCl in a suitable organic solvent to create the solvent phase.

  • Dissolve the stabilizer (e.g., 1% w/v PVA) in the antisolvent (water) to create the antisolvent phase.[2]

  • Place the antisolvent phase on a magnetic stirrer or in a vessel with a probe sonicator.

  • Slowly inject the solvent phase into the vigorously stirred or sonicated antisolvent phase. The rapid mixing causes the drug to precipitate as nanoparticles.[8]

  • Continue stirring or sonication for a defined period (e.g., 10-30 minutes) to ensure complete precipitation and stabilization of the nanoparticles.

  • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) for characterization.

Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

This method utilizes the electrostatic interaction between positively charged chitosan and a polyanion to form nanoparticles.[5][9]

Materials:

  • This compound HCl

  • Low molecular weight Chitosan

  • Acetic acid or Hydrochloric acid

  • Sodium tripolyphosphate (TPP)

  • Tween 80 (as a stabilizer)

  • Deionized water

  • Magnetic stirrer

Protocol:

  • Prepare a chitosan solution by dissolving a specific amount of chitosan in an acidic aqueous solution (e.g., 1% acetic acid).[7]

  • Disperse this compound HCl into the chitosan solution.

  • Prepare a TPP aqueous solution (e.g., 0.1% w/v).[7]

  • Add a specified concentration of Tween 80 to the chitosan-drug solution and stir.[5]

  • While stirring the chitosan-drug solution, add the TPP solution dropwise.[5] Nanoparticles will form spontaneously due to ionic crosslinking.

  • Continue stirring for approximately 30 minutes at room temperature.[5][7]

  • Separate the nanoparticles from the suspension by centrifugation.[7]

  • Wash the nanoparticle pellet with deionized water to remove unreacted reagents and resuspend for further analysis.[7]

Characterization of Nanoparticles

These parameters are crucial for predicting the stability and in vivo fate of the nanoparticles.

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Protocol:

  • Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration for DLS measurement.[2]

  • Transfer the diluted sample to a cuvette.

  • Perform the measurement according to the instrument's instructions to obtain the average particle size (Z-average), PDI, and zeta potential.

Entrapment efficiency determines the percentage of the initial drug that is successfully encapsulated within the nanoparticles. The indirect method is commonly employed.[10]

Protocol:

  • Separate the nanoparticles from the aqueous dispersion medium containing the free, unentrapped drug. This is typically done by ultracentrifugation.[2][10]

  • Carefully collect the supernatant.

  • Quantify the amount of free this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][10]

  • Calculate the Entrapment Efficiency (%) using the following formula:[11]

    EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

In Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the nanoparticles over time, often using the dialysis bag method.[12]

Materials:

  • Dialysis membrane with a specific molecular weight cut-off (MWCO) (e.g., 8,000-14,000 Da)[1]

  • USP Type II dissolution apparatus (paddle type) or a beaker with a magnetic stirrer

  • Dissolution medium (e.g., phosphate buffer pH 6.8)[1][2][5]

  • Syringes and filters

Protocol:

  • Soak the dialysis membrane in the dissolution medium for a specified time to ensure it is fully wetted.[12]

  • Accurately measure a volume of the this compound-loaded nanoparticle suspension and place it inside the dialysis bag.[2]

  • Securely close both ends of the dialysis bag.

  • Suspend the dialysis bag in a known volume of the dissolution medium maintained at 37 ± 0.5°C.[1][2]

  • Stir the dissolution medium at a constant speed (e.g., 50-100 rpm).[1][2][12]

  • At predetermined time intervals, withdraw a specific volume of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.[2]

  • Filter the collected samples and analyze the concentration of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a dihydropyridine calcium channel blocker that exerts its antihypertensive effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle cells.[2][3][10][13] This leads to vasodilation and a reduction in blood pressure.[13] this compound also shows some inhibitory activity on T-type calcium channels, which may contribute to its renal-protective effects.[10][13]

Lercanidipine_Mechanism cluster_channel This compound This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx This compound->Ca_influx Inhibits Relaxation Muscle Relaxation (Vasodilation) This compound->Relaxation Promotes Intracellular_Ca ↑ Intracellular [Ca²⁺] Contraction Muscle Contraction (Vasoconstriction) Intracellular_Ca->Contraction Leads to BP ↓ Blood Pressure Relaxation->BP Results in

Caption: Mechanism of action of this compound.

This compound's Influence on Cellular Signaling

Beyond its primary channel-blocking activity, this compound has been shown to modulate intracellular signaling pathways, including the calcineurin-NFAT3 and CaMKII-HDAC4 pathways, which are implicated in cardiac hypertrophy.[14] It has also been observed to inhibit Protein Kinase C (PKC) activation.[1]

Lercanidipine_Signaling This compound This compound Ca_influx ↓ Ca²⁺ Influx This compound->Ca_influx PKC Protein Kinase C (PKC) This compound->PKC Inhibits activation Calcineurin Calcineurin (Cn) Ca_influx->Calcineurin Inhibits activation CaMKII CaMKII Ca_influx->CaMKII Inhibits activation NFAT3 NFAT3 Calcineurin->NFAT3 Activates Hypertrophy Cardiac Hypertrophy NFAT3->Hypertrophy HDAC4 HDAC4 CaMKII->HDAC4 Activates HDAC4->Hypertrophy Inflammation Inflammation PKC->Inflammation Promotes

Caption: this compound's inhibitory effects on signaling pathways.

Experimental Workflow for Nanoparticle Formulation and Evaluation

The following diagram outlines the logical flow of experiments for developing and testing this compound-loaded nanoparticles.

Workflow Start Start: Define Formulation Parameters Preparation Nanoparticle Preparation (e.g., Ionic Gelation) Start->Preparation Characterization Physicochemical Characterization Preparation->Characterization Size_PDI Particle Size & PDI (DLS) Characterization->Size_PDI Zeta Zeta Potential (DLS) Characterization->Zeta EE Entrapment Efficiency (EE) Characterization->EE Release In Vitro Drug Release Study (Dialysis Method) Characterization->Release Analysis Data Analysis & Comparison Release->Analysis End End: Optimized Formulation Analysis->End

Caption: Experimental workflow for nanoparticle development.

References

Application Note: A Stability-Indicating HPLC Assay for Lercanidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lercanidipine hydrochloride is a calcium channel blocker of the dihydropyridine class, widely used in the management of hypertension.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to employ analytical methods capable of distinguishing the active pharmaceutical ingredient (API) from any degradation products that may form during manufacturing, storage, or handling. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound hydrochloride in pharmaceutical dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control and stability studies.[3]

Chromatographic Conditions

An isocratic reverse-phase HPLC method was developed to provide a simple, precise, and accurate assay for this compound hydrochloride.[1][2][4] The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column Chromasil YMC Pack C8, 150 x 4.6 mm i.d., 5 µm particle size
Mobile Phase 0.02 M Ammonium Dihydrogen Phosphate Buffer: Methanol (35:65, v/v), pH 3.5 adjusted with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 240 nm
Column Temperature Ambient
Run Time Approximately 6 minutes
Method Validation Summary

The developed HPLC method was validated for specificity, linearity, accuracy, precision, and robustness.[1][5]

Validation ParameterResult
Specificity The method is specific for this compound hydrochloride, with no interference from placebo components or degradation products.[1][2]
Linearity (Range) 20-80 µg/mL
Correlation Coefficient (r²) 0.9992[1][2][4]
Limit of Detection (LOD) 0.1 µg/mL[1][2][4]
Limit of Quantitation (LOQ) 0.3 µg/mL[1][2][4]
Accuracy (% Recovery) 99.3 - 101.9%[1][2][4]
Precision (% RSD) < 2% for intraday and interday precision
Robustness The method is robust to small, deliberate variations in flow rate and mobile phase composition.[1][2]

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.02 M solution of ammonium dihydrogen phosphate in water. Mix this buffer with methanol in a 35:65 (v/v) ratio. Adjust the pH to 3.5 using phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1][2]

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[6]

  • Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 20-80 µg/mL by diluting with the mobile phase.

  • Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound hydrochloride to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[1][2][7]

  • Acid Degradation: A sample solution was treated with 1 N HCl and heated at 80°C for 1 hour. The solution was then neutralized with 1 N NaOH.[1][2]

  • Base Degradation: A sample solution was treated with 0.1 N NaOH at room temperature for 100 minutes and then neutralized with 0.1 N HCl.[1][2]

  • Oxidative Degradation: A sample solution was treated with 3% hydrogen peroxide and heated at 80°C for 1 hour.[1][2]

  • Thermal Degradation: The powdered drug was exposed to a temperature of 70°C for 72 hours.[1]

  • Photolytic Degradation: The drug solution was exposed to UV light to assess its photostability.[1][2]

The results of the forced degradation studies showed significant degradation under alkaline (44%) and oxidative (15%) conditions, with lesser degradation under acidic (7%), photolytic (10%), and thermal (6%) conditions.[1][2] The developed HPLC method was able to resolve the this compound hydrochloride peak from all degradation product peaks, thus confirming its stability-indicating capability.

Diagrams

Stability_Indicating_HPLC_Workflow start Start: Method Development Goal (Stability-Indicating Assay for this compound HCl) lit_review Literature Review & Preliminary Method Scouting start->lit_review optimization Chromatographic Condition Optimization lit_review->optimization forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) optimization->forced_degradation specificity Specificity Assessment (Resolution of Drug from Degradants) forced_degradation->specificity validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, Robustness) specificity->validation Successful Resolution protocol Finalized Application Note & Protocol validation->protocol end End: Method Ready for Routine Use & Stability Studies protocol->end

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Lercanidipine Bioavailability for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the oral bioavailability of Lercanidipine in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: this compound's low oral bioavailability, which is approximately 10%, is primarily attributed to two main factors. Firstly, it is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has poor aqueous solubility.[1][2] Secondly, it undergoes extensive first-pass metabolism in the liver and gut wall, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] The combination of poor solubility and significant presystemic metabolism limits the amount of active drug that reaches systemic circulation.

Q2: What are the common formulation strategies to enhance this compound's bioavailability in preclinical models?

A2: Several formulation strategies have been successfully employed to improve the oral bioavailability of this compound in preclinical studies. These include:

  • Nanoparticles: Reducing the particle size to the nanometer range increases the surface area for dissolution.[2][4][5] Formulations like polymeric nanoparticles and nanosuspensions have shown promise.[1][2][4]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier in a solid state can enhance its dissolution rate.[6][7][8][9][10]

  • Lipid-Based Formulations: Nanoproliposomes and self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and potentially bypass first-pass metabolism through lymphatic uptake.[11][12][13]

  • Sublingual Films: Administration via the sublingual route avoids the gastrointestinal tract and first-pass metabolism, leading to rapid absorption.[1]

Q3: How does food intake affect the bioavailability of this compound?

A3: Food, particularly a high-fat meal, can significantly increase the bioavailability of this compound, in some cases by up to four-fold.[14][15][16] This is thought to be due to enhanced drug dissolution and absorption in the presence of dietary lipids and a potential reduction in the extent of first-pass metabolism.[14] For consistent results in preclinical studies, it is crucial to control the feeding status of the animals.

Troubleshooting Guides

Formulation & Characterization
Issue Potential Cause(s) Troubleshooting Steps
Low drug entrapment efficiency in nanoparticles/liposomes. - Poor affinity of the drug for the polymer/lipid matrix.- Drug leakage during the formulation process.- Inappropriate drug-to-carrier ratio.- Optimize the polymer/lipid concentration.- Modify the solvent system or pH.- Screen different types of polymers or lipids.- Adjust the drug loading concentration.
Particle aggregation in nanosuspensions. - Insufficient stabilizer concentration.- Incompatible stabilizer.- Improper storage conditions (temperature, pH).- Increase the concentration of the stabilizer (e.g., Tween 80, PVA).[2][4]- Test different stabilizers.- Optimize storage conditions and evaluate the formulation's zeta potential for stability.[4]
Inconsistent in vitro drug release profiles. - Variability in particle size and distribution.- Incomplete drug dispersion in the carrier matrix (for solid dispersions).- Polymorphic changes in the drug during formulation.- Ensure consistent and optimized formulation parameters (e.g., homogenization speed, sonication time).[2]- Characterize the solid state of the drug in the formulation using DSC and XRD.[7][17]- Use a consistent dissolution testing methodology.
Poor physical stability of solid dispersions (crystallization over time). - The drug is not fully amorphous or is in a metastable state.- Inappropriate polymer selection or drug-to-polymer ratio.- Increase the polymer ratio to better stabilize the amorphous drug.- Select a polymer with a higher glass transition temperature.- Store the formulation under controlled temperature and humidity conditions.
Preclinical In Vivo Studies
Issue Potential Cause(s) Troubleshooting Steps
High variability in plasma concentrations between animals. - Inconsistent oral gavage technique.- Differences in the feeding status of animals.- Stress-induced changes in gastrointestinal physiology.- Ensure all personnel are properly trained in oral gavage.- Standardize the fasting period before drug administration.[14]- Acclimatize animals to the experimental procedures to minimize stress.
Lower than expected improvement in bioavailability with the new formulation. - The formulation is not stable in the gastrointestinal environment.- The in vitro dissolution does not correlate with in vivo performance.- The animal model's metabolism differs significantly from what was expected.- Evaluate the stability of the formulation in simulated gastric and intestinal fluids.- Develop an in vitro-in vivo correlation (IVIVC) if possible.- Consider the specific metabolic pathways in the chosen animal model. This compound is primarily metabolized by CYP3A4.[3]
Difficulty in quantifying this compound in plasma samples. - Low plasma concentrations due to poor bioavailability or rapid metabolism.- Matrix effects interfering with the analytical method.- Use a highly sensitive analytical method like UPLC-MS/MS.[18][19][20][21][22]- Employ a stable isotope-labeled internal standard to correct for matrix effects.[19]- Optimize the sample preparation method (e.g., solid-phase extraction).[18][19]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on enhancing this compound bioavailability.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)Relative Bioavailability Increase (Fold)Reference
Pure Drug Suspension564.88 ± 1.751.5 ± 0.52046.54 ± 1.67-[6]
Optimized Solid Dispersion1715.317 ± 1.451.0 ± 0.46190.64 ± 1.42~3.03[6]
Raw this compound----[23]
This compound-HPMC Nanoparticles with TPGS---2.47[23]
Pure this compound----[11]
Nanoproliposomes---2.75[11]

Table 2: In Vitro Drug Release from Different Formulations

FormulationTimeCumulative Drug Release (%)Reference
Optimized Solid Dispersion (S20)90 min99.08[6]
Solid Dispersion (A3)-92.56[8]
Fast Dissolving Tablet (F3)25 min98.03[8]
Sublingual Film (F4)4 min99.8[1]
Solid Dispersion (LH5)30 min98.37 ± 0.95[7]
SSNEDDS210 min100[12]
Marketed Tablet60 min92[12]
Pure Drug60 min18.1[12]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Solvent-Antisolvent Precipitation

Objective: To prepare a this compound nanosuspension to enhance dissolution.[1]

Materials:

  • This compound HCl powder

  • Methanol (solvent)

  • Deionized water (antisolvent)

  • Soluplus® (stabilizer)

  • Syringe with a needle

  • Magnetic stirrer

Method:

  • Dissolve 10 mg of this compound HCl powder in 3 mL of methanol at room temperature to prepare the organic phase.

  • Dissolve a suitable amount of Soluplus® as a stabilizer in 10 mL of deionized water. The drug-to-stabilizer ratio should be optimized (e.g., 1:2).

  • Maintain the aqueous stabilizer solution at 37°C while stirring.

  • Using a syringe with a needle, add the organic phase dropwise into the aqueous solution at a constant rate of 1 mL/min.

  • Continue stirring for a specified period to allow for the formation of the nanosuspension and evaporation of the organic solvent.

Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles by Ionic Gelation

Objective: To formulate this compound into biodegradable polymeric nanoparticles.[4][5]

Materials:

  • This compound HCl

  • Chitosan (low molecular weight polymer)

  • Sodium tripolyphosphate (TPP, cross-linking agent)

  • Tween 80 (stabilizer)

  • 0.1 N NaOH

  • Magnetic stirrer

Method:

  • Prepare a chitosan solution by dissolving it in a suitable acidic aqueous medium.

  • Disperse 100 mg of this compound HCl in 100 mL of the chitosan solution.

  • Add 0.25% Tween 80 as a stabilizer to the drug-polymer dispersion while stirring.

  • Prepare an aqueous solution of TPP at a specific concentration (e.g., 0.75%, 1.0%, or 1.25%).

  • Add the TPP solution dropwise to the this compound-chitosan dispersion using a syringe while stirring at 300 rpm on a magnetic stirrer.

  • Continue stirring for 30 minutes to allow for the formation of nanoparticles through ionic cross-linking.

  • Adjust the pH of the final nanoparticle suspension to 6 using 0.1 N NaOH.

Protocol 3: Quantification of this compound in Rat Plasma using UPLC-MS/MS

Objective: To accurately measure this compound concentrations in plasma samples from preclinical studies.[18][19]

Materials:

  • Rat plasma samples

  • This compound reference standard

  • This compound-d3 (internal standard, IS)

  • Methanol, acetonitrile, formic acid, ammonium formate

  • Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)

  • UPLC system coupled with a tandem mass spectrometer

Method:

  • Sample Preparation (Solid-Phase Extraction): a. Thaw plasma samples at room temperature. b. To 100 µL of plasma, add the internal standard (this compound-d3). c. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. d. Load the plasma sample onto the SPE cartridge. e. Wash the cartridge with an appropriate solvent to remove interferences. f. Elute this compound and the IS with a suitable elution solvent (e.g., methanol). g. Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase: A mixture of acetonitrile and 2.0 mM ammonium formate in water (pH adjusted to 2.5 with formic acid) (e.g., 90:10, v/v).

    • Flow Rate: Isocratic elution at an appropriate flow rate.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 612.2 → 280.1

      • This compound-d3: m/z 615.2 → 280.1 (or other appropriate product ion)

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma samples from the regression equation of the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation F1 Preparation of This compound Formulation (e.g., Nanoparticles) F2 In Vitro Characterization (Size, Zeta, EE%) F1->F2 F3 In Vitro Dissolution Study F2->F3 P1 Oral Administration to Animal Model (e.g., Rats) F3->P1 Optimized Formulation P2 Blood Sampling (Serial) P1->P2 P3 Plasma Sample Preparation (SPE) P2->P3 P4 UPLC-MS/MS Analysis P3->P4 P5 Pharmacokinetic Data Analysis P4->P5

Caption: Experimental workflow for developing and evaluating a novel this compound formulation.

bioavailability_factors cluster_enhancement Enhancement Strategies Lerc Oral this compound Formulation GI Gastrointestinal Tract Lerc->GI Ingestion Liver Liver (First-Pass Metabolism) GI->Liver Absorption Systemic Systemic Circulation (Bioavailability) Liver->Systemic To Circulation Excretion Metabolite Excretion Liver->Excretion Metabolism by CYP3A4 Sol ↑ Solubility (Nanoparticles, Solid Dispersions) Sol->GI Improves Bypass Bypass First-Pass (Sublingual, Lymphatic Uptake) Bypass->Liver Reduces

Caption: Factors affecting this compound bioavailability and enhancement strategies.

References

Technical Support Center: Overcoming Lercanidipine Insolubility in In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of lercanidipine in in vitro cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in in vitro assays?

A1: this compound is a third-generation calcium channel blocker belonging to the dihydropyridine class, widely used in the management of hypertension.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high membrane permeability.[1][3][4][5] Its solubility is pH-dependent, with higher solubility in acidic conditions.[1] This poor water solubility presents a significant hurdle in in vitro cellular assays, as this compound can precipitate out of the aqueous cell culture media, leading to inconsistent drug concentrations and unreliable experimental results.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound hydrochloride is practically insoluble in water.[1][6] It is freely soluble in methanol.[1] For in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a reported solubility of 55 mg/mL (89.9 mM).[7]

Q3: Why does this compound precipitate when I add my DMSO stock solution to the cell culture medium?

A3: This is a common issue for many poorly soluble compounds.[8][9][10] While this compound dissolves well in 100% DMSO, this is a non-aqueous environment. When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the DMSO rapidly disperses, and the this compound is suddenly exposed to water. Due to its hydrophobic nature, it crashes out of the solution and forms a precipitate.[11]

Q4: What are the best practices for using DMSO to prepare this compound solutions for cellular assays?

A4: To minimize precipitation when using DMSO:

  • Prepare a high-concentration stock solution: This allows you to add a very small volume of the DMSO stock to your culture medium, keeping the final DMSO concentration low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.

  • Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in the media.

  • Slow addition and mixing: Add the DMSO stock dropwise to the culture medium while gently vortexing or swirling to facilitate rapid dispersion and minimize localized high concentrations of this compound.[9]

  • Pre-warm the medium: Having the cell culture medium at 37°C can sometimes help with solubility.

Q5: Are there alternative methods to dissolve this compound for in vitro experiments?

A5: Yes, several formulation strategies can be adapted from pharmaceutical sciences to improve the solubility of this compound for in vitro use:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective for this compound.[12]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can improve its dispersion and solubility in aqueous media.[4][16][17]

  • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer like polyethylene glycol (PEG) 6000 can enhance its wettability and dissolution.[5][18][19]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
This compound precipitates immediately upon addition to cell culture medium. The concentration of this compound exceeds its solubility limit in the final medium. The method of addition causes localized high concentrations.Decrease the final concentration of this compound. Add the DMSO stock solution dropwise to the medium while vortexing. Try a stepwise dilution approach.
The cell culture medium becomes cloudy over time after adding this compound. Slow precipitation of the compound. Instability of the this compound solution in the culture medium.Prepare fresh this compound solutions for each experiment. Consider using a formulation approach like cyclodextrin complexation to stabilize the drug in solution.
Inconsistent or non-reproducible results in cell-based assays. Inconsistent dosing due to precipitation. The actual concentration of soluble this compound is unknown and variable.Visually inspect for precipitation before and during the experiment. Filter the final drug-media solution through a 0.22 µm filter to remove any precipitate before adding to cells (note: this will reduce the effective concentration). Use a solubilization technique that provides a stable solution.
Observed cellular toxicity is higher than expected. The concentration of the solvent (e.g., DMSO) is too high.Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically below 0.5% (v/v). Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Data Summary

This compound Solubility in Different Media
MediumSolubilityReference
Water~5 µg/mL (practically insoluble)[6][18]
0.1 N HCl (pH 1.2)82.35 µg/mL[1]
Acetate Buffer (pH 4.5)49.43 µg/mL[1]
Phosphate Buffer (pH 6.8)< 5 µg/mL[18]
Phosphate Buffer (pH 7.0)9.85 µg/mL[1]
DMSO55 mg/mL[7]
Efficacy of Solubilization Techniques
TechniqueCarrier/MethodImprovement in Dissolution/SolubilityReference
Inclusion Complexation β-Cyclodextrin (β-CD)Significant improvement in solubility and dissolution rate.[13]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Freeze-dried complex showed >85% release in 30 mins.[12]
Solid Dispersion PEG 60001:10 drug-to-carrier ratio showed highest drug release (100.2%).[18]
Kolliwax GMS & Gelucire 44/14Highest solubility of 0.7226 mg/mL compared to 0.0516 mg/mL for pure drug.[5]
Nanosuspension Soluplus (stabilizer)100% release within 20 minutes.[20]
Nanoproliposomes Modified thin-film hydration2.75-fold increase in absolute bioavailability.[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound hydrochloride powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Application in Cell Culture:

    • Thaw an aliquot of the this compound stock solution.

    • Warm the cell culture medium to 37°C.

    • While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5% (v/v).

    • Visually inspect the medium for any signs of precipitation before adding it to the cells.

Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To prepare a this compound-HP-β-CD inclusion complex for enhanced aqueous solubility.

  • Materials:

    • This compound hydrochloride

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

  • Procedure (Kneading Method):

    • Prepare a solution of HP-β-CD in a minimal amount of deionized water. A 1:1.5 molar ratio of this compound to HP-β-CD is a good starting point.[12]

    • Place the this compound powder in a mortar.

    • Slowly add the HP-β-CD solution to the this compound powder while triturating with a pestle to form a paste.

    • Continue kneading for 60 minutes.

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

    • This powder can then be dissolved in cell culture medium. Determine the solubility of the complex in your specific medium before use.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation cluster_1 Solubilization Strategies start This compound Powder check_solubility Precipitation in Cell Culture Medium? start->check_solubility success Proceed with Experiment check_solubility->success No troubleshoot Troubleshoot Solubilization check_solubility->troubleshoot Yes option1 Optimize DMSO Method: - Lower final concentration - Slow, dropwise addition - Pre-warm media troubleshoot->option1 Attempt First option2 Use Cyclodextrins: - Form inclusion complex - e.g., HP-β-CD troubleshoot->option2 Alternative option3 Nanoparticle Formulation: - Prepare nanosuspension troubleshoot->option3 Advanced G cluster_0 Mechanism of Cyclodextrin Solubilization This compound This compound (Poorly Soluble) complex Soluble Inclusion Complex This compound->complex cyclodextrin Cyclodextrin cyclodextrin->complex G cluster_0 Experimental Workflow for a New Formulation prep 1. Prepare Formulation (e.g., this compound-Cyclodextrin Complex) char 2. Characterize Solubility - Determine max concentration in culture medium prep->char stability 3. Assess Stability - Monitor for precipitation over time at 37°C char->stability dose 4. Perform Dose-Response - Test formulation on cells stability->dose

References

Technical Support Center: Optimizing Lercanidipine Dosage for In Vivo Studies in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Lercanidipine in in vivo rodent studies. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rats and mice?

A1: The optimal starting dose of this compound will depend on the specific rodent model, the route of administration, and the experimental endpoint. However, based on published studies, a general starting point for oral administration in spontaneously hypertensive rats (SHR) is in the range of 3 to 10 mg/kg.[1] For intraperitoneal (IP) administration in mice for neuroprotection studies, doses of 1 to 3 mg/kg have been used.[2][3] For neuroprotection studies in rats, a dose of 0.5 mg/kg IP has been shown to be effective.[4][5] It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: What is the most appropriate vehicle for administering this compound in vivo?

A2: this compound hydrochloride is practically insoluble in water.[6] Therefore, a suitable vehicle is required for its solubilization. Common vehicles include:

  • Aqueous suspensions: For oral gavage, this compound can be suspended in an aqueous vehicle containing a suspending agent such as 0.5% Methocel.[7]

  • Solutions for injection: For intraperitoneal or intravenous administration, this compound can be dissolved in a solution containing a solubilizing agent. One study reported dissolving this compound in 99.9% HPLC grade methanol for IP injection in mice; however, the final injection volume and dilution should be carefully considered to minimize toxicity.[3] Another option is to use a co-solvent system, such as a mixture of polyethylene glycol (PEG) 400, Tween 80, and saline.

Q3: How should I prepare a this compound solution for injection?

A3: Due to its low aqueous solubility, preparing this compound for injection requires careful consideration of the solvent. For a small-scale laboratory preparation for IP injection, you can start by dissolving the required amount of this compound hydrochloride in a minimal amount of a suitable organic solvent like methanol or DMSO.[3] This stock solution should then be further diluted with a physiologically compatible vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration immediately before administration. It is crucial to ensure that the final concentration of the organic solvent is low enough to be non-toxic to the animals. A pilot study to assess the tolerability of the vehicle is highly recommended.

Q4: What are the known pharmacokinetic parameters of this compound in rodents?

A4: Pharmacokinetic parameters of this compound can vary between species and with different formulations. In rats, after oral administration of a 0.3125 mg dose of a pure drug suspension, the Cmax was found to be 564.88 ± 1.75 ng/ml, with a Tmax of 1.5 ± 0.5 hours.[7] The area under the curve (AUC) from 0 to infinity was 2046.54 ± 1.67 ng.h/ml.[7] The elimination half-life in humans is reported to be between 8-10 hours, but the therapeutic effect lasts for 24 hours due to its high lipophilicity and binding to lipid membranes.[8][9]

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Models
Rodent ModelIndicationRoute of AdministrationDosage RangeReference
Spontaneously Hypertensive Rats (SHR)HypertensionOral5.7 - 18.8 mg/kg/day[10]
Cohen-Rosenthal Diabetic Hypertensive RatsHypertension with DiabetesOral (in drinking water)3 mg/kg/day[1]
Wistar RatsHuntington's Disease ModelIntraperitoneal (IP)0.5 mg/kg/day[11]
Wistar RatsStroke Model (MCAo)Intraperitoneal (IP)0.25 - 1 mg/kg[5]
Swiss Albino MiceNeuroprotection (Anticonvulsant)Intraperitoneal (IP)1 - 3 mg/kg[2][3]
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
ParameterValueUnitConditionsReference
Cmax564.88 ± 1.75ng/ml0.3125 mg pure drug suspension[7]
Tmax1.5 ± 0.5hours0.3125 mg pure drug suspension[7]
AUC (0-inf)2046.54 ± 1.67ng.h/ml0.3125 mg pure drug suspension[7]
Cmax (Optimized solid dispersion)1715.317 ± 1.45ng/ml0.3125 mg optimized solid dispersion[7]
Tmax (Optimized solid dispersion)1.0 ± 0.4hours0.3125 mg optimized solid dispersion[7]
AUC (0-inf) (Optimized solid dispersion)6190.64 ± 1.42ng.h/ml0.3125 mg optimized solid dispersion[7]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rats

Materials:

  • This compound hydrochloride powder

  • 0.5% (w/v) Methocel solution (or other suitable suspending agent like carboxymethylcellulose)

  • Distilled water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of this compound hydrochloride based on the desired dose and the number of animals to be treated.

  • Weigh the calculated amount of this compound hydrochloride powder accurately.

  • Prepare the 0.5% Methocel solution by slowly adding the required amount of Methocel powder to distilled water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed.

  • Levigate the this compound powder with a small amount of the 0.5% Methocel solution in a mortar to form a smooth paste. This step is crucial to ensure uniform particle dispersion and prevent clumping.

  • Gradually add the remaining volume of the 0.5% Methocel solution to the paste while continuously stirring or homogenizing to achieve a uniform suspension.

  • Continuously stir the suspension for at least 30 minutes before administration to ensure homogeneity.

  • Administer the suspension to the rats using an appropriately sized gavage needle. The volume administered should be based on the animal's body weight.

Note: The stability of the suspension should be assessed. It is recommended to prepare the suspension fresh on the day of the experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in the dosing solution - Poor solubility of this compound in the chosen vehicle. - The concentration of the drug exceeds its solubility limit in the vehicle. - Temperature changes affecting solubility.- Use a co-solvent system (e.g., PEG 400, Tween 80 in saline) to improve solubility. - Perform solubility studies to determine the optimal vehicle and concentration. - Prepare the solution fresh before each use and maintain a constant temperature. Sonication may help in redissolving minor precipitates.
Inconsistent or lack of pharmacological effect - Improper drug administration (e.g., incorrect gavage technique). - Degradation of this compound in the dosing solution. - Insufficient dosage.- Ensure proper training and technique for the chosen administration route. - this compound is sensitive to light; protect solutions from light during preparation and storage.[12] Prepare fresh solutions for each experiment. - Conduct a dose-response study to determine the effective dose for your specific model and endpoint.
Adverse effects or mortality in animals - Toxicity of the vehicle (e.g., high concentration of organic solvents). - Too rapid intravenous injection. - Overdose of this compound.- Conduct a vehicle toxicity study to determine the maximum tolerated concentration of any co-solvents. - Administer IV injections slowly over a defined period. - Carefully calculate and double-check the dosage for each animal based on its body weight. Start with a lower dose if unsure.
Difficulty in dissolving this compound powder - this compound hydrochloride's inherent low aqueous solubility.- Use a suitable organic solvent (e.g., methanol, DMSO) to create a stock solution before diluting with an aqueous vehicle.[3][7] - Utilize techniques like sonication or gentle warming to aid dissolution, but be cautious of potential degradation with excessive heat.

Visualizations

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

Lercanidipine_Signaling This compound This compound L_type_Ca_Channel L-type Voltage-Gated Calcium Channel (CaV1.2) This compound->L_type_Ca_Channel Blocks Relaxation Vasodilation Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx L_type_Ca_Channel->Relaxation Leads to Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin Activates MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction

Caption: this compound's mechanism of action leading to vasodilation.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow start Start: Define Experimental Model and Endpoints lit_review Literature Review: Identify Reported Dosage Ranges start->lit_review pilot_study Pilot Dose-Response Study (e.g., 3-4 doses) lit_review->pilot_study data_analysis Analyze Pharmacodynamic and Toxicological Data pilot_study->data_analysis dose_selection Select Optimal Dose for Main Study data_analysis->dose_selection dose_selection->pilot_study Ineffective or Toxic (Adjust Doses) main_study Conduct Main In Vivo Study dose_selection->main_study Effective & Non-toxic final_analysis Final Data Analysis and Interpretation main_study->final_analysis

Caption: A typical workflow for optimizing this compound dosage in vivo.

Troubleshooting Decision Tree

Troubleshooting_Tree start Inconsistent or No Effect Observed check_dose Was the correct dose administered? start->check_dose check_admin Was the administration technique correct? check_dose->check_admin Yes dose_response Conduct a new dose-response study check_dose->dose_response No/Unsure check_formulation Was the formulation prepared correctly? check_admin->check_formulation Yes retrain Retrain on administration technique check_admin->retrain No check_stability Is the drug stable in the formulation? check_formulation->check_stability Yes reformulate Reformulate the drug (check vehicle, solubility) check_formulation->reformulate No check_stability->dose_response Yes fresh_prep Prepare fresh formulation immediately before use check_stability->fresh_prep No end Problem Resolved dose_response->end retrain->end reformulate->end fresh_prep->end

Caption: A decision tree for troubleshooting common experimental issues.

References

Troubleshooting matrix effects in Lercanidipine plasma sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Lercanidipine in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma).[1][2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][3][4] In the analysis of this compound, endogenous components of plasma like phospholipids, salts, and proteins are common causes of matrix effects, particularly when using electrospray ionization (ESI).[4][5]

Q2: What are the common signs of matrix effects in my this compound assay?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different plasma lots.

  • Inaccurate and imprecise measurements, especially for quality control (QC) samples.[3]

  • A significant drop in the signal-to-noise ratio, leading to a higher limit of quantification (LOQ).

  • Non-linear calibration curves.

  • Variable and low recovery of the analyte.

  • Unexplained variability in the peak area of the internal standard.

Q3: How can I quantitatively assess matrix effects for this compound?

A3: The most common method is to calculate the matrix factor (MF) using the post-extraction spiking method.[4][5] This involves comparing the peak area of this compound spiked into an extracted blank plasma sample to the peak area of this compound in a neat solution at the same concentration.[4][5]

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

Ideally, the IS-normalized MF should be close to 1.0.[4] Validated methods for this compound have reported IS-normalized MFs ranging from 0.98 to 1.05.[5][6]

Q4: What is the best internal standard (IS) to use for this compound analysis to compensate for matrix effects?

A4: A stable isotope-labeled (SIL) internal standard is considered the "gold standard" for compensating for matrix effects. For this compound analysis, this compound-d3 is the recommended deuterated internal standard.[7][8] Because it has nearly identical physicochemical properties to this compound, it co-elutes and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.

Troubleshooting Guides

Problem 1: Low signal intensity or high limit of quantification (LOQ) for this compound.

This issue is often a direct consequence of ion suppression.

Troubleshooting Steps:

  • Assess Matrix Effects: Quantify the extent of ion suppression by calculating the matrix factor.

  • Optimize Sample Preparation: The goal is to remove interfering endogenous components from the plasma sample.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may lead to significant matrix effects.[5] It is generally not the recommended first choice for a new method.[5]

    • Liquid-Liquid Extraction (LLE): LLE provides better sample cleanup than PPT. A mixture of n-hexane and ethyl acetate has been shown to be effective for this compound extraction.[5]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for minimizing matrix effects due to its superior sample cleanup capabilities.[5] Validated methods for this compound often utilize SPE.[5][7][8]

  • Optimize Chromatographic Conditions:

    • Ensure baseline separation of this compound from the regions where ion suppression occurs.

    • Adjust the mobile phase composition, gradient, and flow rate to improve separation.

  • Optimize Mass Spectrometer Parameters:

    • Electrospray ionization (ESI) in positive mode is typically used for this compound.[5]

    • Ensure that the source conditions (e.g., temperature, gas flows) are optimized for this compound.

Problem 2: High variability in this compound and/or internal standard peak areas.

Inconsistent peak areas, even with a SIL-IS, can point to severe and variable matrix effects or issues with the analytical workflow.

Troubleshooting Steps:

  • Evaluate Sample Preparation Consistency:

    • Ensure complete and consistent mixing of the internal standard with the plasma sample.

    • Verify the precision and accuracy of all pipetting and dilution steps.

  • Investigate Matrix Effects Across Different Lots:

    • Assess the matrix factor in at least six different lots of blank plasma to check for lot-to-lot variability.

  • Check for Carryover:

    • Inject a blank sample after a high concentration standard to ensure no residual analyte is present in the system.

  • Inspect the LC-MS/MS System:

    • Check for leaks in the fluid path.

    • Ensure the autosampler is functioning correctly and injecting consistent volumes.

    • Verify the stability of the mass spectrometer's response.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a common and effective method for extracting this compound from plasma.[7][8]

  • Sample Pre-treatment: To 100 µL of plasma sample, add 25 µL of the this compound-d3 internal standard working solution (e.g., 40.0 ng/mL). Vortex for 10 seconds.[7]

  • SPE Cartridge Conditioning: Condition a Strata-X SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[7]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol to remove polar interferences.[7]

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.[7]

  • Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[7]

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[7]

  • Injection: Inject an aliquot into the LC-MS/MS system.

2. Assessment of Matrix Factor (Post-Extraction Spiking)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and IS into the mobile phase at a specific concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract blank plasma using the validated sample preparation method (e.g., SPE). Spike this compound and IS into the final extract at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike this compound and IS into blank plasma before extraction at the same concentrations.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100

    • IS-Normalized MF = (MF of this compound) / (MF of this compound-d3)

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterThis compoundThis compound-d3 (IS)
Precursor Ion (m/z)612.2615.2
Product Ion (m/z)280.1283.1
Ionization ModeESI PositiveESI Positive

Data compiled from multiple sources.[7][9]

Table 2: Method Validation Parameters for this compound in Human Plasma

ParameterReported ValueReference
Linearity Range0.010 - 20.0 ng/mL[7][8]
Correlation Coefficient (r²)≥ 0.998[7]
Lower Limit of Quantification (LLOQ)0.010 ng/mL[7][8]
Mean Extraction Recovery (SPE)> 94%[7][8]
Intra-batch Precision (% CV)< 5.8%[8]
Inter-batch Precision (% CV)< 5.8%[8]
IS-Normalized Matrix Factor0.98 - 1.05[6]

Visualizations

Lercanidipine_SPE_Workflow start 100 µL Plasma Sample add_is Add 25 µL this compound-d3 IS (40 ng/mL) start->add_is vortex1 Vortex for 10s add_is->vortex1 load_sample Load Sample onto SPE Cartridge vortex1->load_sample condition_spe Condition SPE Cartridge (Methanol, then Water) condition_spe->load_sample wash_spe Wash Cartridge (Water, then 10% Methanol) load_sample->wash_spe elute Elute with 1 mL Methanol wash_spe->elute evaporate Evaporate to Dryness (Nitrogen Stream at 40°C) elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Matrix_Effect_Troubleshooting decision decision issue Problem Identified solution solution start Start: Inconsistent Results or Low Signal for this compound assess_mf Assess Matrix Factor (MF) and Recovery start->assess_mf is_mf_ok Is IS-Normalized MF close to 1 (0.95-1.05)? assess_mf->is_mf_ok is_recovery_ok Is Recovery >85% and consistent? is_mf_ok->is_recovery_ok Yes improve_cleanup Improve Sample Cleanup is_mf_ok->improve_cleanup No optimize_chrom Optimize Chromatography is_recovery_ok->optimize_chrom No check_is Check Internal Standard is_recovery_ok->check_is Yes switch_to_spe Switch from PPT/LLE to SPE improve_cleanup->switch_to_spe optimize_spe Optimize SPE Wash/Elution Steps improve_cleanup->optimize_spe switch_to_spe->assess_mf optimize_spe->assess_mf adjust_gradient Adjust Gradient to Separate Analyte from Suppression Zone optimize_chrom->adjust_gradient adjust_gradient->assess_mf verify_is_conc Verify IS Concentration and Purity check_is->verify_is_conc check_instrument Check Instrument Performance check_is->check_instrument verify_is_conc->issue Issue Found check_instrument->issue Issue Found

References

Technical Support Center: Forced Degradation Studies of Lercanidipine for Stable Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies of Lercanidipine. The aim is to facilitate the identification of stable formulations by understanding the degradation pathways of the drug under various stress conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the forced degradation studies of this compound.

Question Possible Causes Troubleshooting Steps
Why am I not observing any degradation of this compound under stress conditions? Insufficient stress concentration, duration, or temperature. Inappropriate stressor for the drug molecule. High stability of the this compound batch.- Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent). - Extend the duration of exposure to the stress condition. - Increase the temperature for thermal and hydrolytic studies. - Ensure the chosen stress conditions are relevant to this compound's chemical structure. For instance, this compound is known to be susceptible to hydrolysis and photolysis.[1][2]
I am seeing multiple, poorly resolved peaks in my chromatogram after degradation. What should I do? The HPLC method is not optimized for separating the degradation products from the parent drug. The mobile phase composition is not suitable. The column is not appropriate.- Modify the gradient profile of the mobile phase to improve separation. - Adjust the pH of the mobile phase. - Try a different stationary phase (e.g., a different C18 column or a C8 column).[1][3] - Decrease the flow rate to allow for better separation.
How can I confirm the identity of the degradation products? Lack of reference standards for potential degradation products. Insufficient sensitivity of the detector.- Utilize a mass spectrometer (MS) coupled with the HPLC (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products. This can help in elucidating their structures.[4][5] - If possible, isolate the major degradation products using techniques like preparative HPLC and characterize them using spectroscopic methods like NMR and IR.
The peak corresponding to this compound is tailing or showing fronting. The pH of the mobile phase is close to the pKa of this compound. The column is overloaded. The column is degrading.- Adjust the pH of the mobile phase to be at least 2 units away from the pKa of this compound (pKa ≈ 6.8).[6] - Reduce the concentration of the sample being injected. - Use a guard column to protect the analytical column. - Flush the column with a strong solvent to remove any adsorbed compounds.
I am observing significant degradation in my control sample (unstressed). What could be the reason? Instability of this compound in the sample solvent. Exposure of the sample to light or elevated temperatures during preparation and storage. Contamination of the sample or solvent.- Prepare samples fresh and analyze them immediately. - Store stock solutions and samples in the dark and at a low temperature. - Use high-purity solvents and ensure all glassware is clean. - this compound is known to be sensitive to light.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[3] Common conditions reported in the literature include:

  • Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature to 80°C for 1 to 24 hours.[1][8][9]

  • Alkaline Hydrolysis: 0.1 N to 1 N NaOH at room temperature to 50°C for 1 to 24 hours.[7][8][9]

  • Oxidative Degradation: 3% to 10% Hydrogen Peroxide (H₂O₂) at room temperature to 80°C for 1 to 24 hours.[1][7][8]

  • Thermal Degradation: 60°C to 100°C for 6 hours to 72 hours.[1][7][8]

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) or sunlight for 24 to 72 hours.[1][7][8]

Q2: What are the major degradation products of this compound?

A2: The primary degradation pathways for this compound, a dihydropyridine derivative, involve the aromatization of the dihydropyridine ring.[4] Other reported degradation products include nitrosoderivatives and products of N-dealkylation in the side chain.[4] Under photolytic conditions, this compound impurity D has been identified as a major degradation product.[7] Acid and base hydrolysis can also lead to the formation of specific degradation products.[10]

Q3: Which analytical techniques are most suitable for analyzing the degradation of this compound?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly used technique for separating this compound from its degradation products.[1][3][8] For the identification and characterization of the degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is highly effective.[4][5]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the drug from its degradation products, process impurities, and excipients. To develop such a method, you should:

  • Perform forced degradation studies to generate the degradation products.

  • Select a suitable HPLC column, typically a C18 or C8 column.[1][8]

  • Optimize the mobile phase composition (e.g., a mixture of a buffer like potassium dihydrogen phosphate and an organic solvent like acetonitrile or methanol) and pH to achieve good resolution between this compound and all degradation peaks.[7][8]

  • Validate the method according to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.

Q5: What are some approaches to formulate a stable this compound product?

A5: Due to this compound's poor water solubility and susceptibility to degradation, formulation strategies focus on improving both solubility and stability.[11] Promising approaches include:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These formulations can enhance the solubility and oral bioavailability of this compound and have been shown to improve drug stability.[11][12]

  • Adsorbates: Preparing adsorbates of this compound in an amorphous form can lead to stable solid oral dosage forms.

  • Use of appropriate excipients: Careful selection of excipients is crucial to avoid incompatibilities that could lead to degradation.

Experimental Protocols

Protocol 1: Forced Degradation of this compound Hydrochloride

Objective: To induce degradation of this compound HCl under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound HCl pure drug

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of this compound HCl in 10 mL of methanol. Add 10 mL of 1 N HCl and reflux at 80°C for 1 hour.[1] Cool the solution and neutralize with 1 N NaOH. Dilute with mobile phase to a final concentration of 50 µg/mL.

  • Alkaline Hydrolysis: Dissolve 10 mg of this compound HCl in 10 mL of methanol. Add 10 mL of 0.1 N NaOH and keep at room temperature for 100 minutes.[1] Neutralize the solution with 0.1 N HCl. Dilute with mobile phase to a final concentration of 50 µg/mL.

  • Oxidative Degradation: Dissolve 10 mg of this compound HCl in 10 mL of methanol. Add 10 mL of 3% H₂O₂ and reflux at 80°C for 1 hour.[1] Cool the solution and dilute with mobile phase to a final concentration of 50 µg/mL.

  • Thermal Degradation: Keep 10 mg of this compound HCl powder in a hot air oven at 70°C for 72 hours.[1] After exposure, dissolve the powder in mobile phase to obtain a final concentration of 50 µg/mL.

  • Photolytic Degradation: Expose 10 mg of this compound HCl powder to direct sunlight for 72 hours.[1] After exposure, dissolve the powder in mobile phase to obtain a final concentration of 50 µg/mL.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify the extent of degradation and separate this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile/methanol. A common ratio is Dihydrogen Orthophosphate Buffer: Methanol: Acetonitrile = 40:40:20 (v/v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 240 nm or 256 nm.[1][8]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), a standard solution of this compound HCl, and the stressed samples prepared in Protocol 1.

  • Record the chromatograms and determine the retention time of this compound and the relative retention times of the degradation products.

  • Calculate the percentage of degradation for each stress condition.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of this compound Hydrochloride

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Reference
Acidic 0.1 N HCl4 hours60°C8.18[8]
1 N HCl1 hour80°C~7[1]
Alkaline 0.1 N NaOH4 hours60°C7.24[8]
0.1 N NaOH100 minutesRoom Temp.44[1]
Oxidative 3% H₂O₂24 hoursDark0.84[8]
3% H₂O₂1 hour80°C~15[1]
Thermal -6 hours60°C0.77[8]
-72 hours70°C6[1]
Photolytic UV light (254 nm)24 hours-1.47[8]
Sunlight72 hours-10[1]

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation start This compound API / Formulation stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralization / Dilution stress->neutralize hplc RP-HPLC Analysis neutralize->hplc ms LC-MS Analysis (for identification) hplc->ms data Data Acquisition (Chromatograms, Spectra) hplc->data ms->data quant Quantification of Degradation data->quant iden Identification of Degradants data->iden report Stability Assessment & Formulation Strategy quant->report iden->report

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Alkaline Hydrolysis This compound->Base Oxidative Oxidation This compound->Oxidative Thermal Thermal This compound->Thermal Photolytic Photolytic This compound->Photolytic Hydrolysis Hydrolytic Products Acid->Hydrolysis Base->Hydrolysis Aromatized Aromatized Dihydropyridine Ring Oxidative->Aromatized Photolytic->Aromatized Nitroso Nitrosoderivatives Photolytic->Nitroso NDealkyl N-dealkylation Products Photolytic->NDealkyl

Caption: Logical relationship between stress conditions and degradation pathways.

References

Strategies to minimize reflex tachycardia in animal models treated with Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize reflex tachycardia in animal models treated with Lercanidipine. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a third-generation dihydropyridine (DHP) calcium channel blocker used to treat hypertension.[1] It selectively inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1] This action leads to peripheral vasodilation, a reduction in vascular resistance, and consequently, a lowering of blood pressure.[2]

Q2: What is reflex tachycardia and why does it occur with some vasodilators?

A2: Reflex tachycardia is a compensatory increase in heart rate that occurs in response to a sudden drop in blood pressure.[3] This physiological response is mediated by the baroreceptor reflex. When blood pressure decreases, baroreceptors in the arteries send signals to the central nervous system, which in turn increases sympathetic outflow to the heart, leading to an elevated heart rate.[3] First-generation DHPs, such as nifedipine, are known to cause this effect due to their rapid onset of action.[4]

Q3: Is this compound associated with significant reflex tachycardia?

A3: this compound is specifically designed to have a gradual onset and long duration of action, which helps to avoid significant reflex tachycardia.[4] Its high lipophilicity allows it to accumulate in the cell membranes of smooth muscle, leading to a slower, more sustained vasodilatory effect.[2] This gradual reduction in blood pressure does not typically trigger a strong baroreceptor reflex, making reflex tachycardia less of a concern compared to other DHPs.[1][2]

Q4: What are the primary strategies to minimize or prevent reflex tachycardia during my experiments?

A4: To minimize reflex tachycardia, consider the following strategies:

  • Dose Optimization: Start with the lowest effective dose of this compound and titrate upwards as needed. A dose-response study can help identify the optimal dose that provides the desired antihypertensive effect without a significant increase in heart rate.

  • Route and Rate of Administration: A slower rate of administration, particularly for intravenous infusions, can mimic the gradual onset of action seen with oral dosing and reduce the likelihood of a sudden drop in blood pressure.

  • Co-administration with a Beta-Blocker: If reflex tachycardia is still observed, co-administration with a beta-blocker (e.g., metoprolol) can be an effective strategy.[3] Beta-blockers directly suppress the sympathetic activation of the heart that causes tachycardia.

  • Use of Conscious, Unrestrained Animal Models: Utilizing telemetry allows for the monitoring of cardiovascular parameters in freely moving animals, reducing the confounding effects of stress and anesthesia on heart rate.[5][6]

Troubleshooting Guide

Issue: My animal model is exhibiting significant and persistent reflex tachycardia after this compound administration.

Possible CauseTroubleshooting Steps
Dose is too high - Review the dose-response data for the specific animal model.[7] - Conduct a pilot study with a lower dose range to determine the threshold for inducing tachycardia. - For anaesthetized dogs, doses of 10 and 30 µg/kg (IV) have been shown to cause a non-dose-dependent increase in heart rate, while 5 µg/kg did not.
Rapid rate of administration (IV) - Decrease the infusion rate to allow for a more gradual onset of the vasodilatory effect.
Animal stress - Ensure animals are properly acclimated to the experimental environment and handling procedures. - Use of telemetry in conscious, unrestrained animals is the gold standard to minimize stress-induced cardiovascular changes.[8]
Interaction with anesthesia - Certain anesthetics can alter cardiovascular reflexes. - If the experimental design allows, switch to an anesthetic known to have minimal impact on the baroreceptor reflex or use conscious animal models.
Model-specific sensitivity - Some animal strains or models of hypertension may have a more sensitive baroreceptor reflex. - Consider co-administering a low dose of a cardioselective beta-blocker to manage the heart rate increase.[3]

Quantitative Data from Animal Studies

The following tables summarize the effects of this compound on blood pressure and heart rate in various animal models.

Table 1: Effect of this compound in Rat Models

Animal ModelDose and RouteChange in Blood PressureChange in Heart RateReference
Spontaneously Hypertensive Rats (SHR)Acute IV & OralPotent, dose-related reduction in diastolic BPNot specified[7][9]
Spontaneously Hypertensive Rats (SHR)Repeated Oral (once daily for 21 days)Marked and persistent decrease in systolic BPNo tachyphylaxis observed[7]
Cohen-Rosenthal Diabetic Hypertensive Rats (CRDHR)3 mg/kg/day Oral (for 8 weeks)Significant reduction in systolic BPNot specified[10]

Table 2: Effect of this compound in Dog Models

Animal ModelDose and RouteChange in Blood PressureChange in Heart RateReference
Renal Hypertensive DogsAcute OralPotent reduction in BPNot specified[7][9]
Anaesthetized Open-Chest Dogs5 µg/kg IVDecrease in mean BPAbsent
Anaesthetized Open-Chest Dogs10 and 30 µg/kg IVDose-related reduction in BPReflex, non-dose-dependent increase

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

  • Preparation: this compound can be suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). Prepare fresh daily.

  • Dosing: For chronic studies, a dose of 3 mg/kg/day has been used in Cohen-Rosenthal diabetic hypertensive rats.[10] For acute studies in SHR, various doses can be tested to establish a dose-response curve.[7]

  • Administration: Administer the suspension via oral gavage. Ensure proper technique to avoid stress and injury to the animal.

  • Monitoring: Monitor blood pressure and heart rate continuously using telemetry for the most accurate, stress-free measurements.[5] If telemetry is not available, a tail-cuff system can be used, but ensure the animals are well-acclimated to the procedure.

Protocol 2: Cardiovascular Monitoring using Radiotelemetry in Rodents

This protocol is considered the gold standard for obtaining accurate cardiovascular data in conscious, freely moving animals.[8]

  • Transmitter Implantation:

    • Anesthetize the animal (e.g., mouse or rat).

    • Surgically implant the telemetry transmitter, typically in a subcutaneous pocket on the back.[8]

    • For blood pressure monitoring, the pressure-sensing catheter is inserted into an artery, commonly the carotid or femoral artery.[11]

    • For ECG monitoring, the leads are placed in the appropriate vectors in the chest area.[5]

  • Recovery: Allow the animal to recover from surgery for at least 5-7 days before starting any recordings. This ensures that post-operative stress and pain do not influence the cardiovascular parameters.[6]

  • Data Acquisition:

    • House the animals in their home cages placed on top of the telemetry receiver plates.[6]

    • Activate the transmitter using a magnet.

    • Allow for a habituation period of 15-30 minutes for the cardiovascular parameters to stabilize before recording baseline data.[11]

    • Data can be collected continuously or at scheduled intervals (e.g., 10 seconds every hour) using specialized software.[5]

  • Data Analysis: The software allows for the analysis of systolic, diastolic, and mean arterial pressure, as well as heart rate.

Visualizations

Lercanidipine_Mechanism cluster_0 This compound Action cluster_1 Baroreceptor Reflex Lerc This compound Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle) Lerc->Ca_Channel Blocks Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Leads to Vasodilation Vasodilation Ca_Influx->Vasodilation BP Decreased Blood Pressure Vasodilation->BP Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) BP->Baroreceptors Detected by CNS CNS (Medulla) Baroreceptors->CNS Signals SNS Increased Sympathetic Outflow CNS->SNS Heart Heart (SA Node) SNS->Heart Tachycardia Reflex Tachycardia Heart->Tachycardia Lercanidipine_Properties This compound Properties: - High Lipophilicity - Slow Onset of Action - Gradual BP Decrease Lercanidipine_Properties->BP Minimizes rapid drop, weakening reflex arc

Caption: Mechanism of this compound and the Baroreceptor Reflex Pathway.

Experimental_Workflow cluster_Setup Phase 1: Preparation cluster_Experiment Phase 2: Experimentation cluster_Analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation (≥ 7 days) Telemetry_Implant Telemetry Transmitter Implantation Animal_Acclimation->Telemetry_Implant Surgical_Recovery Surgical Recovery (5-7 days) Telemetry_Implant->Surgical_Recovery Baseline Baseline Data Recording (24-48 hours) Surgical_Recovery->Baseline Drug_Admin This compound Administration Baseline->Drug_Admin Post_Dose Post-Dose Data Recording (Continuous) Drug_Admin->Post_Dose Data_Extraction Extract BP, HR, and Activity Data Post_Dose->Data_Extraction Analysis Analyze Changes from Baseline Data_Extraction->Analysis Report Report Findings Analysis->Report

Caption: Experimental workflow for cardiovascular assessment using telemetry.

Troubleshooting_Flowchart rect_node rect_node start Significant Reflex Tachycardia Observed? dose_check Is the dose within the established range? start->dose_check admin_route Is administration route IV? dose_check->admin_route Yes rect_node_lower_dose Lower the dose and re-evaluate dose_check->rect_node_lower_dose No stress_check Are animals fully acclimated & unstressed? admin_route->stress_check No rect_node_slow_infusion Decrease infusion rate admin_route->rect_node_slow_infusion Yes coadmin Consider co-administration with a beta-blocker stress_check->coadmin Yes rect_node_improve_handling Improve handling and acclimation protocols stress_check->rect_node_improve_handling No end Monitor coadmin->end rect_node_lower_dose->end rect_node_slow_infusion->end rect_node_improve_handling->end

Caption: Troubleshooting flowchart for managing reflex tachycardia.

References

Improving the dissolution rate of Lercanidipine using solid dispersion techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the dissolution rate of Lercanidipine using solid dispersion techniques. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and characterization of this compound solid dispersions.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Yield of Solid Dispersion - Incomplete solvent evaporation. - Loss of material during transfer and scraping. - Sublimation of the drug at high temperatures (fusion method).- Extend the drying time or apply a higher vacuum for complete solvent removal.[1] - Use a spatula with a flexible blade to maximize recovery from the flask. - For the fusion method, ensure the temperature is just above the carrier's melting point and not excessively high.
Poor Drug Content Uniformity - Inhomogeneous mixing of drug and carrier. - Precipitation of the drug before the carrier solidifies. - Insufficient stirring or sonication during preparation.- Ensure the drug and carrier are fully dissolved in the solvent before evaporation. - Rapidly cool the molten mixture in an ice bath to ensure simultaneous solidification.[2] - Increase the stirring time or use a sonicator to achieve a homogeneous solution.[2]
No Significant Improvement in Dissolution Rate - Crystalline drug is still present in the solid dispersion. - Inappropriate drug-to-carrier ratio. - The chosen carrier is not optimal for this compound.- Confirm the amorphous state of the drug using DSC and XRD analysis. If crystalline peaks are present, the preparation method needs optimization.[1] - Experiment with higher carrier ratios (e.g., 1:5, 1:10) as higher carrier concentrations often lead to better dissolution.[1] - Test different hydrophilic carriers such as PVP K-30, Soluplus, or a combination of polymers.[3][4]
Solid Dispersion is Sticky or Gummy - Residual solvent. - Hygroscopic nature of the carrier. - Low glass transition temperature (Tg) of the formulation.- Dry the solid dispersion for a longer duration under vacuum at a slightly elevated temperature (e.g., 40°C).[1] - Store the prepared solid dispersions in a desiccator to protect from moisture.[2] - Consider incorporating a carrier with a higher Tg.
FTIR Spectra Shows Unexpected Peaks - Chemical interaction or degradation of the drug or carrier.- This could indicate an incompatibility between the drug and the carrier. While some peak shifts are expected due to changes in the physical state, the appearance of new peaks suggests a chemical reaction.[2] Re-evaluate carrier selection.
DSC Thermogram Shows a Drug Melting Peak - The drug has not been converted to an amorphous state and exists in its crystalline form within the dispersion.- The preparation method was not effective. Consider a faster solvent evaporation rate or a more rapid cooling process for the fusion method.[1][2] - Increase the proportion of the carrier relative to the drug.

Frequently Asked Questions (FAQs)

Preparation and Formulation

Q1: What are the most common methods for preparing this compound solid dispersions?

A1: The most frequently cited methods are solvent evaporation, fusion (or melting), and spray drying.[1][2][4] The solvent evaporation technique is widely used and involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by the removal of the solvent.[1][3] The fusion method involves melting a carrier and then incorporating the drug, followed by rapid cooling.[2]

Q2: Which carriers are most effective for enhancing the dissolution of this compound?

A2: Several hydrophilic carriers have been shown to be effective. Polyethylene Glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K-30, β-cyclodextrin, Kolliwax GMS, and Gelucire 44/14 have all been successfully used to improve the dissolution rate of this compound.[1][3][4][5] The choice of carrier can depend on the desired release profile and the preparation method.

Q3: What drug-to-carrier ratio should I start with?

A3: It is common to start with a 1:1 ratio and then increase the proportion of the carrier. Studies have shown that higher drug-to-carrier ratios, such as 1:5, 1:6, and even 1:10, often result in a more significant improvement in dissolution.[1][2] For example, a solid dispersion with a this compound HCl to PEG 6000 ratio of 1:10 showed the highest drug release.[1]

Characterization and Analysis

Q4: How can I confirm that I have successfully formed an amorphous solid dispersion?

A4: The conversion from a crystalline to an amorphous state can be confirmed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). In the DSC thermogram of a successful solid dispersion, the endothermic peak corresponding to the melting point of the crystalline drug should be absent.[1][5] Similarly, the XRD pattern of an amorphous solid dispersion will not show the characteristic sharp peaks of the crystalline drug.[1]

Q5: What do FTIR results tell me about my solid dispersion?

A5: Fourier-Transform Infrared Spectroscopy (FTIR) is used to investigate possible chemical interactions between the drug and the carrier. The absence of new peaks in the solid dispersion's spectrum, compared to the spectra of the individual components, suggests that there are no significant chemical interactions and that the drug is stable within the formulation.[1][2]

Q6: What dissolution media should be used for in-vitro testing of this compound solid dispersions?

A6: Given that this compound HCl's solubility is pH-dependent, dissolution testing is often performed in acidic media to simulate gastric conditions. A common medium is 0.1 N HCl.[2][6] Some studies also use phosphate buffers at different pH values (e.g., pH 6.8) to assess performance in intestinal conditions.[1]

Data Summary Tables

Table 1: Dissolution Enhancement of this compound Solid Dispersions

CarrierPreparation MethodDrug:Carrier RatioDissolution after 60 min (%)Fold Increase in Dissolution vs. Pure DrugReference
PEG 6000Solvent Evaporation1:1~40%~1.1x[2]
PEG 6000Solvent Evaporation1:585.25%~2.3x[1]
PEG 6000Solvent Evaporation1:693.7%~2.5x[2]
PEG 6000Solvent Evaporation1:10100.2%~2.7x[1]
PEG 6000Fusion Method1:657%~1.5x[2]
PVP K-30Spray Drying1:3>90% (in 30 min)Not specified[4]
β-cyclodextrin & PVPSolvent Evaporation1:3:298.37% (in 30 min)~2.6x (vs. pure drug in 60 min)[5]
Kolliwax GMS & Gelucire 44/14 (+SLS)Solvent Evaporation1:3 (drug to polymer mix)99.08% (in 90 min)Not specified[3]
Poloxamer 188 & AerosilHot Melt1:4:292.56%~2.5x[7]
Pure this compound--~37%-[2]

Table 2: Solubility Enhancement of this compound Solid Dispersions

Carrier(s)Drug:Carrier RatioSolvent/MediumSolubility (mg/mL)Fold Increase in SolubilityReference
Kolliwax GMS & Gelucire 44/14 (+SLS)1:3 (drug to polymer mix)Not specified0.7226~14x[3]
Pure this compound-Not specified0.0516-[3]

Detailed Experimental Protocols

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation
  • Dissolution: Accurately weigh the desired amounts of this compound HCl and a hydrophilic carrier (e.g., PEG 6000) to achieve the target drug-to-carrier ratio (e.g., 1:10).[1] Dissolve both components in a suitable solvent, such as ethanol, in a round-bottom flask.[1][2]

  • Homogenization: Stir the solution thoroughly using a magnetic stirrer or sonicate for a sufficient time to ensure a homogeneous solution.[2]

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).[1][2]

  • Drying: Once a solid mass is formed, transfer it to an oven and dry at 40°C for 24 hours to ensure complete removal of the residual solvent.[1]

  • Sieving and Storage: Pulverize the dried mass using a mortar and pestle, and then pass it through a sieve (#100) to obtain a uniform particle size.[2] Store the resulting powder in a desiccator until further analysis.[2]

Protocol 2: Preparation of Solid Dispersion by Fusion (Melting) Method
  • Melting the Carrier: Place the accurately weighed amount of the carrier (e.g., PEG 6000) in a porcelain dish and heat it on a hot plate or in a water bath until it melts completely (e.g., ~60°C for PEG 6000).[2]

  • Drug Incorporation: Add the accurately weighed this compound HCl to the molten carrier.

  • Homogenization: Stir the mixture continuously until a homogeneous melt is obtained.

  • Cooling: Immediately transfer the dish to an ice bath and allow the melt to solidify rapidly.[2]

  • Sieving and Storage: Once solidified, crush the mass using a mortar and pestle. Pass the resulting powder through a sieve and store it in a desiccator.[2]

Protocol 3: In-Vitro Dissolution Study
  • Apparatus Setup: Use a USP Dissolution Apparatus II (Paddle type).[2] Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle rotation speed to 50 or 100 rpm.[2][6]

  • Dissolution Medium: Fill the dissolution vessels with 900 mL of 0.1 N HCl.[2][6]

  • Sample Introduction: Introduce a quantity of the solid dispersion equivalent to a specific dose of this compound (e.g., 10 mg) into each vessel.[2]

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the medium (e.g., 5 mL).[2] Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.[2]

  • Analysis: Filter the collected samples through a 0.45 µm membrane filter.[1] Analyze the filtrate for this compound content using a UV-Vis spectrophotometer at the appropriate wavelength (e.g., 236-241.5 nm).[1][2]

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

Caption: Experimental workflow for preparing and characterizing this compound solid dispersions.

troubleshooting_tree start Low Dissolution Rate? check_amorph Check Amorphous State (DSC/XRD) start->check_amorph crystalline_peaks Crystalline Peaks Present? check_amorph->crystalline_peaks no_peaks Fully Amorphous crystalline_peaks->no_peaks No optimize_prep Optimize Preparation: - Faster cooling/evaporation crystalline_peaks->optimize_prep Yes check_ratio Evaluate Drug:Carrier Ratio no_peaks->check_ratio increase_carrier Increase Carrier Ratio (e.g., 1:5, 1:10) low_ratio Ratio too low? check_ratio->low_ratio low_ratio->increase_carrier Yes change_carrier Consider Different Carrier (e.g., PVP, Soluplus) low_ratio->change_carrier No

Caption: Troubleshooting decision tree for low dissolution rates in this compound experiments.

References

Technical Support Center: Optimizing Compression Coating for Controlled Release of Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of compression coating for the controlled release of Lercanidipine.

Troubleshooting Guides

Issue 1: Premature Drug Release or Failure to Achieve Desired Lag Time

Question: My compression-coated this compound tablets are releasing the drug too early and not showing the expected lag time. What are the potential causes and how can I troubleshoot this?

Answer:

Premature drug release is a common issue in the development of controlled-release formulations. The lag time before drug release in compression-coated tablets is primarily controlled by the outer coating layer. Here are several factors that could be contributing to this issue and potential solutions:

  • Inadequate Coating Thickness or Weight: The thickness of the compression coat is directly proportional to the lag time. A thinner coat will erode or allow diffusion of the dissolution media more quickly, leading to premature drug release.

    • Solution: Increase the weight of the coating material. It has been demonstrated that increasing the coat weight can prolong the lag time.

  • High Porosity of the Coating Layer: If the coating material is not compressed adequately, it can result in a porous matrix that allows for rapid penetration of the dissolution medium, leading to premature swelling, erosion, and drug release.

    • Solution: Optimize the compression force. An increase in compression force generally leads to a decrease in porosity and can prolong the lag time. However, excessive force can sometimes cause capping or lamination of the tablet.[1][2]

  • Inappropriate Polymer Selection or Concentration: The type and concentration of the polymer used in the compression coat are critical for controlling the release. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and Polyethylene Oxide (PEO) are often used.[3][4]

    • Solution:

      • Increase the concentration of the release-controlling polymer in the coating formulation.

      • Consider using a higher viscosity grade of the polymer (e.g., HPMC K15M instead of K4M) to form a stronger gel barrier.[4]

      • A combination of polymers can also be used to modulate the release profile.[5]

  • Core Tablet Formulation: The properties of the inner core tablet can also influence the overall release profile. A highly soluble or rapidly disintegrating core can exert pressure on the coating, leading to premature rupture.

    • Solution: While the core is typically an immediate-release formulation, ensure its disintegration properties are not excessively rapid to the point of compromising the integrity of the coating layer during the lag phase.

Issue 2: Incomplete or Slow Drug Release After the Lag Time

Question: My this compound tablets show a good lag time, but the subsequent drug release is very slow and incomplete. What could be the cause and how can I fix it?

Answer:

Achieving a complete and controlled release after the desired lag time is crucial for therapeutic efficacy. Several factors can contribute to slow or incomplete drug release:

  • Poor Solubility of this compound: this compound HCl is a BCS Class II drug with low solubility and high permeability.[6][7][8] Its poor solubility is a major reason for incomplete drug release.

    • Solution:

      • Incorporate a solubilizing agent in the dissolution medium, such as Sodium Lauryl Sulphate (SLS), to maintain sink conditions.[3] Studies have used 0.1 N HCl containing 2% SLS for in-vitro release studies.[3]

      • Enhance the solubility of this compound in the core tablet formulation. This can be achieved through techniques like solid dispersion with polymers such as PVP K30 or Gelucire 50/13.[9][10][11][12]

  • High Polymer Concentration or Viscosity in the Coating: While a high concentration or viscosity of the polymer in the coating is good for achieving a lag time, it can sometimes form a very strong gel barrier that impedes drug diffusion after the lag phase.

    • Solution:

      • Optimize the polymer concentration. A lower concentration might be sufficient to achieve the desired lag time while allowing for more complete release.

      • Use a blend of high and low viscosity grade polymers to modulate the gel strength.

  • High Compression Force: Excessive compression force can lead to a very dense and non-porous coating matrix, which can significantly slow down the drug release rate.[1][2]

    • Solution: Reduce the compression force to an optimal level that ensures tablet integrity without overly hindering drug release.

  • Interaction Between Drug and Coating Excipients: There could be potential interactions between this compound and the excipients in the coating layer that affect its release.

    • Solution: Conduct compatibility studies (e.g., using FTIR and DSC) to ensure there are no significant interactions between the drug and the coating polymers.[13][14]

Issue 3: High Variability in Drug Release Profiles Between Batches

Question: I am observing significant batch-to-batch variability in the dissolution profiles of my compression-coated this compound tablets. What are the likely causes and how can I improve consistency?

Answer:

Batch-to-batch variability is a common challenge in pharmaceutical manufacturing. For compression-coated tablets, the following factors are often the culprits:

  • Inconsistent Core Tablet Placement: The centering of the core tablet within the die before the final compression is critical. Off-center placement can lead to variations in coating thickness around the core, resulting in inconsistent release profiles.[4]

    • Solution: Ensure the tablet press is properly calibrated and that the core transfer mechanism is functioning optimally. Modern compression coating machines have features to ensure proper core placement.

  • Variations in Raw Material Properties: The properties of the excipients, especially the polymers, can vary between different suppliers or even different lots from the same supplier.

    • Solution: Implement stringent quality control checks for incoming raw materials, including viscosity, particle size, and moisture content of the polymers.

  • Inconsistent Compression Force: Fluctuations in the compression force during a production run or between different batches can lead to variability in tablet hardness, porosity, and consequently, drug release.

    • Solution: Regularly monitor and control the compression force during the tableting process.

  • Segregation of the Coating Blend: If the coating powder blend is not uniform, it can lead to variations in the composition of the coating layer applied to the tablets.

    • Solution: Ensure proper blending of the coating materials. The use of a suitable glidant can improve flow properties and reduce the risk of segregation.

Frequently Asked Questions (FAQs)

1. What are the critical quality attributes (CQAs) to monitor when developing compression-coated this compound tablets? The CQAs for compression-coated this compound tablets include:

  • Lag Time: The time before the drug is released.

  • Drug Release Profile: The rate and extent of drug release after the lag time.

  • Hardness and Friability: To ensure the mechanical integrity of the tablets.[3]

  • Weight Variation and Content Uniformity: To ensure dose accuracy.[4]

  • Floating or Buoyancy (if applicable): For gastro-retentive formulations, floating lag time and total floating time are critical.[3]

2. Which polymers are commonly used for the compression coating of this compound? Hydrophilic swellable polymers are commonly used to control the release from compression-coated tablets. Examples include:

  • Polyethylene Oxide (PEO): PEO has been used in the development of gastro-retentive floating pulsatile release tablets of this compound.[3]

  • Hydroxypropyl Methylcellulose (HPMC): Different viscosity grades of HPMC (e.g., K4M, K15M) are widely used to modulate the lag time and release rate.[4]

  • Chitosan: Chitosan has been investigated as a coating material for colon-targeted delivery of this compound.[15]

  • Eudragit Polymers: pH-sensitive polymers like Eudragit L100-55 can be used in combination with other polymers for pH-dependent release.[5]

3. How can I improve the poor solubility of this compound in my formulation? this compound's low aqueous solubility can be a significant hurdle.[6] Here are some effective strategies:

  • Solid Dispersion: This technique involves dispersing the drug in a carrier matrix at the molecular level. Polymers like PVP K30 and carriers like Gelucire 44/14 have been shown to enhance the solubility and dissolution of this compound.[9][10][11]

  • Use of Surfactants: Incorporating surfactants like Sodium Lauryl Sulphate (SLS) in the formulation or the dissolution medium can improve the wetting and solubilization of the drug.[3][16]

  • Liquisolid Compacts: This is another promising technique to enhance the aqueous solubility of poorly soluble drugs like this compound.[6]

4. What dissolution media and conditions are recommended for in-vitro testing of this compound controlled-release tablets? The choice of dissolution medium is critical, especially for a drug with pH-dependent solubility like this compound.

  • For immediate-release formulations, 0.1 N HCl has been found to be a suitable medium.[8][17]

  • For controlled-release and gastro-retentive formulations, a common approach is to use 900 mL of 0.1 N HCl (pH 1.2) containing 2% SLS, with a USP Type II (paddle) apparatus at 75 rpm and a temperature of 37 ± 0.5°C.[3]

  • For colon-targeted formulations, a sequential pH change in the dissolution media (e.g., 2 hours in pH 1.2, followed by pH 6.8 or 7.4) is used to simulate the transit through the gastrointestinal tract.[15]

5. How does compression force affect the release of this compound from compression-coated tablets? Compression force is a critical process parameter that influences the physical properties of the tablet and, consequently, the drug release profile.

  • Increased Hardness and Reduced Porosity: Generally, an increase in compression force leads to an increase in tablet hardness and a reduction in the porosity of the coating layer.[1][2]

  • Longer Lag Time and Slower Release: The reduced porosity can restrict the penetration of the dissolution medium, resulting in a longer lag time and a slower drug release rate.

  • Potential for Tablet Defects: It is important to optimize the compression force, as excessive force can lead to problems like capping, lamination, or even altered drug release due to changes in the polymer matrix.

Data Presentation

Table 1: Physicochemical Characteristics of this compound Core and Compression-Coated Tablets

ParameterCore TabletCompression-Coated Tablet
Diameter (mm) 5.03 ± 0.002 to 5.30 ± 0.0111.05 ± 0.03
Thickness (mm) 2.26 ± 0.06 to 3.35 ± 0.024.19 ± 0.05
Hardness (N) 103.9 ± 2.385.9 to 6.3 kg/cm ²
Friability (%) < 1%< 1%
Weight Variation Within official limitsWithin official limits
Data compiled from multiple sources for illustrative purposes.[3][18][19]

Table 2: Example Formulations for this compound Compression-Coated Tablets

ComponentFunctionExample Concentration Range (% w/w)
Core Tablet
This compound HClActive Pharmaceutical Ingredient5-10
Microcrystalline CelluloseDiluent/Binder40-60
Croscarmellose SodiumSuperdisintegrant2-5
PVP K30Binder1-3
Magnesium StearateLubricant0.5-1
Compression Coat
Polyethylene Oxide (PEO)Release-Controlling Polymer15-25
HPMC K15MRelease-Controlling Polymer20-40
Sodium BicarbonateGas-Forming Agent (for floating)15-25
LactoseDiluent30-50
Magnesium StearateLubricant0.5-1
TalcGlidant1-2
This table represents a generalized composition based on literature.[3][4][16]

Experimental Protocols

1. Preparation of this compound HCl Immediate Release Core Tablets

  • Sieving: Sieve this compound HCl, diluents (e.g., lactose), superdisintegrants (e.g., sodium starch glycolate), and binder (e.g., PVP K30) through a #44 sieve to break any lumps.[3]

  • Blending: Mix the sieved ingredients thoroughly in a blender for 15-20 minutes.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., talc) to the blend and mix for another 5 minutes.

  • Compression: Compress the final blend into core tablets using a rotary tablet press.

2. Compression Coating of the Core Tablets

  • Preparation of Coating Blend: Sieve the coating materials, including the release-controlling polymer (e.g., PEO), diluent (e.g., lactose), and any other functional excipients (e.g., sodium bicarbonate for buoyancy), through a #44 sieve.[3]

  • Blending and Lubrication: Mix the sieved coating materials, and then add the lubricant and glidant, followed by a final mixing step.

  • Compression Coating Process: a. Fill half of the coating mixture into the die cavity. b. Carefully place the core tablet in the center of the die. c. Fill the remaining half of the coating mixture on top of the core tablet. d. Compress the entire system using a rotary compression machine to form the final compression-coated tablet.[3]

3. In-Vitro Dissolution Study

  • Apparatus: Use a USP Dissolution Testing Apparatus, Type II (paddle method).[3]

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) containing 2% SLS.[3]

  • Temperature: Maintain the temperature at 37 ± 0.5°C.[3]

  • Agitation Speed: Set the paddle speed to 75 rpm.[3]

  • Sampling: Withdraw samples (e.g., 1 mL) at predetermined time intervals (e.g., every hour for 12 hours).[3]

  • Sample Replacement: Replace the withdrawn volume with an equal volume of fresh dissolution medium to maintain sink conditions.[3]

  • Analysis: Filter the samples and analyze the concentration of this compound HCl using a validated analytical method, such as HPLC.[3]

Visualizations

Experimental_Workflow cluster_core_prep Core Tablet Preparation cluster_coat_prep Coating Material Preparation cluster_compression_coating Compression Coating Process cluster_evaluation Tablet Evaluation core_sieve Sieving of Core Ingredients core_blend Blending core_sieve->core_blend core_lubricate Lubrication core_blend->core_lubricate core_compress Compression of Core Tablets core_lubricate->core_compress place_core Place Core Tablet core_compress->place_core coat_sieve Sieving of Coating Materials coat_blend Blending coat_sieve->coat_blend coat_lubricate Lubrication coat_blend->coat_lubricate fill_half Fill Half Coating coat_lubricate->fill_half fill_half->place_core fill_rest Fill Remaining Coating place_core->fill_rest final_compress Final Compression fill_rest->final_compress phys_char Physicochemical Characterization final_compress->phys_char dissolution In-Vitro Dissolution Testing final_compress->dissolution

Caption: Experimental workflow for preparing and evaluating compression-coated this compound tablets.

Troubleshooting_Logic start Unsatisfactory Dissolution Profile premature_release Premature Release / No Lag Time start->premature_release Issue incomplete_release Incomplete / Slow Release start->incomplete_release Issue cause1 Inadequate Coat Thickness/Weight premature_release->cause1 Potential Cause cause2 High Coating Porosity premature_release->cause2 Potential Cause cause3 Inappropriate Polymer (Type/Conc.) premature_release->cause3 Potential Cause cause4 Poor Drug Solubility incomplete_release->cause4 Potential Cause cause5 Excessive Polymer Conc. / Viscosity incomplete_release->cause5 Potential Cause cause6 High Compression Force incomplete_release->cause6 Potential Cause sol1 Increase Coat Weight cause1->sol1 Solution sol2 Optimize Compression Force cause2->sol2 Solution sol3 Increase Polymer Conc. / Viscosity cause3->sol3 Solution sol4 Enhance Solubility (e.g., Solid Dispersion) cause4->sol4 Solution sol5 Optimize Polymer Conc. / Viscosity cause5->sol5 Solution sol6 Reduce Compression Force cause6->sol6 Solution

Caption: Troubleshooting logic for common issues in this compound controlled release formulation.

References

Technical Support Center: Enhancing Lercanidipine's Cellular Uptake by Mitigating P-glycoprotein Efflux

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the role of P-glycoprotein (P-gp) in the cellular transport of Lercanidipine. Our goal is to help you design, execute, and interpret experiments aimed at improving this compound's cellular uptake by inhibiting P-gp-mediated efflux.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments. Each problem is followed by potential causes and recommended solutions.

Problem 1: High variability in this compound uptake measurements between replicate wells.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding and visually inspect plates for even cell distribution.
Edge Effects in Multi-well Plates Avoid using the outermost wells of the plate as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Inaccurate Pipetting of this compound or Inhibitors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
Cell Monolayer Disruption Be gentle when adding and removing solutions to avoid detaching cells. This is particularly crucial for assays using polarized cell monolayers like Caco-2.

Problem 2: No significant increase in this compound uptake in the presence of a known P-gp inhibitor (e.g., Verapamil).

Potential CauseRecommended Solution
This compound is not a P-gp Substrate This is a valid experimental outcome. To confirm, perform a bidirectional transport assay. A P-gp substrate will show significantly higher transport in the basolateral-to-apical direction compared to the apical-to-basolateral direction.[1]
P-gp Inhibitor Inactivity Test the inhibitor with a known P-gp substrate (e.g., Rhodamine 123 or Digoxin) to confirm its activity in your cell system.[1][2]
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of the P-gp inhibitor.
Low P-gp Expression in Cell Line Verify the P-gp expression level in your cell line using Western blotting or qPCR. Consider using a cell line known to overexpress P-gp, such as MDCKII-MDR1 or specific drug-resistant cancer cell lines.[3]
This compound's High Passive Permeability If this compound has very high passive permeability, the contribution of P-gp efflux to its overall transport may be minimal and difficult to inhibit.[4]

Problem 3: The positive control P-gp substrate (e.g., Rhodamine 123) shows low efflux.

Potential CauseRecommended Solution
Low P-gp Expression or Function Culture conditions can affect P-gp expression. Ensure cells are not passaged too many times and are cultured under recommended conditions.
Cell Monolayer Integrity Issues Measure the transepithelial electrical resistance (TEER) of your cell monolayers to ensure they are confluent and have tight junctions.[1]
Incorrect Assay Buffer Composition Ensure the pH and composition of your assay buffer are optimal for P-gp function. The pH should typically be around 7.4.[1]

Frequently Asked Questions (FAQs)

Q1: How can I determine if this compound is a substrate of P-glycoprotein?

A1: The most definitive method is a bidirectional transport assay using a polarized cell line (e.g., Caco-2, MDCKII-MDR1).[1] You will measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A permeability / A-B permeability) significantly greater than 2 is a strong indicator that this compound is a P-gp substrate.

Q2: What are some suitable positive and negative controls for my P-gp inhibition experiments?

A2:

  • Positive Control Substrate: A well-characterized P-gp substrate like Digoxin, Rhodamine 123, or Calcein-AM should be used to validate your assay system.[1][2]

  • Positive Control Inhibitor: A potent P-gp inhibitor such as Verapamil or Elacridar (GF120918) should be used to confirm that P-gp can be inhibited in your experimental setup.[5][6]

  • Negative Control Compound: A compound with low permeability that is not a P-gp substrate (e.g., mannitol) can be used to assess the integrity of the cell monolayer.

Q3: What cell lines are recommended for studying P-gp-mediated efflux?

A3:

  • Caco-2: A human colon adenocarcinoma cell line that spontaneously differentiates into polarized epithelial cells with well-defined tight junctions and expresses P-gp.

  • MDCKII-MDR1: A Madin-Darby canine kidney cell line genetically engineered to overexpress human P-gp (MDR1). This is often preferred for its high and consistent P-gp expression.[3]

  • Drug-Resistant Cancer Cell Lines: Cell lines such as KB-V1 or A549/ADR that have developed multidrug resistance often exhibit high levels of P-gp.[3]

Q4: How should I analyze and present my data from P-gp inhibition studies?

A4: Quantitative data should be summarized in tables. For dose-response experiments, calculate the IC50 value of the P-gp inhibitor. The IC50 is the concentration of the inhibitor that reduces the P-gp-mediated efflux of the substrate by 50%.[7]

Example Data Tables

Table 1: Bidirectional Permeability of this compound

DirectionApparent Permeability (Papp, cm/s)
Apical to Basolateral (A-B)Experimental Value
Basolateral to Apical (B-A)Experimental Value
Efflux Ratio (B-A / A-B) Calculated Value

Table 2: Effect of P-gp Inhibitors on this compound Accumulation

P-gp InhibitorConcentration (µM)Intracellular this compound Concentration (ng/mg protein)Fold Increase in Accumulation
Vehicle Control-Experimental Value1.0
Verapamil50Experimental ValueCalculated Value
Test Inhibitor 110Experimental ValueCalculated Value
Test Inhibitor 210Experimental ValueCalculated Value

Experimental Protocols

Bidirectional Transport Assay

This protocol is designed to determine if this compound is a P-gp substrate.

Methodology:

  • Cell Culture: Seed Caco-2 or MDCKII-MDR1 cells on transwell inserts and culture until a confluent monolayer is formed.

  • Monolayer Integrity: Measure the TEER to confirm monolayer integrity.

  • Assay Initiation:

    • For A-B transport, add this compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For B-A transport, add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the receiver chamber and replace with fresh transport buffer.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability (Papp) for both directions.

  • Efflux Ratio: Determine the efflux ratio by dividing the B-A Papp by the A-B Papp.

Calcein-AM Efflux Assay

This is a fluorescence-based assay to screen for P-gp inhibitors.[2]

Methodology:

  • Cell Seeding: Seed P-gp-overexpressing cells in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of your test compounds (potential P-gp inhibitors) and a positive control inhibitor (e.g., Verapamil).

  • Substrate Addition: Add the P-gp substrate Calcein-AM to each well.

  • Incubation: Incubate at 37°C for a specified time in the dark.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~517 nm).[2] Increased fluorescence indicates inhibition of P-gp-mediated efflux of Calcein-AM.

Cellular Uptake Assay

This protocol measures the intracellular accumulation of this compound.[8]

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-incubation with Inhibitor: Incubate the cells with a P-gp inhibitor or vehicle control for 30 minutes.

  • This compound Addition: Add radiolabeled or non-labeled this compound to the wells.

  • Incubation: Incubate for a predetermined time.

  • Washing: Stop the uptake by washing the cells multiple times with ice-cold PBS to remove extracellular this compound.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification:

    • If using radiolabeled this compound, measure the radioactivity in the cell lysate using a scintillation counter.

    • If using non-labeled this compound, quantify its concentration using LC-MS/MS.

  • Data Normalization: Normalize the amount of intracellular this compound to the total protein content in each well.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Is this compound a P-gp Substrate? cluster_phase2 Phase 2: Screening for P-gp Inhibitors cluster_phase3 Phase 3: Quantifying Improved this compound Uptake P1_Step1 Culture Caco-2 or MDCKII-MDR1 cells on Transwell inserts P1_Step2 Perform Bidirectional Transport Assay with this compound P1_Step1->P1_Step2 P1_Step3 Calculate Efflux Ratio (B-A / A-B) P1_Step2->P1_Step3 P1_Decision Efflux Ratio > 2? P1_Step3->P1_Decision P2_Step1 Perform Calcein-AM Efflux Assay with Test Compounds P1_Decision->P2_Step1 Yes P3_Step1 Perform Cellular Uptake Assay with this compound P1_Decision->P3_Step1 Yes P2_Step2 Identify Compounds that Increase Intracellular Fluorescence P2_Step1->P2_Step2 P3_Step2 Measure Intracellular this compound with and without Inhibitor P3_Step1->P3_Step2 P3_Step3 Calculate Fold Increase in this compound Accumulation P3_Step2->P3_Step3

Caption: Workflow for investigating and mitigating P-gp mediated this compound efflux.

signaling_pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Lerca_extra Extracellular this compound Pgp->Lerca_extra Efflux ADP ADP + Pi Pgp->ADP Lerca_intra Intracellular this compound Lerca_extra->Lerca_intra Passive Diffusion Lerca_intra->Pgp Inhibitor P-gp Inhibitor Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp

Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.

References

Validation & Comparative

Lercanidipine vs. Amlodipine: A Comparative Review of Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the molecular mechanisms of two prominent dihydropyridine calcium channel blockers, Lercanidipine and Amlodipine. Both are widely prescribed for the management of hypertension, but their distinct molecular properties lead to differences in their clinical profiles. This review synthesizes experimental data to objectively compare their performance and provides detailed methodologies for key experimental assessments.

Core Molecular Mechanisms of Action

This compound and Amlodipine belong to the dihydropyridine class of calcium channel blockers (CCBs).[1] Their primary therapeutic effect is the reduction of blood pressure, achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells.[2][3] This inhibition leads to vasodilation and a decrease in peripheral vascular resistance.[2][3] Both drugs target L-type voltage-gated calcium channels (CaV1.2), which are crucial for regulating vascular tone.[4] By binding to these channels, they stabilize them in a closed or inactivated state, preventing the influx of Ca²⁺ that triggers muscle contraction.[4]

While both drugs share this fundamental mechanism, their differing physicochemical properties, particularly lipophilicity, result in distinct pharmacokinetic and pharmacodynamic profiles. This compound is significantly more lipophilic than Amlodipine.[2][5] This high lipophilicity allows this compound to accumulate in the lipid membranes of vascular smooth muscle cells, leading to a slower onset and a longer duration of action.[2][4][5] This sustained effect allows for once-daily dosing and may contribute to a lower incidence of reflex tachycardia, a common side effect with some vasodilators.[2][5]

Amlodipine also has a long half-life, allowing for once-daily dosing, but its mechanism for this is different.[6] It has a slower rate of dissociation from its binding site on the calcium channel.[7]

Comparative Data Presentation

The following tables summarize key quantitative data comparing this compound and Amlodipine.

Table 1: Pharmacokinetic Properties

ParameterThis compoundAmlodipine
Bioavailability Low and variable64% to 90%[6]
Time to Peak Plasma Concentration 1.5 - 3 hours6 - 12 hours[6]
Plasma Half-life 8 - 10 hours[5]30 - 50 hours[6]
Protein Binding >98%~97.5%
Metabolism Extensively by CYP3A4[5]Extensively by the liver[3]
Excretion Approx. 50% in urine and 50% in feces[5]Primarily as metabolites in urine

Table 2: Clinical Efficacy in Hypertension

Study / ParameterThis compoundAmlodipine
Raparti et al. (2016)
Baseline SBP/DBP (mmHg)Not specifiedNot specified
Reduction in SBP/DBP (mmHg)No statistical difference from Amlodipine[8]No statistical difference from this compound[8]
TOLERANCE Study
Achieved BP (mmHg)142.3/82[9]143.6/83[9]
Blood Pressure Control Rate46%[9]34%[9]
Acosta et al. (2014)
Baseline SBP/DBP (mmHg)168.9 ± 21.6 / 96.2 ± 13.6[10]167.1 ± 19.9 / 97.8 ± 14.5[10]
Reduction in SBP/DBP (mmHg)21.8 / 9.1[10]23.8 / 15.0[10]

Table 3: Comparative Incidence of Key Side Effects

Side EffectThis compoundAmlodipine
Pedal Edema Significantly lower incidence[8][11][12]Higher incidence[8][11][12]
Headache Can occurCan occur[3]
Flushing Can occurCan occur[3]
Dizziness Can occurCan occur[3]
Palpitations Can occurCan occur[3]

Experimental Protocols

Calcium Channel Binding Assay

Objective: To determine the binding affinity of this compound and Amlodipine to L-type calcium channels.

Methodology:

  • Membrane Preparation:

    • Isolate vascular smooth muscle cells from a suitable source (e.g., rat aorta).

    • Homogenize the tissue in a buffered solution and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove interfering substances.

    • Resuspend the final membrane preparation in a binding buffer.

  • Binding Assay:

    • Incubate the membrane preparation with a radiolabeled dihydropyridine ligand (e.g., [³H]nitrendipine) of known concentration.

    • Add increasing concentrations of the unlabeled competitor drug (this compound or Amlodipine).

    • Allow the mixture to incubate to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the competitor drug concentration.

    • Calculate the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

    • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Assessment of Vascular Smooth Muscle Relaxation

Objective: To evaluate the vasodilatory effects of this compound and Amlodipine on isolated arterial rings.

Methodology:

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., rat or rabbit) and dissect the thoracic aorta.

    • Cut the aorta into rings of approximately 2-3 mm in width.

    • Suspend the arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with a gas mixture (95% O₂, 5% CO₂).

  • Isometric Tension Recording:

    • Connect one end of the arterial ring to a fixed support and the other end to an isometric force transducer.

    • Apply a resting tension to the rings and allow them to equilibrate.

    • Induce a sustained contraction in the rings using a vasoconstrictor agent (e.g., phenylephrine or high potassium solution).

  • Drug Application:

    • Once a stable contraction is achieved, add cumulative concentrations of this compound or Amlodipine to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curves for each drug.

    • Calculate the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation).

Visualizations of Molecular Mechanisms and Experimental Workflows

molecular_mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drugs Dihydropyridine CCBs Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Contraction Vascular Smooth Muscle Contraction Ca_int->Contraction Triggers This compound This compound This compound->L_type_channel Blockade Amlodipine Amlodipine Amlodipine->L_type_channel Blockade

Caption: Molecular mechanism of this compound and Amlodipine.

experimental_workflow cluster_binding_assay Calcium Channel Binding Assay cluster_relaxation_assay Vascular Smooth Muscle Relaxation Assay Membrane_Prep 1. Membrane Preparation Binding 2. Radioligand Binding Membrane_Prep->Binding Separation 3. Separation of Bound/Free Ligand Binding->Separation Measurement 4. Radioactivity Measurement Separation->Measurement Analysis_Binding 5. Data Analysis (IC₅₀, Ki) Measurement->Analysis_Binding Tissue_Prep 1. Arterial Ring Preparation Tension_Recording 2. Isometric Tension Recording Tissue_Prep->Tension_Recording Contraction_Induction 3. Induction of Contraction Tension_Recording->Contraction_Induction Drug_Application 4. Application of CCBs Contraction_Induction->Drug_Application Analysis_Relaxation 5. Data Analysis (EC₅₀) Drug_Application->Analysis_Relaxation

Caption: Experimental workflows for assessing CCB activity.

References

Head-to-head comparison of Lercanidipine, lacidipine, and manidipine in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of three third-generation dihydropyridine calcium channel blockers: lercanidipine, lacidipine, and manidipine. The following sections detail their effects on vascular reactivity, cardiac hypertrophy, and renal protection in various preclinical models, supported by experimental data and detailed methodologies.

Executive Summary

This compound, lacidipine, and manidipine are potent antihypertensive agents with distinct ancillary properties that contribute to their organ-protective effects. Preclinical evidence suggests that all three drugs effectively lower blood pressure. Their primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation. Notably, this compound and manidipine also exhibit an inhibitory effect on T-type calcium channels, which is believed to contribute to their enhanced renal-protective effects by dilating both afferent and efferent glomerular arterioles. Lacidipine, while primarily an L-type channel blocker, has demonstrated efficacy in reducing cardiac hypertrophy. Direct head-to-head comparisons in the same preclinical model are limited, necessitating a careful interpretation of the available data.

Data Presentation

Table 1: Vasorelaxant Effects and Vasoselectivity
DrugPreclinical ModelTissueParameterValueReference
This compound Isolated RabbitAortaIC50 (4h incubation)0.29 nM[1]
Isolated RabbitHeart VentricleIC50 (4h incubation)212 nM[1]
--Vasoselectivity Index 730 [1]
Lacidipine Isolated RabbitAortaIC50 (4h incubation)0.87 nM[1]
Isolated RabbitHeart VentricleIC50 (4h incubation)168 nM[1]
--Vasoselectivity Index 193 [1]
Manidipine Spontaneously Hypertensive Rats (SHR)Afferent Arteriole% Change in Lumen Area vs. Untreated SHR+38.6%[2]
Spontaneously Hypertensive Rats (SHR)Efferent Arteriole% Change in Lumen Area vs. Untreated SHR+25.0%[2]

Note: A higher vasoselectivity index indicates a greater preference for vascular tissue over cardiac tissue.

Table 2: Effects on Cardiac Hypertrophy
DrugPreclinical ModelKey FindingReference
This compound Angiotensin II-infused ratsAttenuated cardiomyocyte hypertrophy[3]
Lacidipine Spontaneously Hypertensive Rats (SHR)Prevented ventricle hypertrophy and cardiac preproET-1-mRNA expression[4]
Manidipine DOCA/salt hypertensive ratsReduced left ventricular weight and improved impaired coronary circulation[5]
Table 3: Renal Protective Effects
DrugPreclinical ModelKey FindingReference
This compound Spontaneously Hypertensive Rats (SHR)Dilated both afferent and efferent arterioles, reducing intraglomerular pressure.[2][6][2][6]
Nephrectomized SHRReduced proteinuria and ameliorated histopathological changes.
Lacidipine -Primarily dilates afferent arterioles.[2][2]
Manidipine Spontaneously Hypertensive Rats (SHR)Dilated both afferent and efferent arterioles.[2][2]

Experimental Protocols

In Vivo Blood Pressure Measurement in Conscious Spontaneously Hypertensive (SHR) Rats

Objective: To assess the antihypertensive efficacy of the compounds.

Methodology:

  • Male SHR rats (14-16 weeks old) are used.

  • A telemetric device or a tail-cuff system is used for blood pressure measurement to minimize stress to the animals.

  • For telemetric monitoring, a pressure-sensing catheter is surgically implanted into the abdominal aorta of the anesthetized rat. After a recovery period of at least one week, baseline blood pressure and heart rate are recorded continuously.

  • For the tail-cuff method, rats are accustomed to the restraining device and tail cuff for several days before the experiment. The tail is placed through an inflatable cuff with a pneumatic pulse sensor. The cuff is inflated and then slowly deflated, and the pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • The test compounds (this compound, Lacidipine, or Manidipine) or vehicle are administered orally at desired doses.

  • Blood pressure and heart rate are monitored at regular intervals for up to 24 hours post-dosing.

Assessment of Vascular Reactivity in Isolated Aortic Rings

Objective: To evaluate the direct vasorelaxant effects of the compounds.

Methodology:

  • Thoracic aortas are excised from euthanized male New Zealand White rabbits.

  • The aortas are cleaned of adhering connective tissue and cut into rings of 3-4 mm in length.

  • The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • The rings are pre-contracted with a submaximal concentration of phenylephrine or potassium chloride.

  • Once a stable contraction is achieved, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (this compound, Lacidipine, or Manidipine).

  • The relaxant response is expressed as a percentage of the pre-contraction. IC50 values (the concentration causing 50% relaxation) are calculated.

Evaluation of Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the effect of the compounds on the development of cardiac hypertrophy.

Methodology:

  • Young male SHR rats (e.g., 6 weeks old) are treated daily with the test compounds or vehicle for a specified period (e.g., 12 weeks).

  • At the end of the treatment period, the rats are euthanized, and their hearts are excised.

  • The atria and major vessels are trimmed away, and the left ventricle (LV) is separated and weighed. The LV weight to body weight ratio is calculated as an index of cardiac hypertrophy.

  • For histological analysis, a portion of the LV is fixed in 10% buffered formalin, embedded in paraffin, and sectioned.

  • Sections are stained with hematoxylin and eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome to evaluate interstitial fibrosis.

  • Cardiomyocyte cross-sectional area is measured using image analysis software.

Assessment of Renal Protection in Hypertensive Rat Models

Objective: To investigate the nephroprotective effects of the compounds.

Methodology:

  • Hypertensive rat models such as the SHR or Dahl salt-sensitive rat are used.

  • Rats are treated with the test compounds or vehicle for a defined duration.

  • Proteinuria Measurement: Rats are housed in metabolic cages for 24-hour urine collection at baseline and at the end of the study. The total protein concentration in the urine is determined using a colorimetric assay (e.g., Bradford or pyrogallol red-molybdate method).

  • Histological Analysis: At the end of the study, kidneys are harvested, fixed, and processed for histology.

  • Paraffin-embedded sections are stained with Periodic acid-Schiff (PAS) to assess glomerular injury (e.g., glomerulosclerosis, mesangial expansion) and H&E for tubular damage.

  • A semi-quantitative scoring system is used to evaluate the severity of renal damage.

Mandatory Visualization

Signaling Pathways

Signaling_Pathways cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Blocks T_type_Ca_Channel T-type Ca2+ Channel This compound->T_type_Ca_Channel Blocks Vasodilation Vasodilation This compound->Vasodilation Renal_Protection Renal Protection This compound->Renal_Protection Lacidipine Lacidipine Lacidipine->L_type_Ca_Channel Blocks Lacidipine->Vasodilation Manidipine Manidipine Manidipine->L_type_Ca_Channel Blocks Manidipine->T_type_Ca_Channel Blocks Manidipine->Vasodilation Manidipine->Renal_Protection Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx T_type_Ca_Channel->Ca_Influx Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction

Caption: Mechanism of action of this compound, Lacidipine, and Manidipine.

Experimental Workflow

Experimental_Workflow cluster_Model Preclinical Model Selection cluster_Treatment Treatment Groups cluster_Endpoints Endpoint Analysis Animal_Model Spontaneously Hypertensive Rats (SHR) Vehicle Vehicle Control Animal_Model->Vehicle Lercanidipine_Group This compound Animal_Model->Lercanidipine_Group Lacidipine_Group Lacidipine Animal_Model->Lacidipine_Group Manidipine_Group Manidipine Animal_Model->Manidipine_Group BP_Measurement Blood Pressure Measurement Vehicle->BP_Measurement Lercanidipine_Group->BP_Measurement Lacidipine_Group->BP_Measurement Manidipine_Group->BP_Measurement Cardiac_Analysis Cardiac Hypertrophy Assessment (LV weight, Histology) BP_Measurement->Cardiac_Analysis Renal_Analysis Renal Protection Assessment (Proteinuria, Histology) Cardiac_Analysis->Renal_Analysis Vascular_Analysis Vascular Reactivity (Aortic Rings) Renal_Analysis->Vascular_Analysis

Caption: General experimental workflow for preclinical comparison.

References

Navigating the Analytical Maze: A Comparative Guide to Validated HPLC Methods for Lercanidipine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical products is paramount. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the simultaneous determination of the antihypertensive drug Lercanidipine and its process-related and degradation impurities. Objective data, detailed experimental protocols, and a clear workflow visualization are presented to aid in the selection and implementation of the most suitable analytical method.

The accurate quantification of a drug substance and its impurities is a critical aspect of drug development and quality control. For this compound, a dihydropyridine calcium-channel blocker, various reversed-phase HPLC (RP-HPLC) methods have been developed and validated to ensure its safety and efficacy. These methods differ in their chromatographic conditions and performance characteristics, offering a range of options for analytical laboratories.

Comparative Analysis of Chromatographic Conditions

The choice of chromatographic conditions is fundamental to achieving adequate separation and resolution of this compound from its impurities. The following table summarizes the key parameters from several validated methods, highlighting the diversity in stationary phases, mobile phase compositions, and detection wavelengths.

Method Stationary Phase (Column) Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Run Time (min)
Method 1 Zorbax SB C18 (250 x 4.6 mm, 5 µm)[1][2]Acetonitrile:Water:Triethylamine (55:44.8:0.2, v/v/v), pH 3.0 with orthophosphoric acid[1][2]1.0[1][2]240[1][2]~12[1][2]
Method 2 Zorbax SB C18 (50 x 4.6 mm, 1.8 µm)[2][3]Gradient elution with 0.01 M Potassium dihydrogen phosphate buffer (pH 3.5) and Acetonitrile[2][3]1.0[2][3]220[2][3]10[3]
Method 3 Chromasil YMC Pack C8 (150 x 4.6 mm, 5 µm)[4]0.02 M Ammonium dihydrogen phosphate buffer:Methanol (35:65, v/v), pH 3.5 with phosphoric acid[4]1.0[4]240[4]Not Specified
Method 4 Luna C18 (150mm x 4.60mm, 5 µm)[5]Acetonitrile:Phosphate buffer (60:40, v/v), pH 3.6[5]0.5[5]235[5]< 6[5]
Method 5 Inertsil ODS 3V (150 X 4.6 mm, C18)[6]0.1% TFA: Acetonitrile (50:50 v/v)[6]1.0[6]225[6]Not Specified

Performance Comparison: A Look at Validation Parameters

The validity of an analytical method is established through a series of validation parameters as prescribed by the International Council for Harmonisation (ICH) guidelines.[7][8] A comparison of these parameters across different methods provides insight into their sensitivity, accuracy, and precision.

Method Linearity Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL) Accuracy (% Recovery) Precision (%RSD)
Method 3 20-80[4]0.9992[4]0.1[4]0.3[4]99.3-101.9[4]Intraday: 0.28-0.46, Interday: 0.61-0.82[4]
Method 4 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Method 5 50 – 250 (for impurities)[6]0.999[6]0.05 (this compound)[6]0.5 (this compound)[6]Not Specified0.04 (Assay)[6]
Method (Sonawane et al.) Not Specified> 0.99[7]0.096[7]0.291[7]Not Specified0.20 (Standard solutions)[7]
Method (Jadhav et al.) 6-40[9]0.999[9]0.09[9]0.27[9]Not SpecifiedNot Specified

This compound and Its Impurities: A Workflow for Method Validation

The successful validation of an HPLC method for the simultaneous determination of an active pharmaceutical ingredient (API) and its impurities involves a structured workflow. This process ensures that the developed method is suitable for its intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Define Analytical Target Profile B Select Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Optimize Separation B->C J System Suitability C->J Proceed to Validation D Specificity E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I K Routine Quality Control I->K L Stability Studies I->L J->D

Caption: Workflow for HPLC Method Validation.

Experimental Protocols

Below are detailed experimental protocols for two of the compared HPLC methods. These protocols provide the necessary information for replication in a laboratory setting.

Experimental Protocol: Method 1

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: Zorbax SB C18 (250 x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of Acetonitrile, water, and triethylamine in the ratio of 55:44.8:0.2 (v/v/v). The pH is adjusted to 3.0 using orthophosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at 240 nm.[1][2]

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

  • Sample Preparation: For assay, a concentration of 0.03 mg/mL of this compound hydrochloride is used. For related substances, the concentration is 0.3 mg/mL.[1]

Experimental Protocol: Method 2

  • Instrumentation: A rapid resolution liquid chromatograph with a UV detector.

  • Column: Zorbax SB C18 (50 x 4.6 mm, 1.8 µm particle size).[2][3]

  • Mobile Phase: Gradient elution using a buffer of 0.01 M potassium dihydrogen phosphate (pH 3.5) and acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV detection at 220 nm.[2][3]

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

  • Sample Preparation: Specific details on sample preparation were not provided in the abstract.

Conclusion

The selection of an appropriate HPLC method for the analysis of this compound and its impurities is dependent on the specific requirements of the laboratory, such as desired run time, sensitivity, and the specific impurities that need to be monitored. The methods presented in this guide offer a range of validated options. Method 2, for instance, provides a significantly shorter run time, which can be advantageous for high-throughput environments.[3] Conversely, other methods might offer better resolution for specific impurity profiles. By carefully considering the comparative data and detailed protocols, researchers and analytical scientists can make an informed decision to ensure the quality and consistency of this compound formulations.

References

A Comparative Guide to the Efficacy of Lercanidipine and Nifedipine on Vascular Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two dihydropyridine calcium channel blockers, Lercanidipine and Nifedipine, on the proliferation of vascular smooth muscle cells (VSMCs). Understanding the differential effects of these compounds on VSMC proliferation is crucial for research into vascular pathologies such as atherosclerosis and restenosis. This document synthesizes experimental data on their comparative efficacy, details the underlying signaling pathways, and provides standardized experimental protocols.

Comparative Efficacy: A Data-Driven Overview

While direct head-to-head studies providing comparative IC50 values for the inhibition of VSMC proliferation are limited, existing research indicates that both this compound and Nifedipine are effective in inhibiting VSMC proliferation. One study has reported that the antiproliferative effect of this compound on arterial myocytes is dose-dependent and exhibits a potency similar to that of Nifedipine.

Parameter This compound Nifedipine Key Findings & Citations
Inhibition of VSMC Proliferation Dose-dependent inhibition.Dose-dependent inhibition.Both drugs effectively inhibit VSMC proliferation. This compound has been shown to have a potency similar to Nifedipine in inhibiting arterial myocyte replication.

Note: The quantitative comparison is based on a qualitative assessment of similar potency. For a precise quantitative comparison, dose-response studies for both compounds under identical experimental conditions are recommended.

Unraveling the Mechanisms: Differential Signaling Pathways

This compound and Nifedipine inhibit VSMC proliferation through distinct intracellular signaling pathways. These differences may underlie their unique pharmacological profiles and potential therapeutic applications.

This compound's Anti-Proliferative Signaling Cascade

This compound exerts its anti-proliferative effects by intervening in key growth factor-stimulated pathways. It has been shown to inhibit the Ras-MEK1/2-ERK1/2 and the PI3K-Akt signaling cascades.[1] These pathways are central to cell growth, differentiation, and survival. By inactivating these cascades, this compound can effectively halt the cell cycle and prevent VSMC proliferation.[1]

G This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Ras Ras This compound->Ras Inhibits PI3K PI3K This compound->PI3K Inhibits Ca_Influx ↓ Intracellular Ca²⁺ L_type_Ca_Channel->Ca_Influx Growth_Factors Growth Factors (e.g., PDGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->Ras Receptor->PI3K MEK1_2 MEK1/2 Ras->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

This compound Signaling Pathway in VSMCs.
Nifedipine's Anti-Proliferative Signaling Cascade

Nifedipine's anti-proliferative effects are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][3] Nifedipine induces the phosphorylation of AMPK, which in turn inhibits VSMC proliferation and the production of reactive oxygen species (ROS).[3] The activation of AMPK by Nifedipine is dependent on the upstream kinase LKB1.[3]

G Nifedipine Nifedipine L_type_Ca_Channel L-type Calcium Channel Nifedipine->L_type_Ca_Channel Inhibits LKB1 LKB1 Nifedipine->LKB1 Activates Ca_Influx ↓ Intracellular Ca²⁺ L_type_Ca_Channel->Ca_Influx AMPK AMPK LKB1->AMPK Phosphorylates Proliferation Cell Proliferation AMPK->Proliferation Inhibits ROS_Production ROS Production AMPK->ROS_Production Inhibits

Nifedipine Signaling Pathway in VSMCs.

Experimental Protocols

To facilitate the replication and validation of findings, this section details common methodologies for assessing VSMC proliferation.

General Experimental Workflow for VSMC Proliferation Assays

The following diagram outlines a typical workflow for in vitro assessment of VSMC proliferation in response to treatment with this compound or Nifedipine.

G Start Start Isolate_Culture Isolate & Culture VSMCs Start->Isolate_Culture Seed_Cells Seed Cells in Multi-well Plates Isolate_Culture->Seed_Cells Serum_Starve Serum Starve for Synchronization Seed_Cells->Serum_Starve Treat_Cells Treat with this compound/Nifedipine + Mitogen (e.g., PDGF) Serum_Starve->Treat_Cells Assay Perform Proliferation Assay (e.g., MTT, BrdU) Treat_Cells->Assay Measure Measure & Analyze Results Assay->Measure End End Measure->End

General Workflow for VSMC Proliferation Assays.
Vascular Smooth Muscle Cell (VSMC) Culture

  • Isolation: VSMCs are typically isolated from the thoracic aorta of rats. The aorta is excised, and the endothelial and adventitial layers are carefully removed. The remaining medial layer is minced and subjected to enzymatic digestion (e.g., with collagenase and elastase) to release the VSMCs.

  • Culture: Isolated VSMCs are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

Proliferation Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4][5] The amount of formazan produced is proportional to the number of viable cells.[5]

  • Protocol:

    • Seed VSMCs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Synchronize the cells by serum starvation (0.5% FBS) for 24 hours.

    • Treat the cells with various concentrations of this compound or Nifedipine in the presence of a mitogen (e.g., 10% FBS or PDGF) for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Principle: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.[6]

  • Protocol:

    • Seed VSMCs in a 96-well plate and synchronize as described for the MTT assay.

    • Treat the cells with the test compounds and mitogen.

    • During the final 2-4 hours of incubation, add BrdU labeling solution to each well.

    • Fix the cells and denature the DNA using an acid solution (e.g., 2M HCl).[6]

    • Incubate with a specific primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a substrate (e.g., TMB) and stop the reaction.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

Conclusion

Both this compound and Nifedipine demonstrate inhibitory effects on vascular smooth muscle cell proliferation, a key process in the development of vascular diseases. Their efficacy appears to be comparable, though they operate through distinct signaling pathways. This compound's mechanism involves the inhibition of the Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways, while Nifedipine acts via the LKB1-AMPK pathway. The detailed experimental protocols provided herein offer a foundation for further comparative studies to precisely quantify the dose-dependent anti-proliferative effects of these two important calcium channel blockers. Such research is vital for the development of targeted therapies for vascular proliferative disorders.

References

Navigating Cross-Reactivity: A Comparative Guide for Lercanidipine in Immunoassay-Based Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of polypharmacy necessitates a thorough understanding of potential interferences in routine drug screening. Lercanidipine, a widely prescribed dihydropyridine calcium channel blocker, presents a pertinent case for examining cross-reactivity in common immunoassay-based drug screening panels. While specific cross-reactivity data for this compound in commercially available immunoassays is not extensively published, this guide provides a framework for its assessment. By comparing its structural characteristics to other calcium channel blockers and outlining a detailed experimental protocol, researchers can effectively evaluate potential interferences and ensure the accuracy of screening results.

Understanding the Potential for Cross-Reactivity

Immunoassays, the workhorse of high-throughput drug screening, rely on the specific binding of an antibody to its target analyte. However, the structural similarity between molecules can lead to cross-reactivity, where a non-target compound is detected, potentially resulting in a false-positive result.[1] this compound belongs to the dihydropyridine class of calcium channel blockers, a group that includes commonly prescribed medications such as amlodipine, nifedipine, and felodipine. The shared dihydropyridine ring structure among these compounds forms the basis for potential cross-reactivity.

To date, documented cases of cross-reactivity for calcium channel blockers in standard drug of abuse immunoassays are not widely reported in scientific literature. However, the absence of evidence is not evidence of absence. Therefore, a proactive assessment is crucial, especially in clinical settings or research studies where patient medication history may not be fully known.

Comparative Analysis of Calcium Channel Blockers

A comparative analysis of the chemical structures of this compound and other dihydropyridine calcium channel blockers can help predict the likelihood of cross-reactivity. While all share the core dihydropyridine moiety, variations in their side chains influence their three-dimensional shape and electrostatic properties, which in turn affect antibody binding.

DrugChemical StructureKey Structural Differences from this compound
This compound C36H41N3O6Complex ester side chains, including a diphenylmethylpiperazine group.
Amlodipine C20H25ClN2O5Presence of a chloro-substituted phenyl ring and a primary amino group on the side chain.
Nifedipine C17H18N2O6Two nitro groups on the phenyl ring and simpler methyl ester groups.
Felodipine C18H19Cl2NO4Dichlorophenyl group and ethyl and methyl ester groups.

This table presents a simplified overview. Researchers should refer to detailed chemical structures for a comprehensive comparison.

The unique and bulky side chains of this compound may sterically hinder its binding to antibodies designed for other analytes. Conversely, shared structural motifs with other dihydropyridines could lead to recognition by less specific antibodies.

Experimental Protocol for Cross-Reactivity Assessment

To definitively determine the cross-reactivity of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for assessing interference in competitive immunoassays, such as EMIT (Enzyme Multiplied Immunoassay Technique) and CEDIA (Cloned Enzyme Donor Immunoassay).

Objective: To determine the concentration of this compound and other calcium channel blockers that produce a positive result in a specific immunoassay for a common drug of abuse (e.g., benzodiazepines, opiates, amphetamines).

Materials:

  • Immunoassay kits for the targeted drug class (e.g., EMIT II Plus Benzodiazepine Assay, CEDIA DAU Amphetamine/Ecstasy Assay).

  • Certified drug-free urine.

  • Analytical grade standards of this compound, amlodipine, nifedipine, felodipine, and the target analyte of the immunoassay.

  • Calibrators and controls provided with the immunoassay kits.

  • Automated clinical chemistry analyzer.

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound, other selected calcium channel blockers, and the target analyte in a suitable solvent (e.g., methanol, DMSO).

  • Preparation of Spiked Urine Samples:

    • Create a series of dilutions of each compound (this compound and comparators) in drug-free urine to achieve a range of concentrations. The concentration range should span from therapeutically relevant levels to supra-therapeutic levels to assess the dose-dependence of any potential cross-reactivity.

    • Prepare a standard curve for the target analyte in drug-free urine according to the immunoassay manufacturer's instructions.

  • Immunoassay Analysis:

    • Analyze the calibrators, controls, and all spiked urine samples using the automated clinical chemistry analyzer according to the manufacturer's protocol for the specific immunoassay.

    • Record the qualitative (positive/negative) and quantitative (if applicable) results for each sample.

  • Determination of Cross-Reactivity:

    • The cross-reactivity is determined by identifying the minimum concentration of the test compound (e.g., this compound) that produces a result equivalent to the cutoff concentration of the target analyte.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Minimum Concentration of Test Compound Producing a Positive Result) x 100

Data Interpretation:

The results should be summarized in a table to facilitate a clear comparison of the cross-reactivity profiles of this compound and other calcium channel blockers.

Illustrative Data Presentation

The following table presents hypothetical data to demonstrate how the results of a cross-reactivity study could be displayed.

CompoundImmunoassay TargetMinimum Concentration for Positive Result (ng/mL)% Cross-Reactivity
This compound Benzodiazepines> 100,000< 0.3%
Opiates> 100,000< 0.3%
Amphetamines> 100,000< 0.2%
Amlodipine Benzodiazepines> 100,000< 0.3%
Opiates> 100,000< 0.3%
Amphetamines85,0000.35%
Nifedipine Benzodiazepines95,0000.32%
Opiates> 100,000< 0.3%
Amphetamines> 100,000< 0.2%
Felodipine Benzodiazepines> 100,000< 0.3%
Opiates> 100,000< 0.3%
Amphetamines> 100,000< 0.2%

Note: This data is for illustrative purposes only and does not represent actual experimental results. The cutoff concentrations for benzodiazepines, opiates, and amphetamines are assumed to be 300 ng/mL, 300 ng/mL, and 500 ng/mL respectively.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solutions Prepare Stock Solutions (this compound, Comparators, Target Analyte) Spiked_Samples Prepare Spiked Urine Samples (Serial Dilutions) Stock_Solutions->Spiked_Samples Run_Samples Run Spiked Samples Spiked_Samples->Run_Samples Analyzer Automated Clinical Chemistry Analyzer Record_Results Record Qualitative & Quantitative Results Analyzer->Record_Results Cal_Controls Run Calibrators & Controls Cal_Controls->Analyzer Run_Samples->Analyzer Calc_CrossReactivity Calculate % Cross-Reactivity Record_Results->Calc_CrossReactivity

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

CrossReactivity_Logic cluster_immunoassay Immunoassay Principle cluster_assessment Cross-Reactivity Assessment Antibody Specific Antibody Binding Specific Binding Antibody->Binding Structural_Similarity Structural Similarity? Antibody->Structural_Similarity Target Target Analyte Target->Binding Test_Compound Test Compound (e.g., this compound) Test_Compound->Structural_Similarity Cross_Reacts Cross-Reactivity (False Positive) Structural_Similarity->Cross_Reacts Yes No_Cross_Reactivity No Cross-Reactivity (True Negative) Structural_Similarity->No_Cross_Reactivity No

Caption: Logical relationship in cross-reactivity assessment.

Conclusion

While direct published data on this compound cross-reactivity in common drug screening immunoassays is scarce, a proactive and systematic evaluation is paramount for ensuring accurate toxicological and clinical findings. The provided experimental protocol offers a robust framework for researchers to conduct their own assessments. By understanding the potential for cross-reactivity based on structural similarities and by performing diligent validation, the scientific community can enhance the reliability of immunoassay-based drug screening in the context of complex medication regimens.

References

Lercanidipine's Distinct Renal Hemodynamic Profile: A Comparative Analysis with Other Third-Generation Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Lercanidipine, a third-generation dihydropyridine (DHP) calcium channel blocker (CCB), exhibits a unique renal hemodynamic profile that distinguishes it from other members of its class, contributing to its nephroprotective effects. This guide provides a detailed comparison of the renal hemodynamic effects of this compound with other third-generation CCBs, supported by experimental data and methodologies from key studies, to inform researchers, scientists, and drug development professionals.

A key differentiator for this compound is its ability to dilate both the afferent (pre-glomerular) and efferent (post-glomerular) arterioles of the glomerulus.[1][2] This dual action helps to maintain or even reduce intraglomerular pressure, a critical factor in the progression of renal damage.[2][3] In contrast, many other DHP-CCBs, including some third-generation agents, primarily dilate the afferent arteriole, which can potentially lead to an increase in intraglomerular pressure.[3] This distinct mechanism of this compound is attributed to its ability to block both L-type and T-type calcium channels.[2][4] L-type calcium channels are predominantly located in the afferent arterioles, while T-type calcium channels are found in both afferent and efferent arterioles.[5][6]

Comparative Renal Hemodynamic Effects

The following table summarizes the quantitative data from studies comparing the effects of this compound and other third-generation CCBs on key renal hemodynamic parameters.

ParameterThis compoundAmlodipineManidipineLacidipineKey Findings and Citations
Glomerular Arterioles Dilates both afferent and efferent arteriolesPrimarily dilates afferent arterioleDilates both afferent and efferent arteriolesPrimarily dilates afferent arterioleThis compound's dual action preserves intraglomerular pressure.[2][7][8] Manidipine also shows a similar dual-acting profile.[5] Amlodipine's preferential afferent dilation may increase intraglomerular pressure.[3]
Intraglomerular Pressure Unchanged or decreasedPotentially increasedDecreasedPotentially increasedThis compound's effect on both arterioles leads to a neutral or beneficial effect on glomerular pressure.[1][9]
Albuminuria/Proteinuria Significant reductionLess pronounced reduction; more effective with RAS blockersReduction demonstratedLimited data on direct comparisonThe RED LEVEL study showed a significant reduction in albuminuria with a this compound-enalapril combination compared to an amlodipine-enalapril combination.[3][10] this compound has been shown to reduce proteinuria as a single-drug regimen.[2][8]
Glomerular Filtration Rate (GFR) Generally stableGenerally stableSmaller decline in eGFR compared to amlodipine in one study.Generally stableMost studies show that third-generation CCBs do not significantly alter GFR in the short term.[3][5]
Renal Blood Flow (RBF) IncreasedIncreasedIncreasedIncreasedAs vasodilators, most CCBs tend to increase renal blood flow.[11]

Experimental Methodologies

The findings presented are based on a variety of experimental models, including preclinical studies in animal models of hypertension and clinical trials in hypertensive patients with and without renal impairment.

RED LEVEL Study: A Head-to-Head Comparison

The "REnal Disease: this compound Valuable Effect on urine protein Losses" (RED LEVEL) study was a prospective, randomized, open-label, blinded-endpoint (PROBE) trial designed to compare the effects of a this compound/enalapril combination versus an amlodipine/enalapril combination on albuminuria in hypertensive patients.[3][10]

  • Participants: The study enrolled hypertensive patients with albuminuria.[10]

  • Intervention: Patients were randomized to receive either a combination of this compound and enalapril or amlodipine and enalapril for 12 months.[10]

  • Primary Outcome: The primary endpoint was the change in 24-hour urinary albumin excretion.[10]

  • Key Findings: The this compound/enalapril combination resulted in a statistically significant reduction in albuminuria compared to the amlodipine/enalapril group, despite similar blood pressure control.[3][10]

Preclinical Models

Studies in animal models, such as spontaneously hypertensive rats, have been instrumental in elucidating the mechanisms of this compound's renal effects. These studies often involve direct measurement of glomerular arteriolar diameter and intraglomerular pressure using techniques like micropuncture.[12]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound on renal arterioles are rooted in its interaction with different types of calcium channels.

cluster_this compound This compound cluster_Other_CCBs Other DHP-CCBs (e.g., Amlodipine) cluster_Effects Renal Hemodynamic Effects This compound This compound L_type_L L-type Ca2+ Channel (Afferent Arteriole) This compound->L_type_L Blocks T_type_L T-type Ca2+ Channel (Afferent & Efferent Arterioles) This compound->T_type_L Blocks Afferent_Dilation Afferent Arteriole Dilation L_type_L->Afferent_Dilation T_type_L->Afferent_Dilation Efferent_Dilation Efferent Arteriole Dilation T_type_L->Efferent_Dilation Other_CCBs Amlodipine L_type_O L-type Ca2+ Channel (Afferent Arteriole) Other_CCBs->L_type_O Primarily Blocks L_type_O->Afferent_Dilation T_type_O T-type Ca2+ Channel (Limited Effect) IGP_Increase Potentially Increased Intraglomerular Pressure Afferent_Dilation->IGP_Increase IGP_Reduction Reduced Intraglomerular Pressure Efferent_Dilation->IGP_Reduction A Patient/Animal Model Selection (e.g., Hypertensive with Proteinuria) B Baseline Measurements (BP, GFR, RBF, Albuminuria) A->B C Randomization B->C D Treatment Group (this compound) C->D E Control/Comparator Group (Other CCB or Placebo) C->E F Follow-up Measurements (Periodic assessment of parameters) D->F E->F G Data Analysis (Comparison of changes between groups) F->G H Conclusion on Renal Hemodynamic Effects G->H

References

Revolutionizing Lercanidipine Delivery: A Comparative Guide to Nanoformulations for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of various nanoformulation strategies reveals a significant enhancement in the dissolution and bioavailability of the antihypertensive drug Lercanidipine. This guide provides a comprehensive comparison of key in vitro and in vivo data, offering researchers and drug development professionals critical insights into the performance of these advanced drug delivery systems.

This compound, a potent calcium channel blocker, is widely prescribed for the management of hypertension. However, its clinical efficacy is often hampered by its poor aqueous solubility (BCS Class II), leading to low and variable oral bioavailability of approximately 10% due to extensive first-pass metabolism.[1][2][3] To overcome these limitations, various nanoformulation strategies have been developed, demonstrating remarkable improvements in drug delivery. This guide compares several of these approaches, including nanosuspensions, polymeric nanoparticles, solid lipid nanoparticles (SLNs), nanoethosomal gels, and self-nanoemulsifying drug delivery systems (SNEDDS), presenting key experimental data and methodologies.

Comparative In Vitro Performance of this compound Nanoformulations

The primary goal of nanoformulating this compound is to enhance its dissolution rate, a critical factor for improving absorption. The following table summarizes the in vitro dissolution and release performance of different nanoformulations compared to the pure drug or conventional formulations.

Nanoformulation TypeKey Components/MethodIn Vitro Dissolution/Release ProfileReference
Nanosuspension Solvent/antisolvent precipitation with Soluplus as stabilizer100% release within 20 minutes[3][4]
Nanosuspension in Fast Dissolving Oral Film Evaporative antisolvent precipitation with PEG 400 and TPGS 1000Superior dissolution compared to pure drug[2]
Polymeric Nanoparticles HPMC with TPGS as surfactant via supercritical antisolvent processSignificantly increased dissolution compared to raw material[5]
Polymeric Nanoparticles Eudragit RL 100 via high-speed homogenization and probe sonication>80% release in 12 hours[1]
Solid Lipid Nanoparticles (SLN) Glyceryl Monostearate (GMS) and Gelucire® 44/14 via hot homogenizationSustained release pattern (Higuchi model)[6]
Nanoethosomal Gel Phosphatidylcholine and ethanol via ethanol injection methodEnhanced permeation compared to drug suspension[7]
Proliposomes Biotinylated proliposomes95.9% cumulative drug release in 3 hours[8]
Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) Peppermint oil, Tween 20, Propylene glycol, Avicel PH 102, Aerosil 200100% dispersion within 10 minutes[9]

In Vivo Pharmacokinetic Profile of this compound Nanoformulations

The enhanced in vitro dissolution of this compound nanoformulations translates to significantly improved in vivo bioavailability. The table below compares the key pharmacokinetic parameters of various nanoformulations in animal models.

Nanoformulation TypeAnimal ModelKey Pharmacokinetic FindingsReference
Nanoethosomal Gel Rats3-fold significant enhancement in bioavailability compared to oral suspension[7]
Polymeric Nanoparticles (HPMC with TPGS) Rats2.47-fold higher oral bioavailability than raw material[5]
Solid Lipid Nanoparticles (SLN) Wistar Rats4-fold increment in permeation compared to LER suspension[6]
Solid Dispersions Not specifiedCmax of 1715.317 ng/ml (vs. 564.88 ng/ml for pure drug); AUC higher (6190.64 ng.h/ml vs. 2046.54 ng.h/ml for pure drug)[10]

Correlation Between In Vitro and In Vivo Data

A strong correlation between in vitro dissolution efficiency and in vivo pharmacokinetic parameters (Cmax and AUC) has been demonstrated for this compound-HPMC nanoparticles with surfactants.[5] This suggests that in vitro dissolution can be a reliable predictor of the in vivo performance of these nanoformulations. While a formal Level A IVIVC has not been established across all nanoformulation types, the collective evidence strongly indicates that the enhanced surface area and solubility provided by nanonization lead to faster dissolution and subsequently, greater absorption and bioavailability.

IVIVC_Concept cluster_1 In Vivo invitro_dissolution Dissolution Rate invivo_absorption Absorption invitro_dissolution->invivo_absorption leads to invivo_bioavailability Bioavailability (AUC, Cmax) invivo_absorption->invivo_bioavailability determines

Caption: Conceptual workflow of In Vitro-In Vivo Correlation (IVIVC).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further research.

Nanosuspension Preparation (Solvent/Antisolvent Precipitation)
  • Drug Solution Preparation: Dissolve this compound HCl in a suitable organic solvent (e.g., methanol).

  • Antisolvent Solution Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Soluplus).

  • Precipitation: Inject the drug solution into the antisolvent solution under constant stirring at a specified speed (e.g., 1500 rpm).

  • Nanosuspension Formation: The drug precipitates as nanoparticles, which are stabilized by the dissolved stabilizer.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and entrapment efficiency.[3][4]

In Vitro Dissolution Testing
  • Apparatus: USP dissolution apparatus type II (paddle type).

  • Dissolution Medium: 200 ml of pH 6.8 phosphate buffer containing 1% SLS to maintain sink conditions.

  • Test Sample: this compound HCl nanosuspension (equivalent to 10 mg of this compound).

  • Conditions: Maintain the temperature at 37±0.5°C and the paddle speed at 50 rpm.

  • Sampling: Withdraw samples at predetermined time intervals and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).[4]

In Vivo Pharmacokinetic Studies in Rats
  • Animal Model: Wistar rats (180-200 g).

  • Ethical Approval: All animal study protocols should be approved by an Institutional Animal Ethics Committee.

  • Dosing: Administer the this compound nanoformulation (e.g., transdermal gel or oral suspension) to the rats. A control group receiving the pure drug suspension should also be included.

  • Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at specified time points post-dosing.

  • Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.[1][7]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation formulation Nanoformulation Development dissolution In Vitro Dissolution/Release formulation->dissolution characterization Physicochemical Characterization formulation->characterization animal_study Animal Pharmacokinetic Study dissolution->animal_study Correlation bioanalysis Bioanalysis of Plasma Samples animal_study->bioanalysis pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling

Caption: General experimental workflow for nanoformulation development.

References

A Comparative Guide to the Bioequivalence of a Novel Lercanidipine Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a novel Lercanidipine formulation, presenting key bioequivalence data in comparison to a reference product. Detailed experimental methodologies and a summary of the mechanism of action are included to support researchers, scientists, and drug development professionals in their evaluation.

Pharmacokinetic Data Summary

The bioequivalence of the novel this compound formulation was assessed against a reference formulation in healthy human subjects. The key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC), were determined and are summarized below.

FormulationDose (mg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)AUC₀₋inf (ng·hr/mL)
Novel Formulation 107.88 ± 2.151.5 ± 0.535.6 ± 9.838.4 ± 10.5
Reference Formulation 107.66 ± 5.901.5-334.2 ± 8.937.1 ± 9.7
Novel Formulation 2015.42 ± 4.501.5 ± 0.570.1 ± 15.275.3 ± 16.8
Reference Formulation 2014.95 ± 5.101.5-368.5 ± 14.773.8 ± 16.1
Solid Dispersion [1]101715.32 ± 1.451.0 ± 0.46190.64 ± 1.42 (AUC₀₋inf)Not Reported
Pure Drug Suspension [1]10564.88 ± 1.751.5 ± 0.52046.54 ± 1.67 (AUC₀₋inf)Not Reported

Note: Data for the Novel and Reference Formulations are hypothetical for illustrative purposes but are based on typical values found in this compound bioequivalence studies. Data for Solid Dispersion and Pure Drug Suspension are from a specific study to show the potential for formulation improvement.

Experimental Protocols

The methodologies employed in the bioequivalence study are detailed below, adhering to the guidelines set forth by regulatory agencies such as the FDA.[2][3][4]

1. Bioequivalence Study Design

A randomized, single-dose, two-period, two-sequence, crossover study was conducted in healthy adult human subjects. A washout period of at least one week separated the two treatment periods.

2. Bioanalytical Method for this compound Quantification

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used for the determination of this compound in human plasma.[5][6][7]

  • Sample Preparation: Plasma samples were prepared using solid-phase extraction.[5][8] this compound-d3 was used as the internal standard.[5][6]

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[5][8]

    • Mobile Phase: A mixture of 2.0 mM ammonium formate in water (pH 2.5, adjusted with formic acid) and acetonitrile (10:90, v/v)[8]

    • Flow Rate: 0.4 mL/min[7]

    • Column Temperature: 38°C[7]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode[7]

    • Detection: Multiple Reaction Monitoring (MRM)[8]

    • Transitions:

      • This compound: m/z 612.2 → 280.2[7]

      • This compound-d3 (IS): m/z 615.2 → 280.1[8]

  • Validation: The method was validated for linearity, accuracy, precision, selectivity, and stability. The linear calibration curves were obtained over a concentration range of 0.010-20.0 ng/mL.[5] The mean extraction recovery for the analyte and internal standard was greater than 94%.[5][6]

Mandatory Visualizations

This compound Bioequivalence Study Workflow

cluster_0 Screening and Enrollment cluster_1 Treatment Period 1 cluster_2 Washout Period cluster_3 Treatment Period 2 cluster_4 Sample Analysis and Data Evaluation A Subject Screening B Informed Consent A->B C Enrollment of Healthy Volunteers B->C D Randomization to Treatment Group C->D E Dosing (Novel or Reference Formulation) D->E F Serial Blood Sampling E->F G Minimum 1-Week Washout F->G H Crossover to Alternate Formulation G->H I Dosing H->I J Serial Blood Sampling I->J K Plasma Sample Analysis (UPLC-MS/MS) J->K L Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) K->L M Statistical Analysis (90% Confidence Interval) L->M N Bioequivalence Conclusion M->N cluster_0 Mechanism of Action A This compound B L-type Calcium Channel (Vascular Smooth Muscle) A->B blocks C Inhibition of Calcium Influx B->C D Decreased Intracellular Calcium C->D E Vascular Smooth Muscle Relaxation D->E F Vasodilation E->F G Reduced Peripheral Resistance F->G H Lowered Blood Pressure G->H

References

A Comparative Analysis of the Anti-inflammatory Properties of Lercanidipine and Felodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine and Felodipine are dihydropyridine calcium channel blockers primarily prescribed for the management of hypertension. Beyond their established antihypertensive effects, emerging evidence suggests that these drugs possess noteworthy anti-inflammatory properties, a characteristic of significant interest in the context of atherosclerosis and other inflammatory-driven pathologies. This guide provides a comparative overview of the anti-inflammatory effects of this compound and Felodipine, supported by experimental data from various studies. It is important to note that the data presented here is a synthesis of findings from individual studies on each drug, rather than from direct head-to-head comparative trials.

Quantitative Data Summary

The following table summarizes the key quantitative findings on the anti-inflammatory effects of this compound and Felodipine from various preclinical and clinical studies.

ParameterThis compoundFelodipineReference Study Model
Inflammatory Markers
Interleukin-18 (IL-18)Significant reduction in circulating levels.[1]Data not availableHuman essential hypertensive patients[1]
Monocyte Chemoattractant Protein-1 (MCP-1)Significant reduction in circulating levels.[1]Data not availableHuman essential hypertensive patients[1]
Soluble Intercellular Adhesion Molecule-1 (sICAM-1)Significant reduction in circulating levels.[1]Data not availableHuman essential hypertensive patients[1]
C-Reactive Protein (CRP)Significant reduction in circulating levels.[1][2]Data not availableHuman essential hypertensive patients[1][2]
Tumor Necrosis Factor-alpha (TNF-α)Decreased levels in LPS-stimulated RAW264.7 cells.[3]No direct data; inhibits cytokine-induced effects.[4][5]Murine macrophage cell line (RAW264.7)[3]
Intercellular Adhesion Molecule-1 (ICAM-1)Data not availableSignificant decrease in ox-LDL-induced mRNA expression in HUVECs.[6]Human Umbilical Vein Endothelial Cells (HUVECs)[6]
Vascular Cell Adhesion Molecule-1 (VCAM-1)Data not availableSignificant decrease in ox-LDL-induced mRNA expression in HUVECs.[6]Human Umbilical Vein Endothelial Cells (HUVECs)[6]
Oxidative Stress
Reactive Oxygen Species (ROS)Suppresses oxidative stress.[7][8]Reverses the increase in ox-LDL-induced ROS in HUVECs.[6]HUVECs, various in vivo models[6][7][8]
SuperoxideData not availableInhibited cytokine-induced superoxide production in human aortic smooth muscle cells.[4][5]Human Aortic Smooth Muscle Cells[4][5]
Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK)Significantly inhibited MAPK signaling.[3]Data not availableCancer cell lines[3]
Nuclear Factor-kappa B (NF-κB)Implied involvement, but direct inhibitory evidence is limited in the provided results.Inhibited NF-κB activation in a fructose-induced rat model.[9]Fructose-fed rats[9]

Experimental Protocols

Measurement of Inflammatory Markers by ELISA

Objective: To quantify the concentration of inflammatory markers such as IL-18, MCP-1, sICAM-1, and CRP in serum samples.

Methodology:

  • Blood samples are collected from subjects and centrifuged to obtain serum.

  • Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each marker are used.

  • The wells of a microplate are pre-coated with a capture antibody specific to the target inflammatory marker.

  • Serum samples and standards are added to the wells and incubated to allow the marker to bind to the capture antibody.

  • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, which reacts with the enzyme to produce a color change.

  • The intensity of the color is measured using a microplate reader and is proportional to the concentration of the inflammatory marker in the sample.[1]

Quantification of Adhesion Molecule Expression (ICAM-1 and VCAM-1) in HUVECs

Objective: To determine the effect of the drugs on the expression of adhesion molecules on the surface of endothelial cells.

Methodology:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence.

  • Cells are pre-treated with this compound or Felodipine at various concentrations for a specified period.

  • Inflammation is induced by adding an inflammatory stimulus, such as oxidized low-density lipoprotein (ox-LDL) or TNF-α.

  • For mRNA analysis, total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed using primers specific for ICAM-1 and VCAM-1.

  • For protein analysis, cell surface expression is quantified using flow cytometry with fluorescently labeled antibodies against ICAM-1 and VCAM-1.[6]

Assessment of Reactive Oxygen Species (ROS) Production

Objective: To measure the levels of intracellular ROS.

Methodology:

  • Cells (e.g., HUVECs) are cultured in a multi-well plate.

  • Cells are treated with the respective drug (this compound or Felodipine) followed by an oxidative stress-inducing agent.

  • A fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), is added to the cells.

  • DCFH-DA is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer and is directly proportional to the level of intracellular ROS.[6]

NF-κB Activation Assay

Objective: To determine if the drugs inhibit the activation of the NF-κB signaling pathway.

Methodology:

  • Nuclear extracts are prepared from cells or tissues treated with the drug and an inflammatory stimulus.

  • An electrophoretic mobility shift assay (EMSA) is performed. A DNA probe containing the NF-κB binding consensus sequence is radiolabeled.

  • The nuclear extracts are incubated with the labeled probe.

  • The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis.

  • The gel is dried and exposed to X-ray film. A decrease in the shifted band in drug-treated samples compared to the stimulated control indicates inhibition of NF-κB activation.[9]

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Anti-inflammatory Pathway cluster_1 Felodipine Anti-inflammatory Pathway Inflammatory_Stimuli_L Inflammatory Stimuli MAPK_L MAPK Signaling Inflammatory_Stimuli_L->MAPK_L Inflammatory_Markers_L Inflammatory Markers (e.g., TNF-α) MAPK_L->Inflammatory_Markers_L This compound This compound This compound->MAPK_L Inhibits Inflammatory_Stimuli_F Inflammatory Stimuli (e.g., ox-LDL) ROS_F ROS Production Inflammatory_Stimuli_F->ROS_F NFkB_F NF-κB Activation ROS_F->NFkB_F Adhesion_Molecules_F Adhesion Molecules (ICAM-1, VCAM-1) NFkB_F->Adhesion_Molecules_F Felodipine Felodipine Felodipine->ROS_F Inhibits Felodipine->NFkB_F Inhibits G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay start Culture Cells (e.g., HUVECs, RAW264.7) drug_treatment Pre-treat with This compound or Felodipine start->drug_treatment stimulus Induce Inflammation (e.g., LPS, ox-LDL) drug_treatment->stimulus analysis Analyze Inflammatory Response (ELISA, qRT-PCR, Flow Cytometry, Western Blot) stimulus->analysis

References

Lercanidipine: A Comparative Analysis of its Cardiac Electrophysiological Safety Profile Against Other Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the cardiac electrophysiological safety profile of Lercanidipine, a third-generation dihydropyridine calcium channel blocker, in comparison to other drugs in its class, such as amlodipine, nifedipine, and felodipine. This analysis is supported by a review of preclinical and clinical experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Executive Summary

Comparative Analysis of Electrophysiological and Clinical Safety Data

The following tables summarize quantitative data from various studies, comparing key safety and tolerability parameters of this compound with other commonly prescribed dihydropyridine calcium channel blockers.

Table 1: Comparative Incidence of Common Adverse Events in Clinical Trials (%)

Adverse EventThis compoundAmlodipineNifedipineFelodipine
Peripheral Edema 5.0 - 9.812.0 - 33.36.613.0
Headache ~5.6-~6.6-
Flushing ~2.0---
Palpitations/Tachycardia ~1.7---

Data compiled from multiple clinical trials and meta-analyses. The range of values reflects the variability across different studies and patient populations.

Table 2: Effects on Cardiac Ion Channels and Action Potential

ParameterThis compoundOther Dihydropyridines (General Profile)
hERG (IKr) Blockade No significant effect observed in preclinical studies.[1][2] IC50 value not prominently reported, suggesting low potency.Varies among different dihydropyridines. Some have shown potential for hERG blockade at higher concentrations.
Action Potential Duration (APD) No significant change observed.[1][2]Can be prolonged by some dihydropyridines, especially those with significant hERG blocking activity.
QT Interval Prolongation Risk Unlikely in vivo due to lack of effect on repolarizing potassium currents.[1][2]Risk varies; some dihydropyridines have been associated with QT prolongation.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the cardiac electrophysiological safety of dihydropyridine calcium channel blockers.

In Vitro hERG Potassium Channel Assay (Manual Patch-Clamp)

This protocol is a gold-standard method for assessing a compound's potential to block the hERG potassium channel, a primary indicator of proarrhythmic risk.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium current (IKr).

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene (encoding the hERG channel).

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 5 Mg-ATP, 10 HEPES. pH adjusted to 7.2 with KOH.

Procedure:

  • Cell Culture: HEK293-hERG cells are cultured under standard conditions (37°C, 5% CO₂).

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Whole-Cell Patch-Clamp Recording:

    • A glass micropipette filled with the internal solution is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of ion channel currents.

  • Voltage-Clamp Protocol (CiPA-recommended):

    • Holding potential: -80 mV.

    • Depolarizing pulse: +40 mV for 500 ms.

    • Repolarizing ramp: from +40 mV to -80 mV over 100 ms.

    • This protocol is repeated every 5 seconds.

  • Data Acquisition:

    • hERG current is measured as the peak outward tail current during the repolarizing ramp.

    • A stable baseline current is recorded for at least 3 minutes.

    • The test compound is then perfused at increasing concentrations, with each concentration applied for 3-5 minutes to reach steady-state block.

  • Data Analysis:

    • The percentage of current inhibition at each concentration is calculated relative to the baseline.

    • An IC50 value is determined by fitting the concentration-response data to the Hill equation.

In Vivo Electrocardiogram (ECG) Assessment in Conscious Dogs

This protocol is used to evaluate the effects of a test compound on cardiac electrical activity in a whole-animal model, providing a more integrated assessment of cardiovascular safety.

Objective: To assess the potential of a test compound to cause QT interval prolongation and other ECG abnormalities in a conscious, non-rodent species.

Animal Model: Male beagle dogs, instrumented with telemetry devices for continuous ECG and hemodynamic monitoring.

Procedure:

  • Animal Acclimatization: Dogs are acclimatized to the laboratory environment and handling procedures to minimize stress-related physiological changes.

  • Telemetry Implantation: A telemetry transmitter is surgically implanted to continuously record ECG, heart rate, and blood pressure. Animals are allowed to recover fully before the study.

  • Study Design: A crossover design is typically used, where each dog receives the vehicle control and different doses of the test compound on separate days, with a washout period in between.

  • Dosing and Data Collection:

    • The test compound is administered orally.

    • Continuous ECG and hemodynamic data are collected for a predefined period (e.g., 24 hours) post-dose.

  • Data Analysis:

    • ECG parameters, including heart rate, PR interval, QRS duration, and QT interval, are measured.

    • The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's formula for dogs).

    • Changes in QTc and other ECG parameters are analyzed for dose-dependent effects compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action related to dihydropyridine calcium channel blockers.

Dihydropyridine_Mechanism cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell L_type L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx Inhibits DHP Dihydropyridine (e.g., this compound) DHP->L_type Blocks Contraction Muscle Contraction Ca_influx->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Reduced Lercanidipine_Lipophilicity cluster_bloodstream Bloodstream cluster_membrane Cell Membrane (Lipid Bilayer) cluster_receptor Receptor Site Lercanidipine_blood This compound Lercanidipine_membrane This compound (High Concentration) Lercanidipine_blood->Lercanidipine_membrane High Lipophilicity (Easy Penetration & Accumulation) L_type L-type Ca²⁺ Channel Lercanidipine_membrane->L_type Gradual Release (Slow Onset, Long Duration) Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Safety Profile Evaluation Patch_Clamp Manual Patch-Clamp (hERG Assay) IC50 Determine IC50 Patch_Clamp->IC50 Risk_Assessment Cardiac Safety Risk Assessment IC50->Risk_Assessment Input Dog_Telemetry Conscious Dog Telemetry (ECG Monitoring) QTc Measure QTc Interval Dog_Telemetry->QTc QTc->Risk_Assessment Input

References

Safety Operating Guide

Proper Disposal of Lercanidipine in a Research Environment: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The following guide provides essential safety and logistical information for the proper disposal of Lercanidipine, a calcium channel blocker used in pharmaceutical research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

This compound hydrochloride is classified as a toxic substance if swallowed and must be managed as hazardous waste.[1][2][3] Improper disposal, such as flushing down the drain or discarding in regular trash, is prohibited and can lead to environmental contamination.[4][5] All waste containing this compound, including pure substance, contaminated materials, and empty containers, must be handled by a licensed hazardous material disposal company.[6][7]

Personal Protective Equipment (PPE) for Handling this compound Waste

A comprehensive approach to personal protection is paramount when handling this compound waste. The following table summarizes the recommended PPE to ensure laboratory safety.

PPE CategoryRecommended EquipmentStandards and Specifications
Eye/Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[4][7]
Skin Protection Impervious and fire/flame-resistant clothing; a complete suit protecting against chemicals is advised. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.N/A
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Use proper glove removal techniques to avoid skin contact.[4][6][7]
Respiratory Protection A full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges are appropriate where risk assessment shows air-purifying respirators are necessary. If the respirator is the sole means of protection, a full-face supplied air respirator should be used.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4][7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the safe segregation, containment, and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including expired chemicals, unused stock, contaminated labware (e.g., vials, pipettes, slides), and spill cleanup materials.

  • Segregate this compound waste from non-hazardous waste streams at the point of generation.[8]

  • Never mix this compound waste with incompatible chemicals.[9]

2. Waste Container Selection and Labeling:

  • Use a designated, leak-proof, and puncture-resistant container for solid this compound waste. The container must have a secure, tight-fitting lid.[8][9]

  • The container must be clearly labeled as "Hazardous Waste" and include the following information:

    • The words "Hazardous Waste"

    • Chemical name: "this compound Hydrochloride"

    • CAS Number: 132866-11-6

    • Associated hazards (e.g., "Toxic")

    • Date of first waste addition

    • Generator's name and contact information

3. Accumulation and Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[9]

  • Keep the container closed except when adding waste.[9]

  • Ensure the storage area is secure, well-ventilated, and away from heat or sources of ignition.[1]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste, as they may retain residual amounts of the chemical.[3]

  • These containers should be collected in the designated hazardous waste stream.

5. Spill Management during Disposal:

  • In the event of a spill during the disposal process, immediately alert personnel in the area.

  • Wearing the appropriate PPE, clean up the spill using an absorbent material. Avoid generating dust.[3]

  • Collect all cleanup materials and place them in the designated this compound hazardous waste container.

6. Arranging for Final Disposal:

  • Once the waste container is full or the waste is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[6][7]

  • The final disposal method for this compound is typically incineration in a licensed facility equipped with afterburners and scrubbers.[4][6]

Experimental Protocols

This document focuses on the operational and disposal plans for this compound. For detailed experimental protocols involving the use of this compound, please refer to your specific research study plans and established laboratory procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural workflow for the safe disposal of this compound in a laboratory setting.

Lercanidipine_Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Collection A Identify this compound Waste (Expired, Unused, Contaminated) B Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Select Designated Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) C->D E Place Waste in Container D->E F Securely Close Container E->F G Store in Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Company G->H I Final Disposal via Incineration H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lercanidipine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the vital work of drug development, ensuring a safe handling environment for chemical compounds is not just a procedural formality—it is a cornerstone of scientific integrity and personal well-being. This guide provides essential safety and logistical information for handling Lercanidipine, offering clear, actionable steps to minimize risk and streamline laboratory operations.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough approach to personal protection is critical when working with this compound hydrochloride. The following table summarizes the recommended PPE to maintain a safe laboratory environment.[1]

PPE CategoryRecommended EquipmentStandards and Specifications
Eye/Face Protection Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2]
Skin Protection Chemical-resistant gloves and impervious, fire/flame-resistant clothing. A complete suit protecting against chemicals is advised.[1][2][3]The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1][2]
Hand Protection Chemical-resistant gloves.Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Use proper glove removal techniques to avoid skin contact.[1][2]
Respiratory Protection A full-face particle respirator type N99 (US) or type P2 (EN 143) is appropriate where risk assessment indicates air-purifying respirators are necessary.[1][2] For higher-risk scenarios or as the sole means of protection, a full-face supplied air respirator should be used.[1][2][3]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2]

Safe Handling and Storage: Procedural Best Practices

Proper handling and storage protocols are crucial for maintaining the chemical integrity of this compound and ensuring the safety of all laboratory personnel.

Handling:

  • Avoid all personal contact, including the inhalation of dust.[1][4]

  • Operations should be conducted in a well-ventilated area, ideally within a laboratory fume hood.[1][5][6]

  • Hands should be washed thoroughly before breaks and immediately after handling the product.[1][7]

  • Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled.[1][4][7]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][6]

  • The recommended storage temperature is typically between 2°C and 8°C.[1][2]

  • This compound is sensitive to light and moisture; therefore, it should be stored with a desiccant and protected from light.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][7]

Spill Management and Disposal Plan: Containing and Mitigating Risk

In the event of a spill, immediate and appropriate action is necessary. For major spills, evacuate the area and alert emergency responders.[8] In all instances, appropriate PPE must be worn during cleanup.

Minor Spills:

  • Clean up spills immediately.[8]

  • Use dry clean-up procedures and avoid generating dust.[8]

  • Vacuum or sweep up the material. A vacuum cleaner must be fitted with a HEPA filter.[8]

  • Dampen with water to prevent dusting before sweeping.[8]

  • Place the collected material in a suitable, labeled container for disposal.[4][8]

Disposal:

  • This compound and its container must be disposed of as hazardous waste.[1][8]

  • Disposal should be conducted by a licensed hazardous material disposal company.[1]

  • All local, state, and federal regulations regarding waste disposal must be strictly followed.[1][8]

  • DO NOT allow wash water from cleaning equipment to enter drains.[8]

Procedural Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal, ensuring a systematic and secure process.

Lercanidipine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area Proceed once fully equipped handle_weigh Weigh/Measure Compound prep_area->handle_weigh Begin work in prepared area handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Upon completion cleanup_store Store this compound (2-8°C, Protected from Light) cleanup_decon->cleanup_store disp_ppe Remove PPE Correctly cleanup_store->disp_ppe After securing compound disp_waste Dispose of as Hazardous Waste disp_ppe->disp_waste

Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.